Phosphoglycolic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phosphonooxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O6P/c3-2(4)1-8-9(5,6)7/h1H2,(H,3,4)(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCFNMCAHFUBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157064 | |
| Record name | Phosphoglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phosphoglycolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13147-57-4 | |
| Record name | Phosphoglycolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13147-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phosphoglycolic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphoglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (phosphonooxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8593JOP13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phosphoglycolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Phosphoglycolic Acid: A Comprehensive Technical Guide on its Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycolic acid, a key metabolite at the crossroads of carbon metabolism and cellular stress responses, plays a pivotal role in photorespiration and has been implicated in various other physiological processes. This document provides an in-depth technical overview of the structure, function, and analysis of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on its biochemical properties, metabolic significance, and the experimental methodologies used for its investigation.
Structure of this compound
This compound, also known as 2-phosphoglycolate (B1263510), is the O-phospho derivative of glycolic acid.[1] Its fundamental structural and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂H₅O₆P | [1][2][3] |
| Molecular Weight | 156.03 g/mol | [1] |
| IUPAC Name | 2-phosphonooxyacetic acid | |
| CAS Number | 13147-57-4 | |
| Synonyms | 2-Phosphoglycolate, Phosphoglycolate, Glycolic acid phosphate (B84403) |
The molecule consists of a glycolic acid backbone with a phosphate group esterified to the hydroxyl group. This phosphorylation is crucial for its biological activity and metabolic fate.
The Pivotal Functions of this compound
This compound is primarily recognized for its central role in photorespiration, a metabolic pathway that occurs in photosynthetic organisms. However, its functions extend beyond this, including enzyme inhibition and potential roles in other cellular processes.
A Byproduct of RuBisCO's Oxygenase Activity
The primary source of 2-phosphoglycolate in photosynthetic organisms is the oxygenase activity of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). In the presence of oxygen, RuBisCO catalyzes the oxygenation of ribulose-1,5-bisphosphate (RuBP), yielding one molecule of 3-phosphoglycerate (B1209933) (a key intermediate in the Calvin cycle) and one molecule of 2-phosphoglycolate.
The Photorespiratory Salvage Pathway
2-phosphoglycolate is a metabolically toxic compound that inhibits several key enzymes in carbon metabolism. Therefore, photosynthetic organisms have evolved the photorespiratory pathway to salvage the carbon from 2-phosphoglycolate and convert it back into a useful intermediate for the Calvin cycle, 3-phosphoglycerate. This process is complex, involving reactions in the chloroplast, peroxisome, and mitochondrion.
The first and committed step of this salvage pathway is the dephosphorylation of 2-phosphoglycolate to glycolate (B3277807), a reaction catalyzed by the enzyme phosphoglycolate phosphatase (PGP) .
Enzyme Inhibition: A Key Regulatory Role
A critical aspect of 2-phosphoglycolate's function is its ability to act as a potent inhibitor of several key enzymes, thereby influencing metabolic fluxes.
| Inhibited Enzyme | Pathway Affected | Inhibition Constant (Ki) | Organism | Reference |
| Triosephosphate Isomerase (TPI) | Glycolysis / Calvin Cycle | ~36 µM | Arabidopsis thaliana | |
| Phosphofructokinase (PFK) | Glycolysis | - | - | |
| Sedoheptulose-1,7-bisphosphatase (SBPase) | Calvin Cycle | - | Arabidopsis thaliana | |
| Succinate Dehydrogenase | Citric Acid Cycle | <10 µM | Human cell lines |
The inhibition of these enzymes underscores the toxicity of 2-phosphoglycolate accumulation and highlights the importance of the photorespiratory pathway for maintaining metabolic homeostasis.
Role in Mammalian Systems
While predominantly studied in plants, this compound and its phosphatase (PGP) also have roles in mammalian cells. In human erythrocytes, PGP has been shown to function as a glycerol-3-phosphate phosphatase (G3PP), suggesting a role in regulating glycerolipid metabolism. Furthermore, 2-phosphoglycolate can be generated during the repair of oxidative DNA damage, indicating a link between DNA repair pathways and carbon metabolism.
Quantitative Data
The concentration of 2-phosphoglycolate and the kinetic parameters of the enzymes that metabolize it are critical for understanding its physiological impact.
| Parameter | Value | Organism/Tissue | Reference |
| 2-Phosphoglycolate Concentration | 4 - 17 nmoles/g | Mammalian tissues | |
| ~0.1 mM (steady state) | Chloroplast stroma | ||
| Km of PGP for 2-Phosphoglycolate | 210 µM | Escherichia coli | |
| 1 mM | Human erythrocytes | ||
| Ki of 2-Phosphoglycolate for TPI | ~36 µM | Arabidopsis thaliana |
Experimental Protocols
The study of this compound and its metabolic context requires specific and sensitive analytical methods. Below are detailed methodologies for key experiments.
Quantification of 2-Phosphoglycolate in Tissues
Method: Ion Chromatography coupled with Mass Spectrometry (IC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol Outline:
-
Tissue Homogenization: Rapidly freeze tissue in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid or a methanol/chloroform/water mixture).
-
Extraction: Centrifuge the homogenate to pellet proteins and cellular debris. Collect the supernatant containing the metabolites.
-
Sample Preparation: The supernatant may require further cleanup or derivatization depending on the specific LC-MS/MS method. An internal standard (e.g., a stable isotope-labeled 2-phosphoglycolate) should be added for accurate quantification.
-
IC-MS/LC-MS/MS Analysis: Inject the prepared sample into the IC-MS or LC-MS/MS system.
-
Chromatography: Separate 2-phosphoglycolate from other metabolites using an appropriate ion chromatography or liquid chromatography column and mobile phase gradient.
-
Mass Spectrometry: Detect and quantify 2-phosphoglycolate using selected reaction monitoring (SRM) or a similar targeted mass spectrometry approach.
-
-
Data Analysis: Quantify the concentration of 2-phosphoglycolate by comparing the peak area of the analyte to that of the internal standard and a standard curve.
Phosphoglycolate Phosphatase (PGP) Activity Assay
Method: Spectrophotometric coupled enzyme assay.
Principle: The activity of PGP is measured by coupling the production of glycolate to the activity of glycolate oxidase (GOX). GOX oxidizes glycolate, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.
Reagents:
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
2-Phosphoglycolate (substrate)
-
Glycolate Oxidase (GOX)
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., o-dianisidine)
-
Enzyme extract or purified PGP
Protocol:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate.
-
Add the enzyme extract or purified PGP to the reaction mixture.
-
Initiate the reaction by adding 2-phosphoglycolate.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 440 nm for o-dianisidine) over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the PGP activity. Calculate the specific activity based on the protein concentration of the sample.
RuBisCO Oxygenase Activity Assay
Method: Spectrophotometric assay based on NADH oxidation.
Principle: The 3-phosphoglycerate produced from the oxygenase reaction is converted to glyceraldehyde-3-phosphate in a series of reactions that consume NADH. The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the RuBisCO oxygenase activity. Commercially available kits often utilize this principle.
Protocol (General Outline):
-
Enzyme Extraction: Extract RuBisCO from plant tissue in a suitable buffer.
-
Assay Mixture: Prepare a reaction mixture containing buffer, RuBP (substrate), and the coupling enzymes and substrates required to link 3-phosphoglycerate production to NADH oxidation. This typically includes 3-phosphoglycerate kinase, glyceraldehyde-3-phosphate dehydrogenase, and ATP.
-
Initiation and Measurement: Initiate the reaction by adding the enzyme extract. Monitor the decrease in absorbance at 340 nm over time.
-
Calculation: Calculate the rate of NADH oxidation and, from this, the RuBisCO oxygenase activity.
Conclusion
This compound is a metabolite of significant interest due to its multifaceted roles in plant and animal physiology. Its production via RuBisCO's oxygenase activity represents a major challenge for photosynthetic efficiency, yet the intricate photorespiratory pathway highlights the elegant solutions that have evolved to cope with this metabolic byproduct. The inhibitory effects of 2-phosphoglycolate on key metabolic enzymes underscore its potential as a regulatory molecule. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the complex biology of this compound and its implications for agriculture, human health, and drug development.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Ribulose Bisphosphate Carboxylase/Oxygenase (Rubisco) assay Kit | Biochemical Assays from Krishgen [krishgen.com]
- 3. Ribulose bisphosphate carboxylase oxygenase (Rubisco) Activity Assay Kit, Ultraviolet Colorimetric Method - Amerigo Scientific [amerigoscientific.com]
The Pivotal Role of 2-Phosphoglycolate in Photorespiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photorespiration is an indispensable metabolic pathway for C3 photosynthetic organisms, initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This activity produces the toxic, two-carbon compound 2-phosphoglycolate (B1263510) (2-PG), a potent inhibitor of key photosynthetic and glycolytic enzymes.[1][2][3] The photorespiratory pathway, also known as the C2 cycle or the phosphoglycolate salvage pathway, serves the critical function of recycling this toxic 2-PG back into the Calvin-Benson Cycle intermediate, 3-phosphoglycerate (B1209933) (3-PGA).[4][5] While this process is energy-intensive and results in the loss of previously fixed carbon and nitrogen, it is essential for plant viability in the current oxygen-rich atmosphere.[1][6] This guide provides an in-depth examination of the formation of 2-phosphoglycolate, its metabolic fate through the multi-organellar photorespiratory pathway, the regulation of this pathway, and the experimental protocols used to study its core enzymatic reactions.
The Genesis of Photorespiration: Formation and Toxicity of 2-Phosphoglycolate
The central enzyme of carbon fixation, RuBisCO, can catalyze two competing reactions: carboxylation and oxygenation of its substrate, Ribulose-1,5-bisphosphate (RuBP).[4][7]
-
Carboxylation: RuBP + CO₂ → 2 x 3-Phosphoglycerate (3-PGA)
-
Oxygenation: RuBP + O₂ → 1 x 3-Phosphoglycerate (3-PGA) + 1 x 2-Phosphoglycolate (2-PG)[1][4]
The oxygenation reaction initiates photorespiration. The product, 2-PG, is a metabolic dead-end and a potent inhibitor of several crucial enzymes:
-
Triose-phosphate isomerase (TPI): A key enzyme in the Calvin-Benson cycle required for the regeneration of RuBP.[1][2][8] Inhibition of TPI severely hampers photosynthetic carbon fixation.
-
Sedoheptulose-1,7-bisphosphatase (SBPase): Another critical enzyme of the Calvin-Benson cycle.[9][10]
-
Phosphofructokinase (PFK): An important regulatory enzyme in glycolysis.[1][2][8]
Given its toxicity, the rapid and efficient removal of 2-PG is paramount for cellular homeostasis.[1][3] The photorespiratory pathway evolved to salvage the carbon from 2-PG, converting it into a useful metabolite.
The Phosphoglycolate Salvage Pathway: A Journey Across Three Organelles
The conversion of two molecules of 2-phosphoglycolate into one molecule of 3-phosphoglycerate is a complex process spanning the chloroplast, peroxisome, and mitochondrion.[4]
Chloroplast: The Initial Step
-
Dephosphorylation of 2-PG: The pathway begins in the chloroplast stroma where 2-PG is immediately dephosphorylated by 2-phosphoglycolate phosphatase (PGLP) . This is the committed step of photorespiration.[2][8]
-
Reaction: 2-Phosphoglycolate → Glycolate (B3277807) + Pi
-
-
Glycolate Export: The resulting glycolate is then transported out of the chloroplast to the peroxisome.[4][8]
Peroxisome: Oxidation and Transamination
-
Glycolate Oxidation: Inside the peroxisome, glycolate oxidase (GOX) oxidizes glycolate to glyoxylate (B1226380), using O₂ as an electron acceptor and producing hydrogen peroxide (H₂O₂).[5][11][12]
-
Glyoxylate Amination: Glyoxylate is then aminated to form the amino acid glycine (B1666218). This transamination is primarily catalyzed by two enzymes: serine:glyoxylate aminotransferase (SGAT) and glutamate:glyoxylate aminotransferase (GGAT) .[2]
-
Reaction (SGAT): Glyoxylate + Serine → Glycine + Hydroxypyruvate
-
Reaction (GGAT): Glyoxylate + Glutamate → Glycine + 2-Oxoglutarate
-
Mitochondrion: The Decarboxylation Event
-
Glycine to Serine Conversion: Glycine is transported into the mitochondrial matrix. Here, the glycine decarboxylase complex (GDC) , a multi-enzyme system, catalyzes the conversion of two molecules of glycine into one molecule of serine.[9][13] This is the key step where CO₂ and ammonia (B1221849) (NH₃) are released.
Return to Peroxisome and Chloroplast
-
Hydroxypyruvate Reduction: Serine exits the mitochondrion and returns to the peroxisome, where it can be used by SGAT (Step 4) or converted to glycerate. The conversion to glycerate involves the reduction of hydroxypyruvate (produced by SGAT) by hydroxypyruvate reductase (HPR) .[2][14]
-
Reaction: Hydroxypyruvate + NADH → Glycerate + NAD⁺
-
-
Glycerate Phosphorylation: Glycerate is transported back into the chloroplast stroma. In the final step of the pathway, glycerate kinase (GLYK) phosphorylates glycerate to produce 3-PGA, using ATP.[15][16][17]
Pathway Visualization
The intricate, multi-organelle nature of the phosphoglycolate salvage pathway is illustrated below.
Caption: The photorespiratory pathway for salvaging 2-phosphoglycolate.
Quantitative Data Summary
The efficiency and kinetics of the enzymes involved are critical to maintaining low levels of photorespiratory intermediates. The following tables summarize available kinetic data for key enzymes in the pathway.
Table 1: Kinetic Parameters of Key Photorespiratory Enzymes
| Enzyme | Organism | Substrate | Kₘ (mM) | Vₘₐₓ or k꜀ₐₜ | Reference |
| Glycerate Kinase (GLYK) | Zea mays | D-Glycerate | 0.12 | 40% higher than L-Glycerate | [18] |
| Glycerate Kinase (GLYK) | Zea mays | L-Glycerate | 1.5 | - | [18] |
| 2-PG Phosphatase (gph) | E. coli | 2-Phosphoglycolate | Low Kₘ (efficient at low conc.) | Good catalytic efficiency | [19][20] |
Note: Comprehensive and directly comparable kinetic data across multiple species from a single source is scarce in the provided search results. The data presented reflects specific findings from individual studies.
Detailed Experimental Protocols
Accurate measurement of enzyme activity is fundamental to studying photorespiration. Below are detailed protocols for key enzymes, adapted from published methods.
Glycolate Oxidase (GOX) Activity Assay
-
Principle: This assay measures the activity of GOX by quantifying the hydrogen peroxide (H₂O₂) produced as it converts glycolate to glyoxylate. In a coupled reaction, H₂O₂ reacts with a chromogen (like o-dianisidine) in the presence of horseradish peroxidase (HRP) to produce a colored product, which is measured spectrophotometrically at 440 nm.[21] An alternative method involves reacting the glyoxylate product with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which is measured at 324 nm.[22]
-
Reagents:
-
Protein Extraction Buffer: e.g., 0.1 M sodium phosphate (B84403) buffer (pH 8.3).[21]
-
Assay Buffer: 0.1 M sodium phosphate buffer (pH 8.3), 5 mM glycolate, 0.1% (w/v) o-dianisidine, 50 units/mL HRP.[21]
-
Bradford Reagent for protein quantification.
-
-
Procedure:
-
Protein Extraction: Homogenize plant tissue (e.g., 0.5 g) in liquid nitrogen and extract with ice-cold protein extraction buffer (e.g., 6 mL).[21][23]
-
Centrifuge the homogenate at 10,000 x g for 45 min at 4°C to pellet debris. The supernatant is the crude enzyme extract.[21]
-
Determine the total protein concentration of the supernatant using the Bradford assay.[21]
-
Enzyme Assay: In a 96-well microplate, prepare blank wells with 250 µL of assay buffer and 10 µL of extraction buffer.[21]
-
For sample wells, add 250 µL of assay buffer and 10 µL of the crude enzyme extract.[21]
-
Immediately measure the absorbance at 440 nm and continue to take readings at regular intervals (e.g., every 20 minutes) for up to one hour using a microplate reader.[21]
-
Calculation: Calculate the rate of change in absorbance (ΔA₄₄₀/min). Specific activity is determined by dividing this rate by the amount of protein in the sample (mg).[21]
-
Glycerate Kinase (GLYK) Activity Assay
-
Principle: This is a coupled-enzyme assay. GLYK phosphorylates D-glycerate to 3-PGA, producing ADP. The ADP is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), which oxidizes NADH to NAD⁺. The decrease in NADH is monitored spectrophotometrically at 340 nm.[24]
-
Reagents:
-
Assay Buffer: e.g., 0.4 M Glycine buffer (pH 8.9) containing 45 mM potassium carbonate.[24]
-
Reagent Solution (prepare fresh): Mix ATP (8.5 mM), NADH (1.22 mM), PEP (2.0 mM), MgSO₄ (28.0 mM), reduced glutathione (B108866) (26.0 mM), lactate dehydrogenase (~15 U/mL), and pyruvate kinase (~7 U/mL) in a suitable buffer like triethanolamine (B1662121) (TEA).[24]
-
Substrate: 0.1 M D-Glycerate solution.
-
Enzyme extract (prepared as in 6.1).
-
-
Procedure:
-
Set a spectrophotometer to 340 nm and 25°C.[24]
-
In a cuvette, mix the reagent solution and the enzyme extract.
-
Incubate for 3-4 minutes to reach temperature equilibrium and record any background rate of NADH oxidation.
-
Initiate the reaction by adding the D-Glycerate substrate.
-
Record the decrease in absorbance at 340 nm for 6-8 minutes.
-
Calculation: Determine the linear rate of absorbance change (ΔA₃₄₀/min). One unit of activity corresponds to the oxidation of one micromole of NADH per minute.[24] This high-throughput assay can be adapted for a 96-well microplate format.[18][25]
-
Experimental Workflow Visualization
The general workflow for preparing samples and conducting enzyme activity assays is depicted below.
Caption: A typical workflow for enzyme extraction and activity measurement.
Conclusion and Future Directions
The formation of 2-phosphoglycolate by RuBisCO necessitates the complex and energy-intensive photorespiratory salvage pathway. This pathway, while resulting in the loss of carbon and nitrogen, is fundamentally a detoxification and recycling mechanism that is critical for the survival of C3 plants.[1][4][6] The central role of 2-PG as both a toxic byproduct and the substrate for this essential pathway makes it a key metabolic checkpoint. For researchers and drug development professionals, understanding the intricate regulation and enzymatic steps of phosphoglycolate metabolism offers potential avenues for intervention. Engineering synthetic bypasses to metabolize glycolate more efficiently is a major goal in crop science, aiming to reduce photorespiratory losses and boost agricultural productivity.[1] Furthermore, the enzymes of this pathway, being essential for many photosynthetic organisms, could represent novel targets for the development of specific herbicides or antimicrobial agents. A thorough understanding of the core biochemistry and physiology surrounding 2-phosphoglycolate remains a cornerstone of plant science and biotechnology.
References
- 1. 2-Phosphoglycolate - Wikipedia [en.wikipedia.org]
- 2. Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. byjus.com [byjus.com]
- 6. Evolution of Photorespiratory Glycolate Oxidase among Archaeplastida [mdpi.com]
- 7. Photorespiration: regulation and new insights on the potential role of persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoglycolate phosphatase - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. The Impact of Photorespiratory Glycolate Oxidase Activity on Arabidopsis thaliana Leaf Soluble Amino Acid Pool Sizes during Acclimation to Low Atmospheric CO2 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. researchgate.net [researchgate.net]
- 14. A Cytosolic Pathway for the Conversion of Hydroxypyruvate to Glycerate during Photorespiration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Multiple Roles of Glycerate Kinase—From Photorespiration to Gluconeogenesis, C4 Metabolism, and Plant Immunity | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Increasing thermostability of the key photorespiratory enzyme glycerate 3‐kinase by structure‐based recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of 2-Phosphoglycolate Phosphatase of Escherichia coli in Metabolism of the 2-Phosphoglycolate Formed in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Glycolate Oxidase Activity Assay in Plants [bio-protocol.org]
- 22. Glycolate Oxidase (GO) Assay Kit - Profacgen [profacgen.com]
- 23. Glycolate Oxidase Activity Assay in Plants [en.bio-protocol.org]
- 24. Glycerol Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 25. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Phosphoglycolic Acid: Unraveling the Photorespiratory Pathway in Plants
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of photosynthetic carbon fixation, famously elucidated by Melvin Calvin, Andrew Benson, and James Bassham, forms the bedrock of modern plant biology.[1] Their work on the Calvin-Benson cycle revealed the primary pathway by which plants convert atmospheric carbon dioxide into organic matter.[2] However, early investigations into this process yielded a puzzling observation: under certain conditions, photosynthetic efficiency was significantly inhibited by oxygen, a phenomenon first noted by Otto Warburg in 1920.[3] This "Warburg effect" hinted at a competing metabolic process. The key to understanding this phenomenon lay in the discovery of 2-phosphoglycolic acid (2-PG), a two-carbon compound whose appearance was oxygen-dependent. Benson and Calvin's work in 1950 first reported the labeling of phosphoglycolate during their isotopic tracer experiments, linking its formation directly to photosynthesis.[4][5] This whitepaper provides a detailed technical overview of the discovery of phosphoglycolic acid, its central role in the photorespiratory pathway, the experimental methods used in its discovery, and the quantitative data that defines its impact on plant metabolism.
The Genesis of 2-Phosphoglycolate (B1263510): The Dual Nature of RuBisCO
The formation of this compound is an inevitable consequence of the catalytic promiscuity of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase, commonly known as RuBisCO. While its primary role in the Calvin cycle is to catalyze the carboxylation of Ribulose-1,5-bisphosphate (RuBP), it can also use molecular oxygen as a substrate.
-
Carboxylation (Calvin Cycle): RuBP + CO₂ → 2 molecules of 3-phosphoglycerate (B1209933) (3-PGA)
-
Oxygenation (Photorespiration): RuBP + O₂ → 1 molecule of 3-phosphoglycerate (3-PGA) + 1 molecule of 2-phosphoglycolate (2-PG)
The oxygenation reaction becomes more frequent under conditions of high temperature and low intercellular CO₂ concentration, such as when plants close their stomata to conserve water. Approximately 25% of RuBisCO reactions in C3 plants are oxygenations, leading to a significant diversion of carbon away from the productive Calvin cycle.
Caption: RuBisCO's dual carboxylase and oxygenase activity.
The Photorespiratory Pathway (C2 Cycle): A Metabolic Salvage Operation
The production of 2-phosphoglycolate poses a metabolic problem. It cannot directly enter the Calvin cycle and is a potent inhibitor of key photosynthetic enzymes, including triosephosphate isomerase and phosphofructokinase. To mitigate this toxicity and recover a portion of the "lost" carbon, plants employ the photorespiratory pathway, also known as the C2 cycle. This intricate process spans three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion.
-
Chloroplast: The cycle begins where 2-PG is formed. The enzyme phosphoglycolate phosphatase (PGLP) rapidly dephosphorylates 2-PG to glycolate. This is a critical detoxification step.
-
Peroxisome: Glycolate exits the chloroplast and enters the peroxisome, where glycolate oxidase converts it to glyoxylate (B1226380) and hydrogen peroxide (H₂O₂). The glyoxylate is then aminated by glutamate:glyoxylate aminotransferase to form the amino acid glycine (B1666218).
-
Mitochondrion: Glycine is transported into the mitochondrion. Here, two molecules of glycine are converted by the glycine decarboxylase complex into one molecule of serine, releasing one molecule of CO₂ and one of ammonia (B1221849) (NH₃). This step represents the "respiratory" carbon loss of the pathway.
-
Peroxisome Revisited: Serine returns to the peroxisome, where it is converted to hydroxypyruvate and then reduced to glycerate.
-
Chloroplast Return: Glycerate re-enters the chloroplast and is phosphorylated by glycerate kinase to form 3-PGA, which can then productively re-enter the Calvin cycle.
Through this complex inter-organellar shuttle, three of the four carbon atoms that exit the Calvin cycle as two molecules of 2-PG are successfully recovered. However, one carbon atom is lost as CO₂, and the process consumes significant ATP and NAD(P)H.
Caption: The C2 photorespiratory pathway across three organelles.
Experimental Protocols
The elucidation of phosphoglycolate's role in photosynthesis relied on groundbreaking experimental techniques, particularly the use of radioisotopes.
Protocol: Isotopic Labeling and Identification of Early Photosynthetic Products
This protocol is based on the foundational experiments performed by the Calvin-Benson group, often referred to as the "lollipop experiment."
Objective: To identify the sequence of carbon compound formation during photosynthesis.
Materials:
-
Suspension of green algae (e.g., Chlorella)
-
Flat, lollipop-shaped glass vessel for uniform illumination
-
Light source
-
Sodium bicarbonate solution containing radioactive carbon-14 (B1195169) (¹⁴C-bicarbonate)
-
Hot methanol (B129727) (for stopping reactions)
-
Chromatography paper
-
Chromatography solvents (e.g., butanol-propionic acid-water for the first dimension, phenol-water for the second)
-
X-ray film for autoradiography
Methodology:
-
Culturing: Grow a dense culture of Chlorella under constant light and CO₂ levels to achieve a steady state of photosynthesis.
-
Apparatus Setup: Place the algal suspension into the "lollipop" apparatus, which is illuminated from both sides to ensure all cells are photosynthesizing uniformly.
-
Injection of Tracer: Inject the ¹⁴CO₂-containing bicarbonate solution into the algal suspension to initiate the incorporation of the radioactive label.
-
Time-Course Sampling: After precise, short time intervals (from a few seconds to several minutes), open a stopcock to release a sample of the algae directly into a beaker of boiling methanol. This instantly kills the cells and halts all enzymatic reactions.
-
Extraction: The hot methanol serves to extract the soluble metabolic compounds from the algal cells.
-
Separation: Concentrate the extract and spot it onto a corner of a large sheet of chromatography paper. Perform two-dimensional paper chromatography to separate the complex mixture of compounds.
-
Identification: Place the dried chromatogram against X-ray film. The radioactive compounds expose the film, creating dark spots (an autoradiograph). The position of these spots allows for the identification of the labeled compounds by comparing them to known standards.
-
Analysis: By comparing the autoradiographs from different time points, the sequence of metabolite formation can be determined. At the earliest time points (e.g., <5 seconds), the majority of the ¹⁴C label is found in 3-PGA, identifying it as the first stable product. Labeled phosphoglycolate, glycolate, and glycine appear under oxygenating conditions, revealing the photorespiratory pathway.
Caption: Workflow for the ¹⁴CO₂ "Lollipop" experiment.
Quantitative Data and Metabolic Impact
The discovery of phosphoglycolate and its associated pathway allowed for the quantification of photorespiration's impact on plant metabolism.
Comparative Enzyme Activities
A study by Randall, Tolbert, and Gremel (1971) surveyed the activity of phosphoglycolate phosphatase (the entry point into the C2 cycle) and 3-phosphoglycerate phosphatase across 52 different plant species. Their findings highlighted a key difference between C3 and C4 plants.
| Plant Type | Enzyme | Activity Range (μmol/min/mg chlorophyll) | Ratio of 3-PGA Phosphatase to P-Glycolate Phosphatase Activity |
| C3 Plants | Phosphoglycolate Phosphatase | 1 - 20 | 1:2 to 1:6 |
| 3-Phosphoglycerate Phosphatase | 1 - 20 | ||
| C4 Plants | Phosphoglycolate Phosphatase | 1 - 20 | 2:1 to 4:1 |
| 3-Phosphoglycerate Phosphatase | 1 - 20 | ||
| Data sourced from Randall et al., 1971. |
This data demonstrates that while both types of plants possess the necessary enzymes, C3 plants have a much higher relative activity of phosphoglycolate phosphatase, consistent with the higher flux through the photorespiratory pathway in these species.
Energetic and Carbon Costs of Photorespiration
The salvage of 2-phosphoglycolate is not without significant cost. It directly reduces the net efficiency of photosynthesis in C3 plants.
| Parameter | Quantitative Impact | Reference(s) |
| Photosynthetic Output | Reduces potential efficiency by up to 25% in C3 plants. | |
| RuBisCO Reaction Frequency | ~20-25% of reactions are oxygenations (1 O₂ for every 3-4 CO₂). | |
| Carbon Loss | For every two 2-PG molecules processed, one molecule of CO₂ is lost. | |
| Energy Cost | Consumes ATP and NAD(P)H that would otherwise be used for carbon fixation. |
Conclusion
The discovery of this compound was a seminal moment in plant biochemistry. It resolved the long-standing puzzle of the "Warburg effect" by revealing the oxygenase activity of RuBisCO and the existence of the photorespiratory C2 cycle. Initially viewed as a wasteful and inefficient process, photorespiration is now understood as an essential metabolic salvage pathway that is inextricably linked to C3 photosynthesis. The experimental ingenuity of researchers like Benson and Calvin, using novel radioisotope tracing techniques, not only identified this key metabolite but also paved the way for a complete mapping of its complex, multi-organellar journey. For scientists in agricultural research and drug development, understanding the nuances of the photorespiratory pathway, which begins with the formation of a single molecule of this compound, remains critical for developing strategies to enhance crop productivity and metabolic efficiency.
References
Phosphoglycolic Acid: A Pivotal Metabolic Intermediate at the Crossroads of Photosynthesis and Cellular Toxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycolic acid (2-phosphoglycolate or 2-PG) is a critical metabolic intermediate primarily recognized for its central role in photorespiration, a process that significantly impacts photosynthetic efficiency in C3 plants. Beyond its well-established function in plant metabolism, 2-PG is emerging as a metabolite of interest in mammalian systems, with implications in cellular regulation and disease. This technical guide provides a comprehensive overview of the synthesis, degradation, and multifaceted roles of this compound. It delves into the quantitative aspects of its metabolism, detailing enzyme kinetics and intracellular concentrations. Furthermore, this guide furnishes detailed experimental protocols for the quantification of 2-PG and the characterization of its key metabolic enzyme, phosphoglycolate phosphatase. Visual representations of the pertinent metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of this pivotal molecule.
Introduction to this compound
2-Phosphoglycolate (B1263510) is a two-carbon phosphorylated carboxylic acid that, in photosynthetic organisms, is predominantly synthesized as a byproduct of the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)[1][2]. While 3-phosphoglycerate (B1209933), the product of RuBisCO's carboxylase activity, enters the Calvin-Benson cycle to be converted into carbohydrates, 2-PG is a potent inhibitor of several key enzymes in carbon metabolism and is thus considered a toxic metabolite[1][3]. To mitigate its detrimental effects, plants and other photosynthetic organisms have evolved the photorespiratory pathway to salvage the carbon from 2-PG and convert it back into a useful intermediate[4].
In mammalian cells, the origins of 2-PG are less defined but are thought to include processes such as the repair of DNA strand breaks[5]. Although present at lower concentrations than in plants, mammalian 2-PG has been shown to be a potent activator of 2,3-bisphosphoglycerate (B1242519) phosphatase, an enzyme that regulates the oxygen affinity of hemoglobin in red blood cells[3][6]. The primary enzyme responsible for the degradation of 2-PG is phosphoglycolate phosphatase (PGP), a highly conserved enzyme found across all domains of life[7].
Metabolic Pathways Involving this compound
The central pathway involving 2-PG is photorespiration in plants. This intricate metabolic route spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.
As depicted in Figure 1, the photorespiratory pathway begins in the chloroplast with the oxygenation of Ribulose-1,5-bisphosphate (RuBP) by RuBisCO, producing one molecule of 3-phosphoglycerate and one molecule of 2-phosphoglycolate. 2-PG is then dephosphorylated by phosphoglycolate phosphatase (PGLP) to glycolate. Glycolate is transported to the peroxisome, where it is oxidized to glyoxylate, which is then aminated to form glycine. Glycine moves to the mitochondrion, where two molecules of glycine are converted to one molecule of serine, releasing CO2 and ammonia. Serine can then be converted back to 3-phosphoglycerate, thus salvaging three of the four carbon atoms from the two molecules of 2-PG that initiated the pathway.
Quantitative Data
Intracellular Concentrations of 2-Phosphoglycolate
The concentration of 2-PG can vary significantly depending on the organism, tissue type, and environmental conditions.
| Organism/Cell Type | Condition | 2-Phosphoglycolate Concentration | Reference(s) |
| Arabidopsis thaliana (leaves) | High CO2 | Low (baseline) | [8] |
| Arabidopsis thaliana (leaves) | Low CO2 (photorespiratory conditions) | Significantly elevated | [8] |
| Mouse Tissues (various) | Normal | 4 - 17 nmol/g wet weight | [5] |
| Human Red Blood Cells | Normal | ~10 nmol/mL | [5] |
| Human Cancer Cell Lines (U2OS, HCT116) | Wild-type | < 5 µM | |
| Human Cancer Cell Lines (PGP knockout) | Glycolate treatment | Up to 500-fold increase |
Kinetic Parameters of Phosphoglycolate Phosphatase (PGP)
The kinetic properties of PGP have been characterized in various organisms.
| Organism | Km for 2-Phosphoglycolate | Vmax | kcat | Reference(s) |
| Human (Erythrocytes) | ~1 mM | Not specified | Not specified | [6] |
| Mouse (recombinant) | 766 µM | Not specified | Not specified | [9] |
| Spinacia oleracea (Spinach) | Not specified | Not specified | Not specified | |
| Arabidopsis thaliana | Not specified | Not specified | Not specified |
Inhibition Constants (Ki) of 2-Phosphoglycolate
2-PG is a known inhibitor of several key metabolic enzymes.
| Enzyme | Organism | Ki of 2-Phosphoglycolate | Reference(s) |
| Triosephosphate Isomerase | Pisum sativum (Pea) | ~15 µM | |
| Phosphofructokinase | Spinacia oleracea (Spinach) | ~50 µM | |
| Sedoheptulose-1,7-bisphosphatase | Arabidopsis thaliana | ~10 µM | [8] |
| Succinate (B1194679) Dehydrogenase | Human Cancer Cells | < 10 µM |
Experimental Protocols
Colorimetric Assay for Phosphoglycolate Phosphatase (PGP) Activity
This protocol is adapted from general phosphatase assays and can be optimized for PGP. The principle is the colorimetric detection of inorganic phosphate (B84403) released from the dephosphorylation of 2-phosphoglycolate.
Materials:
-
Assay Buffer: 100 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT
-
Substrate Solution: 10 mM 2-Phosphoglycolate in Assay Buffer
-
Enzyme Extract or Purified PGP
-
Malachite Green Reagent (commercial kits available)
-
Phosphate Standard Solution (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve: Prepare serial dilutions of the phosphate standard solution in the Assay Buffer (e.g., 0 to 50 nmol).
-
Sample Preparation: Prepare the enzyme extract in Assay Buffer. If using purified enzyme, dilute it to an appropriate concentration.
-
Reaction Setup: In a 96-well plate, add a suitable volume of enzyme extract or purified enzyme to each well. Include a blank with Assay Buffer instead of the enzyme.
-
Initiate the Reaction: Add the Substrate Solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction and Color Development: Stop the reaction and develop the color by adding the Malachite Green Reagent according to the manufacturer's instructions. This typically involves adding an acidic solution of malachite green and molybdate, which forms a colored complex with the released inorganic phosphate.
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 620-660 nm) using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all readings. Determine the amount of phosphate released in the enzyme-containing wells using the phosphate standard curve. PGP activity is typically expressed as nmol of phosphate released per minute per mg of protein.
Quantification of 2-Phosphoglycolate by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of 2-PG in biological samples.
Materials:
-
Extraction Solvent: 80% Methanol in water, pre-chilled to -20°C
-
Internal Standard: 13C-labeled 2-phosphoglycolate
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Reversed-phase C18 column or a HILIC column suitable for polar analytes
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Extraction:
-
Homogenize the biological sample (e.g., plant tissue, cell pellet) in the pre-chilled Extraction Solvent.
-
Add a known amount of the Internal Standard.
-
Vortex thoroughly and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the LC system.
-
Use a gradient elution program with Mobile Phases A and B to separate 2-PG from other metabolites. The specific gradient will depend on the column and the complexity of the sample.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect 2-PG and its internal standard. This involves selecting the precursor ion (the deprotonated molecule [M-H]-) and a specific fragment ion.
-
2-PG: Precursor ion (m/z 155) -> Fragment ion (e.g., m/z 79 [PO3]-)
-
13C-2-PG (Internal Standard): Monitor the corresponding mass shift.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of 2-PG standard.
-
Calculate the concentration of 2-PG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantification of 2-Phosphoglycolate by 1H-NMR
This method allows for the direct and non-destructive quantification of 2-PG in sample extracts.
Materials:
-
NMR Spectrometer (≥ 600 MHz recommended)
-
NMR tubes
-
Deuterated solvent (e.g., D2O) with a known concentration of an internal standard (e.g., TSP or DSS)
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a metabolite extract of the biological sample as described in the LC-MS/MS protocol (or other suitable extraction methods).
-
Reconstitute the dried extract in a precise volume of the deuterated solvent containing the internal standard.
-
Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducible chemical shifts.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D 1H-NMR spectrum.
-
Use a pulse sequence with water suppression to minimize the large water signal.
-
Ensure a sufficient relaxation delay (D1) for quantitative analysis (typically 5 times the longest T1 relaxation time of the signals of interest).
-
-
Data Processing and Quantification:
-
Process the NMR spectrum (Fourier transformation, phase correction, baseline correction).
-
Identify the characteristic resonance signal of 2-PG in the 1H spectrum.
-
Integrate the area of the 2-PG signal and the signal of the known concentration internal standard.
-
Calculate the concentration of 2-PG using the following formula: Concentration_2PG = (Integral_2PG / Num_Protons_2PG) * (Num_Protons_IS / Integral_IS) * Concentration_IS where Num_Protons is the number of protons giving rise to the integrated signal.
-
This compound in Mammalian Systems and Disease
While the role of 2-PG is most prominent in plants, its presence and metabolic functions in mammals are of growing interest. In human red blood cells, PGP activity has been identified, and its substrate, 2-PG, is a potent activator of 2,3-bisphosphoglycerate phosphatase, thereby influencing the oxygen-carrying capacity of hemoglobin[6]. The highest PGP activity in humans is found in skeletal and cardiac muscle[6].
Recent studies have also explored the connection between 2-PG and cancer metabolism. The repair of certain types of oxidative DNA damage can release 2-phosphoglycolate. However, studies in cancer cell lines suggest that the amount of 2-PG produced from DNA damage is likely insufficient to cause major metabolic changes. Interestingly, high concentrations of 2-PG have been shown to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain.
Conclusion and Future Perspectives
This compound, once primarily viewed as a wasteful byproduct of photosynthesis, is now understood to be a key regulatory metabolite. Its inhibitory effects on fundamental enzymes of carbon metabolism underscore the importance of its rapid detoxification through the photorespiratory pathway in plants. In mammals, the role of 2-PG is less clear but appears to be linked to cellular stress responses and the regulation of erythrocyte metabolism.
For drug development professionals, the enzymes involved in 2-PG metabolism, particularly PGP, may represent novel therapeutic targets. Modulating PGP activity could have significant effects on glycolysis and other central metabolic pathways, which are often dysregulated in diseases such as cancer and metabolic syndrome. The development of specific inhibitors or activators of PGP could therefore offer new avenues for therapeutic intervention.
Further research is needed to fully elucidate the sources and functions of 2-PG in mammalian cells, especially in the context of disease. The detailed experimental protocols provided in this guide offer a robust toolkit for researchers to accurately quantify 2-PG and characterize its metabolic enzymes, thereby facilitating future discoveries in this expanding field of study.
References
- 1. researchgate.net [researchgate.net]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. 2-Phosphoglycolate - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The glycolate and 2-phosphoglycolate content of tissues measured by ion chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglycolate phosphatase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
An In-depth Technical Guide on the Enzymatic Regulation of Phosphoglycolic Acid Levels
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphoglycolic acid, or 2-phosphoglycolate (B1263510) (2-PG), is a metabolically inhibitory compound primarily generated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) in photosynthetic organisms.[1][2][3][4] Its accumulation can disrupt essential metabolic pathways, particularly glycolysis, by inhibiting key enzymes like triosephosphate isomerase.[5] Consequently, organisms have evolved sophisticated enzymatic pathways to detoxify and recycle this compound. The primary enzyme responsible for the initial and committing step in 2-PG salvage is Phosphoglycolate Phosphatase (PGP) , which dephosphorylates 2-PG to glycolate (B3277807). This guide provides a comprehensive overview of the enzymatic regulation of 2-PG levels, focusing on the photorespiratory pathway in plants, analogous pathways in other organisms, and the central role of PGP. It includes detailed pathway diagrams, summaries of kinetic data, and experimental protocols relevant to the field.
The Origin of 2-Phosphoglycolate: The RuBisCO Oxygenase Reaction
The formation of 2-phosphoglycolate is an inevitable consequence of oxygenic photosynthesis in an oxygen-rich atmosphere.
-
The Dual Nature of RuBisCO: RuBisCO, the most abundant enzyme on Earth, can catalyze two competing reactions:
-
Carboxylation: The desired reaction where CO₂ is fixed to Ribulose-1,5-bisphosphate (RuBP), producing two molecules of 3-phosphoglycerate (B1209933) (3-PGA), which enter the Calvin-Benson Cycle for sugar synthesis.
-
Oxygenation: An alternative reaction where O₂ is added to RuBP, yielding one molecule of 3-PGA and one molecule of the two-carbon compound, 2-phosphoglycolate (2-PG).
-
This oxygenation reaction is the starting point of a metabolic pathway known as photorespiration or the C2 cycle. The rate of the oxygenase reaction increases with higher temperatures and higher O₂/CO₂ ratios, leading to a significant loss of fixed carbon and energy, which can reduce photosynthetic efficiency by 20-50%.
The Core Regulatory Enzyme: Phosphoglycolate Phosphatase (PGP)
PGP (EC 3.1.3.18) is the gatekeeper of the photorespiratory pathway, catalyzing the irreversible hydrolysis of 2-PG to glycolate and inorganic phosphate (B84403) (Pi). This action is critical as it detoxifies the potent enzymatic inhibitor 2-PG and commits the carbon skeleton to the salvage pathway.
Reaction: 2-Phosphoglycolate + H₂O → Glycolate + Phosphate
PGP in Plants and Algae
In plants, PGP is located in the chloroplast, where 2-PG is produced. Its activity is essential for the viability of photosynthetic organisms under normal atmospheric conditions. Mutants lacking functional PGP accumulate 2-PG, leading to the inhibition of Calvin cycle enzymes and impaired growth.
PGP in Mammalian Systems
Mammalian cells also possess PGP, where it is thought to play a "metabolic proofreading" or repair role. Sources of 2-PG in mammals are less defined but may arise from the repair of oxidative DNA damage or as side-products of glycolysis. Mammalian PGP is also capable of dephosphorylating other substrates like glycerol-3-phosphate, suggesting a broader role in regulating central carbon metabolism. The enzyme's activity can be reversibly inhibited by oxidation, potentially linking it to signaling pathways like those involving the epidermal growth factor (EGF).
PGP in Other Organisms
PGP homologs are found across various domains of life, including bacteria and protozoan parasites. In the malaria parasite Plasmodium, PGP is essential for cellular function, detoxifying metabolites like 2-phosphoglycolate and 2-phospho-L-lactate that would otherwise inhibit glycolysis. In some chemolithoautotrophic bacteria, PGP initiates phosphoglycolate salvage pathways that are crucial for growth in aerobic, CO₂-limited conditions.
The Photorespiratory Pathway: A Multi-Organelle Effort
In C3 plants, the recycling of glycolate back into the Calvin cycle intermediate 3-PGA is a complex process spanning three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion. This pathway recovers 75% of the carbon from 2-PG, with the remaining 25% being lost as CO₂.
Pathway Steps:
-
Chloroplast: RuBisCO produces 2-PG, which is immediately dephosphorylated by PGP to glycolate. Glycolate is then exported to the peroxisome.
-
Peroxisome: Glycolate is oxidized by Glycolate Oxidase (GOX) to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct, which is detoxified by catalase. Glyoxylate is then aminated to form the amino acid glycine (B1666218).
-
Mitochondrion: Two molecules of glycine are converted into one molecule of serine by the glycine decarboxylase complex. This key step releases the CO₂ and ammonia (B1221849) associated with photorespiration.
-
Peroxisome (Return): Serine returns to the peroxisome, where it is converted to hydroxypyruvate and then reduced to glycerate.
-
Chloroplast (Return): Glycerate re-enters the chloroplast and is phosphorylated by glycerate kinase to form 3-PGA, completing the salvage pathway.
Visualization of the Photorespiratory Pathway
Caption: The photorespiratory pathway for 2-phosphoglycolate salvage in plants.
Quantitative Data on Phosphoglycolate Phosphatase
The kinetic properties of PGP vary between species and are crucial for understanding its efficiency and regulation.
| Organism | Substrate | Km | Specific Activity | Molecular Weight | Notes |
| Spinach | 2-Phosphoglycolate | 26 µM | - | 93,000 Da | Activated by Mg²⁺ and anions like Cl⁻. Competitively inhibited by Ribose 5-phosphate. |
| Tobacco | 2-Phosphoglycolate | - | 468 µmol/min/mg | 80,500 - 86,300 Da | Purified 1500-fold from leaves. |
| Maize | 2-Phosphoglycolate | - | 99 µmol/min/mg | - | Optimum pH range of 6.3 to 8.0. Requires a divalent cation, with Mg²⁺ being most effective. |
| Human (Erythrocyte) | 2-Phosphoglycolate | 1 mM | - | 72,000 Da (dimer) | Cytoplasmic enzyme with optimum pH of 6.7. Mg²⁺-dependent. |
| Arabidopsis thaliana | 2-Phosphoglycolate | - | - | - | Recombinant PGLP1 used for NMR-based activity assays. |
| Thermoplasma acidophilum | 2-Phosphoglycolate | - | - | - | Structural characterization has been performed (PDB: 1L6R). |
Note: Kinetic data can vary significantly based on assay conditions (pH, temperature, cation concentration).
Experimental Protocols
Accurate measurement of PGP activity and 2-PG levels is fundamental for research in this area.
Spectrophotometric Assay for PGP Activity (Coupled Reaction)
This common method relies on coupling the production of glycolate to a subsequent colorimetric reaction.
Principle:
-
PGP Reaction: 2-Phosphoglycolate → Glycolate + Pi
-
GOX Reaction: Glycolate + O₂ → Glyoxylate + H₂O₂
-
Peroxidase Reaction: H₂O₂ + o-dianisidine → Oxidized o-dianisidine (colored)
The rate of color change, measured by absorbance at 440 nm, is proportional to the PGP activity.
Detailed Methodology:
-
Protein Extraction: Homogenize leaf tissue or cell pellets in an appropriate extraction buffer (e.g., Tris-HCl, pH 7.5, containing protease inhibitors and reducing agents like DTT). Centrifuge to pellet debris and use the supernatant for the assay.
-
Reaction Mixture: Prepare a reaction mixture in a microplate well or cuvette containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
MgCl₂ (e.g., 10 mM)
-
o-dianisidine
-
Horseradish Peroxidase (HRP)
-
Glycolate Oxidase (GOX)
-
Enzyme extract (crude or purified)
-
-
Initiation: Start the reaction by adding the substrate, 2-phosphoglycolate (e.g., final concentration of 1-5 mM).
-
Measurement: Immediately begin monitoring the change in absorbance at 440 nm over time using a spectrophotometer or microplate reader.
-
Calculation: Calculate activity based on the rate of absorbance change, using the molar extinction coefficient of oxidized o-dianisidine.
Visualizing the Coupled Assay Workflow
Caption: Workflow for a coupled spectrophotometric assay of PGP activity.
NMR-Based Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and continuous method for measuring PGP activity by quantifying the substrate (2-PG) and product (glycolate).
Principle: The proton signals (¹H-NMR) of 2-PG and glycolate are distinct. By monitoring the decrease in the 2-PG signal and the corresponding increase in the glycolate signal over time, the reaction rate can be determined without the need for coupling enzymes.
Methodology Outline:
-
Prepare a reaction mixture in an NMR tube containing buffer, D₂O (for locking), Mg²⁺, and a known concentration of 2-PG.
-
Acquire an initial ¹H-NMR spectrum (t=0).
-
Add the purified enzyme (e.g., recombinant PGP) to initiate the reaction.
-
Acquire a series of ¹H-NMR spectra at defined time intervals.
-
Integrate the characteristic signals for 2-PG and glycolate in each spectrum.
-
Plot the concentration of product formed versus time to determine the initial velocity (V₀).
Relevance to Drug Development
While historically studied in plants, the enzymatic regulation of 2-PG is gaining relevance in human health and disease.
-
Antimalarial Targets: PGP is essential for the growth and survival of Plasmodium parasites, which rely heavily on glycolysis. The absence of a direct photorespiratory pathway in the human host makes parasite-specific PGP an attractive target for novel antimalarial drugs.
-
Metabolic Regulation: In mammals, PGP (also identified as glycerol-3-phosphate phosphatase, G3PP) is implicated in regulating glycolysis, gluconeogenesis, and lipogenesis. Its dysregulation may be linked to cardiometabolic diseases, including type 2 diabetes and obesity, making it a potential therapeutic target for metabolic disorders.
-
Cancer Metabolism: The role of PGP in clearing inhibitory byproducts of rapid glycolysis (the Warburg effect) in cancer cells is an emerging area of investigation.
Conclusion
The regulation of this compound is a critical metabolic maintenance function across all domains of life. It is centered on the activity of phosphoglycolate phosphatase, which initiates a salvage pathway to detoxify this inhibitory metabolite. In plants, this process is elaborately defined as the photorespiratory cycle, a complex interplay between three organelles. In mammals and pathogenic organisms, PGP's role as a metabolic proofreading enzyme highlights its importance in maintaining the fidelity of central carbon metabolism. The essential nature of this enzyme, particularly in pathogens, and its emerging role in human metabolic diseases, underscore its potential as a significant target for future drug development initiatives.
References
Phosphoglycolic Acid: A Double-Edged Sword in RuBisCO-Mediated Carbon Fixation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) stands as the pivotal enzyme in global carbon fixation, yet its efficiency is notoriously compromised by a competing oxygenase reaction. This reaction produces the two-carbon compound, 2-phosphoglycolic acid (2-PG), a metabolite long considered a wasteful byproduct that necessitates the energetically expensive photorespiratory pathway for its recycling. Emerging research, however, paints a more nuanced picture of 2-PG as a critical regulatory molecule. This technical guide provides a comprehensive overview of the multifaceted effects of phosphoglycolic acid on RuBisCO activity. While direct inhibition of RuBisCO by 2-PG is not a primary regulatory mechanism, its potent inhibitory effects on key enzymes of the Calvin-Benson cycle—triosephosphate isomerase (TPI) and sedoheptulose-1,7-bisphosphate phosphatase (SBPase)—indirectly govern the rate of carbon fixation. This guide delves into the quantitative kinetics of these interactions, provides detailed experimental protocols for their investigation, and visualizes the underlying biochemical pathways and experimental workflows. Understanding the intricate regulatory role of 2-PG is paramount for developing novel strategies to enhance photosynthetic efficiency and for the rational design of targeted therapeutic interventions.
The Dual Nature of RuBisCO and the Genesis of this compound
RuBisCO catalyzes the primary step of carbon fixation by combining ribulose-1,5-bisphosphate (RuBP) with carbon dioxide (CO2) to produce two molecules of 3-phosphoglycerate (B1209933) (3-PGA), which then enter the Calvin-Benson cycle to generate carbohydrates.[1] However, RuBisCO can also react with molecular oxygen (O2) in a process termed oxygenation, particularly under conditions of high temperature and low CO2 concentration.[2][3] This oxygenase activity results in the formation of one molecule of 3-PGA and one molecule of the two-carbon compound, 2-phosphoglycolic acid (2-PG).[1][4]
The production of 2-PG is a significant drain on the plant's energy and carbon resources. For every two molecules of 2-PG produced, the photorespiratory pathway is initiated to salvage the carbon, a process that consumes ATP and releases a previously fixed CO2 molecule.[2][4] This wasteful nature of photorespiration has made it a prime target for genetic engineering efforts aimed at improving crop yields.
The Indirect Regulatory Role of this compound on RuBisCO Activity
Contrary to early hypotheses, 2-phosphoglycolic acid does not appear to be a potent direct inhibitor of RuBisCO itself. Instead, its primary regulatory influence on carbon fixation is exerted through the potent inhibition of two crucial enzymes within the Calvin-Benson cycle: triosephosphate isomerase (TPI) and sedoheptulose-1,7-bisphosphate phosphatase (SBPase).[5][6] This indirect mechanism allows the plant to modulate the rate of carbon fixation in response to the rate of photorespiration, effectively creating a feedback loop.
Inhibition of Triosephosphate Isomerase (TPI)
Triosephosphate isomerase is a vital enzyme in glycolysis and the Calvin-Benson cycle, catalyzing the reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP). 2-PG is a known potent competitive inhibitor of TPI.[7][8][9]
Inhibition of Sedoheptulose-1,7-bisphosphate Phosphatase (SBPase)
Sedoheptulose-1,7-bisphosphate phosphatase is a key regulatory enzyme in the regenerative phase of the Calvin-Benson cycle, catalyzing the dephosphorylation of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate.[10] Inhibition of SBPase by 2-PG leads to a reduction in the regeneration of RuBP, the substrate for RuBisCO, thereby slowing down the overall rate of carbon fixation.[5][6]
Quantitative Analysis of Enzyme Inhibition
The following table summarizes the available quantitative data on the inhibition of TPI and SBPase by 2-phosphoglycolic acid. It is important to note that kinetic parameters can vary depending on the organism and experimental conditions.
| Inhibitor | Target Enzyme | Organism/Source | Inhibition Type | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference(s) |
| 2-Phosphoglycolic acid | Triosephosphate Isomerase (TPI) | Trypanosoma brucei | Competitive | 26 µM | Not Reported | [7] |
| 2-Phosphoglycolic acid | Sedoheptulose-1,7-bisphosphate Phosphatase (SBPase) | Arabidopsis thaliana | Not specified | Not Reported | Inhibition demonstrated, but specific values not provided | [5][6] |
Experimental Protocols
Radiometric Assay for RuBisCO Activity
This method is considered the gold standard for accurately measuring RuBisCO's carboxylase activity by quantifying the incorporation of radiolabeled CO2 into an acid-stable product.[11][12][13]
Objective: To determine the initial and total activity of RuBisCO in the presence and absence of 2-phosphoglycolic acid.
Materials:
-
Leaf tissue
-
Liquid nitrogen
-
Extraction buffer (e.g., 100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂, 1 mM EDTA, protease inhibitors)
-
Assay buffer (e.g., 100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂)
-
NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Ribulose-1,5-bisphosphate (RuBP)
-
2-Phosphoglycolic acid solution
-
Formic acid (to stop the reaction)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzyme Extraction:
-
Harvest leaf tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins, including RuBisCO.
-
-
Initial Activity Assay:
-
Pre-incubate aliquots of the leaf extract with varying concentrations of 2-phosphoglycolic acid (and a control without 2-PG) in the assay buffer for a short period.
-
Initiate the reaction by adding a mixture of RuBP and NaH¹⁴CO₃.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 seconds) at a constant temperature.
-
Stop the reaction by adding formic acid.
-
Dry the samples to remove unreacted ¹⁴CO₂.
-
Add scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.
-
-
Total Activity Assay:
-
To measure the maximum potential activity, pre-incubate the leaf extract with activating cofactors (MgCl₂ and NaH¹⁴CO₃) for several minutes to fully carbamylate the enzyme.
-
Add 2-phosphoglycolic acid at various concentrations.
-
Initiate the reaction by adding RuBP and proceed as described for the initial activity assay.
-
Data Analysis:
-
Calculate the rate of ¹⁴CO₂ fixation based on the specific activity of the NaH¹⁴CO₃ and the counts per minute.
-
Compare the activity in the presence of 2-PG to the control to determine the percentage of inhibition.
Spectrophotometric Assay for Triosephosphate Isomerase (TPI) Activity
This continuous coupled-enzyme assay measures the activity of TPI by monitoring the oxidation of NADH at 340 nm.[14]
Objective: To determine the inhibitory effect of 2-phosphoglycolic acid on TPI activity.
Materials:
-
Purified TPI or cell lysate containing TPI
-
Assay buffer (e.g., 100 mM triethanolamine-HCl, pH 7.6)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
NADH
-
Glyceraldehyde-3-phosphate (GAP) as the substrate
-
2-Phosphoglycolic acid solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Assay Mixture Preparation:
-
In a cuvette, combine the assay buffer, NADH, and GDH.
-
-
Inhibitor Addition:
-
Add varying concentrations of 2-phosphoglycolic acid to the cuvettes (and a control without 2-PG).
-
Add the TPI enzyme solution and incubate for a few minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate, GAP.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD⁺.
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance change.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀.
-
Perform kinetic analysis (e.g., Lineweaver-Burk plot) with varying substrate concentrations to determine the Ki and the type of inhibition.
Phosphate Release Assay for Sedoheptulose-1,7-bisphosphate Phosphatase (SBPase) Activity
This endpoint assay measures the activity of SBPase by quantifying the amount of inorganic phosphate released from the substrate.[15]
Objective: To determine the inhibitory effect of 2-phosphoglycolic acid on SBPase activity.
Materials:
-
Purified SBPase or chloroplast extract
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Sedoheptulose-1,7-bisphosphate (SBP) as the substrate
-
2-Phosphoglycolic acid solution
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In microplate wells, add the assay buffer, SBPase enzyme, and varying concentrations of 2-phosphoglycolic acid (and a control without 2-PG).
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate, SBP.
-
Incubate the plate at a constant temperature for a defined period.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the phosphate detection reagent.
-
After a color development period, measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Determine the percentage of inhibition caused by 2-PG at different concentrations and calculate the IC₅₀.
Visualizing the Pathways and Workflows
The Photorespiratory Pathway and its Interaction with the Calvin-Benson Cycle
The following diagram illustrates the generation of this compound by RuBisCO's oxygenase activity and its subsequent recycling through the photorespiratory pathway, highlighting the points of inhibition within the Calvin-Benson cycle.
Caption: The photorespiratory pathway and its inhibitory effect on the Calvin-Benson cycle.
Experimental Workflow for Assessing the Effect of this compound on RuBisCO Activity
The following diagram outlines a logical workflow for a comprehensive investigation into the direct and indirect effects of this compound on RuBisCO activity.
Caption: Workflow for investigating this compound's effect on RuBisCO activity.
Conclusion and Future Directions
This compound, a byproduct of RuBisCO's oxygenase activity, plays a significant, albeit indirect, role in regulating carbon fixation. Its primary mode of action is not through the direct inhibition of RuBisCO but rather through the potent inhibition of key enzymes in the Calvin-Benson cycle, namely triosephosphate isomerase and sedoheptulose-1,7-bisphosphate phosphatase. This intricate feedback mechanism allows for the coordination of photorespiration and carbon assimilation.
For researchers in drug development, the enzymes in the photorespiratory pathway and their points of interaction with the Calvin-Benson cycle present potential targets for the development of herbicides or plant growth regulators. A deeper understanding of the kinetic and structural basis of 2-PG's inhibitory actions could inform the design of novel, specific inhibitors.
Future research should focus on obtaining more precise quantitative data on the inhibition of plant SBPase by 2-PG across different species and environmental conditions. Furthermore, elucidating the three-dimensional structures of TPI and SBPase in complex with 2-PG will provide invaluable insights for structure-based inhibitor design. Ultimately, a comprehensive understanding of the regulatory network involving 2-PG will be instrumental in the rational engineering of more efficient photosynthetic systems and the development of innovative agricultural and therapeutic technologies.
References
- 1. Khan Academy [khanacademy.org]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. eagri.org [eagri.org]
- 4. youtube.com [youtube.com]
- 5. The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 9. 2-phosphoglycolate is an inhibitor of two chloroplast enzymes: triose phosphate isomerase and phosphofructokinase. -triyambak.org - Triyambak Life Sciences [triyambak.org]
- 10. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. Radiometric determination of rubisco activation state and quantity in leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of stress and methylglyoxal inducible triose phosphate isomerase (OscTPI) from rice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased Sedoheptulose-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Residence of Phosphoglycolate Phosphatase: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycolate phosphatase (PGP) is a critical metabolic enzyme responsible for the hydrolysis of 2-phosphoglycolate (B1263510) (2-PG) into glycolate (B3277807) and inorganic phosphate. This function is essential across diverse life forms, from plants to mammals, primarily serving as a key component of the photorespiratory pathway in photosynthetic organisms and as a metabolic proofreading and repair enzyme in non-photosynthetic organisms. The subcellular localization of PGP is intricately linked to its physiological role, dictating its access to substrates and its integration into broader metabolic networks. This technical guide provides a comprehensive overview of the cellular localization of PGP, detailing its distribution across various organelles, the experimental methodologies used to determine this localization, and its involvement in cellular pathways.
Cellular Localization of Phosphoglycolate Phosphatase
The subcellular location of phosphoglycolate phosphatase varies significantly across different organisms and even within different tissues of the same organism, reflecting its diverse metabolic roles.
In Plants and Algae: A Chloroplastic Enzyme
In plants and green algae, PGP is predominantly found within the chloroplasts [1]. This localization is fundamental to its role in the photorespiratory C2 cycle, a metabolic pathway that salvages carbon lost during the oxygenase activity of RuBisCO. Within the chloroplast, RuBisCO can react with oxygen instead of carbon dioxide, producing one molecule of 3-phosphoglycerate (B1209933) and one molecule of the toxic metabolic inhibitor, 2-phosphoglycolate. PGP catalyzes the first step of the photorespiratory pathway by dephosphorylating 2-phosphoglycolate to glycolate, which can then be transported out of the chloroplast for further processing in the peroxisomes and mitochondria[1].
Arabidopsis thaliana possesses multiple isoforms of PGP, with AtPGLP1 being the primary photorespiratory enzyme localized to the chloroplast[2][3]. Another isoform, AtPGLP2, is believed to be cytosolic and likely plays a non-photorespiratory role[2].
In Mammals: A Predominantly Cytosolic Protein
In mammalian cells, including humans, phosphoglycolate phosphatase is primarily a cytosolic enzyme. It is ubiquitously expressed in all tissues, with the highest levels of activity observed in skeletal and cardiac muscle. The cytosolic localization allows PGP to perform a crucial "metabolic proofreading" function. It detoxifies 2-phosphoglycolate and other toxic sugar-phosphates that can arise from enzymatic side reactions within the cytoplasm, thereby preventing the inhibition of key glycolytic enzymes like triosephosphate isomerase and phosphofructokinase.
While predominantly cytosolic, a minor fraction of PGP activity, approximately 5%, has been found to be associated with the cell membrane in human erythrocytes.
Mitochondrial Phosphoglycolate Phosphatase
Evidence from yeast and mammals has identified a distinct mitochondrial isoform of PGP that plays a specialized role in lipid metabolism.
-
In Yeast: The protein Gep4 has been identified as a mitochondrial matrix-associated PGP. Gep4 is peripherally attached to the inner mitochondrial membrane and is essential for the biosynthesis of cardiolipin (B10847521), a unique phospholipid of the inner mitochondrial membrane, by dephosphorylating phosphatidylglycerolphosphate.
-
In Mammals: The mammalian counterpart to Gep4 is the protein tyrosine phosphatase mitochondrial 1 (PTPMT1). PTPMT1 is localized to the inner mitochondrial membrane and functions as a phosphatidylglycerolphosphate phosphatase, playing a critical role in cardiolipin synthesis. Its function is vital for maintaining mitochondrial morphology and respiratory function.
Quantitative Distribution of Phosphoglycolate Phosphatase
Precise quantification of PGP distribution across subcellular compartments is challenging and data is limited. The following table summarizes the known and inferred distribution based on available literature.
| Organism/Cell Type | Subcellular Compartment | Percentage of Total Cellular PGP (Approximate) | Method of Determination | Reference(s) |
| Plants (e.g., Arabidopsis thaliana) | Chloroplast | >90% (for photorespiratory isoform PGLP1) | Subcellular fractionation, Proteomics | |
| Cytosol | <10% (for non-photorespiratory isoforms like PGLP2) | Inferred from mutant studies and localization prediction | ||
| Mammals (e.g., Human Erythrocytes) | Cytosol | ~95% | Subcellular fractionation and enzyme activity assays | |
| Membrane-associated | ~5% | Subcellular fractionation and enzyme activity assays | ||
| Mammals (General) | Cytosol | Predominant | Subcellular fractionation, Western blotting | |
| Mitochondria (PTPMT1) | Varies by tissue type | Subcellular fractionation, Immunoblotting | ||
| Yeast (Saccharomyces cerevisiae) | Mitochondrial Matrix (Gep4) | Primary location of this isoform | Sucrose-gradient purification, Western blotting |
Experimental Protocols for Determining Cellular Localization
The determination of PGP's subcellular localization relies on a combination of biochemical and imaging techniques.
Subcellular Fractionation and Western Blotting
This biochemical approach physically separates cellular organelles, allowing for the detection of PGP in each fraction by immunoblotting.
Detailed Methodology:
-
Cell/Tissue Homogenization:
-
Harvest cultured cells or finely mince fresh tissue on ice.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or tissue in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10 mM KCl) containing protease and phosphatase inhibitors.
-
Allow cells to swell on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle or by passing through a fine-gauge needle. The number of strokes should be optimized to ensure cell lysis without significant organelle damage.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 minutes at 4°C) to pellet nuclei and intact cells. The supernatant contains the cytoplasm and other organelles.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g for 20 minutes at 4°C) to pellet mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
For further purification of other organelles like chloroplasts or for separating inner and outer mitochondrial membranes, density gradient centrifugation (e.g., using Percoll or sucrose (B13894) gradients) is employed.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PGP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To confirm the purity of the fractions, probe separate blots with antibodies against marker proteins for each organelle (e.g., Histone H3 for the nucleus, COX IV for mitochondria, GAPDH for the cytosol, and RuBisCO for chloroplasts).
-
Subcellular fractionation workflow.
Immunofluorescence Microscopy
This imaging technique uses fluorescently labeled antibodies to visualize the location of PGP within intact cells.
Detailed Methodology:
-
Cell Culture and Fixation:
-
Grow adherent cells on sterile glass coverslips in a petri dish.
-
Once the cells reach the desired confluency, wash them with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for PGP, diluted in the blocking buffer, overnight at 4°C in a humidified chamber. Antibody dilution should be optimized, but a starting point of 1:100 to 1:500 is common.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG), diluted in the blocking buffer, for 1 hour at room temperature in the dark.
-
For co-localization studies, incubate with a primary antibody against an organelle-specific marker simultaneously, followed by a secondary antibody with a different fluorophore.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Seal the coverslips with nail polish.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Immunofluorescence workflow.
PGP Enzyme Activity Assays in Subcellular Fractions
Enzyme activity assays can be used to quantify the amount of active PGP in different subcellular fractions.
Detailed Methodology:
-
Prepare Subcellular Fractions: Isolate cytosolic and mitochondrial fractions as described in the subcellular fractionation protocol.
-
Coupled Spectrophotometric Assay:
-
This assay couples the production of glycolate by PGP to the oxidation of a chromogenic substrate.
-
The reaction mixture contains the subcellular fraction, 2-phosphoglycolate, glycolate oxidase, and horseradish peroxidase in a suitable buffer.
-
The hydrogen peroxide produced by glycolate oxidase is used by peroxidase to oxidize a chromogenic substrate (e.g., o-dianisidine), and the change in absorbance is measured over time.
-
-
NMR-based Assay:
-
This method directly measures the production of glycolate from 2-phosphoglycolate using proton nuclear magnetic resonance (¹H-NMR) spectroscopy.
-
The subcellular fraction is incubated with 2-phosphoglycolate, and the reaction is stopped at different time points.
-
The amount of glycolate produced is quantified by integrating the area of its characteristic peak in the ¹H-NMR spectrum.
-
Signaling and Metabolic Pathways
While not a classical signaling molecule, PGP's activity is crucial for maintaining metabolic homeostasis and preventing the accumulation of toxic metabolites that can interfere with signaling pathways.
Photorespiratory Pathway
In plants, PGP is the entry point for the photorespiratory pathway, which is essential for C3 plants photosynthesizing in aerobic conditions.
Role of PGP in the photorespiratory pathway.
Metabolic Repair and Glycolysis Regulation
In mammals, PGP's primary role is to detoxify inhibitory metabolites. 2-phosphoglycolate, a substrate for PGP, is a potent inhibitor of triosephosphate isomerase, a key enzyme in glycolysis. By removing 2-PG, PGP ensures the smooth functioning of this central metabolic pathway. There is also emerging evidence suggesting a link between PGP and the regulation of glycerol-3-phosphate levels, which can impact glycolysis, gluconeogenesis, and lipid synthesis. However, a direct role for PGP in canonical signaling cascades like the EGF receptor pathway has not been substantiated for phosphoglycolate phosphatase itself, with much of the literature on this topic referring to the unrelated P-glycoprotein.
Conclusion
The cellular localization of phosphoglycolate phosphatase is a testament to its versatile and essential roles in metabolism. From its well-defined function in the chloroplasts of plants to its predominantly cytosolic "housekeeping" role in mammals and its specialized function in mitochondrial lipid synthesis, PGP's placement within the cell is key to its function. The experimental protocols outlined in this guide provide a framework for researchers to investigate the subcellular distribution of PGP in various biological contexts. A deeper understanding of PGP's localization and regulation will be crucial for elucidating its full range of physiological functions and its potential as a therapeutic target in metabolic diseases.
References
The Biological Significance of the Photorespiratory Pathway: A Technical Guide
December 2025
Abstract
Photorespiration, or the C2 cycle, is a metabolic pathway intrinsically linked with oxygenic photosynthesis. Initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), it is often viewed as a wasteful process that releases previously fixed carbon as CO2 and consumes energy. However, a growing body of evidence reveals that photorespiration is an indispensable and highly regulated process with profound biological significance. It serves as a crucial metabolic salvage pathway, protects the photosynthetic apparatus from photoinhibition, and is deeply integrated with primary metabolism, including nitrogen and sulfur assimilation, and stress responses. This technical guide provides an in-depth exploration of the core photorespiratory pathway, its quantitative impact on plant physiology, the intricate regulatory networks that control it, and detailed protocols for its experimental investigation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this vital plant pathway.
Introduction: The Dual Nature of Photorespiration
Photorespiration is initiated when RuBisCO, the primary enzyme of carbon fixation, catalyzes the oxygenation of Ribulose-1,5-bisphosphate (RuBP) instead of its carboxylation. This side reaction becomes more frequent at high temperatures and low CO2-to-O2 ratios, such as when plants close their stomata to conserve water under drought stress.[1] The immediate product of oxygenation is one molecule of 3-phosphoglycerate (B1209933) (3-PGA), which can enter the Calvin-Benson cycle, and one molecule of 2-phosphoglycolate (B1263510) (2-PG), a potent inhibitor of key photosynthetic enzymes like triose phosphate (B84403) isomerase.[2]
The primary role of the photorespiratory pathway is to salvage the carbon from 2-PG and convert it back into the Calvin-Benson cycle intermediate 3-PGA, thereby detoxifying the cell.[3] This complex process spans three cellular organelles—the chloroplast, the peroxisome, and the mitochondrion—and involves a series of enzymatic reactions. While this salvage operation recovers 75% of the carbon from 2-PG, 25% is lost as CO2 in the mitochondria. This carbon and energy expenditure has led to the characterization of photorespiration as a "wasteful" pathway, with estimates suggesting it can reduce the yield of C3 crops by as much as 50% under severe conditions.
Despite its apparent inefficiency, photorespiration is essential for C3 plants. Mutants deficient in photorespiratory enzymes are often unviable in normal air, highlighting the pathway's critical role. Beyond metabolic salvage, photorespiration acts as a vital energy sink, dissipating excess excitation energy and reducing power from the photosynthetic electron transport chain, thus protecting against photoinhibition, especially under high light and stress conditions. Furthermore, the pathway is a significant source of hydrogen peroxide (H2O2), a key signaling molecule in plant stress responses, and is tightly interconnected with nitrogen and sulfur metabolism.
The Core Photorespiratory (C2) Pathway
The C2 cycle is a complex metabolic route that recycles the toxic byproduct 2-phosphoglycolate (2-PG) back into the Calvin-Benson cycle. This process involves a series of enzymatic reactions distributed across the chloroplast, peroxisome, and mitochondrion.
Caption: The core photorespiratory pathway spanning the chloroplast, peroxisome, and mitochondrion.
Quantitative Impact of Photorespiration
The "wasteful" nature of photorespiration has a quantifiable negative impact on the productivity of C3 plants. However, genetic modifications that alter the flux through the pathway can lead to significant improvements in growth and yield, underscoring its importance as a target for crop improvement.
Impact on Crop Productivity
Engineering strategies have been developed to reduce the energetic costs of photorespiration, either by introducing synthetic bypasses that metabolize glycolate more efficiently or by overexpressing native photorespiratory enzymes to optimize the flux. These interventions have resulted in notable increases in biomass and yield.
| Crop/Plant | Genetic Modification | Photosynthesis Increase (%) | Biomass/Yield Increase (%) | Reference(s) |
| Tobacco | Introduction of a synthetic glycolate metabolic pathway | ~20% | 24-41% (biomass) | |
| Tobacco | Overexpression of H-protein of Glycine Decarboxylase | Not specified | 27-47% (biomass) | |
| Rice | Antisense reduction of Glycolate Oxidase (GOX) | Decrease | Reduced growth rates | |
| Potato | Antisense reduction of GDC-P protein | Decrease | Reduced growth rates | |
| Arabidopsis | Overexpression of Glycine Decarboxylase (GDC) | Increase | Enhanced growth |
Metabolic Perturbations in Photorespiratory Mutants
The study of mutants with defects in specific photorespiratory enzymes provides valuable insight into the pathway's function and its metabolic connections. These mutations often lead to the accumulation of the substrate of the deficient enzyme and downstream metabolic consequences, particularly when plants are grown in ambient air where photorespiration is active.
| Mutant (Gene) | Plant | Key Accumulated Metabolite(s) | Downstream Effects | Reference(s) |
| hpr1 (Hydroxypyruvate Reductase 1) | Arabidopsis | Hydroxypyruvate, Glycine, Serine | Reduced carbohydrate status, altered redox state | |
| ggt1 (Glutamate:Glyoxylate Aminotransferase 1) | Arabidopsis | Glyoxylate | Reduced Serine, 50% lower CO2 assimilation, reduced RuBisCO content | |
| gln2-2 (Plastidic Glutamine Synthetase) | Lotus japonicus | Ammonium, Glycine, Serine | Altered chloroplast function, increased lipid peroxidation | |
| shm1 (Serine Hydroxymethyltransferase 1) | Arabidopsis | Glycine | Impaired photorespiratory flux, growth defects in air | |
| pglp1 (2-Phosphoglycolate Phosphatase 1) | Arabidopsis | 2-Phosphoglycolate | Severe growth inhibition in air, inhibition of Calvin cycle |
Regulation of the Photorespiratory Pathway
The flux through the photorespiratory pathway is not static; it is tightly regulated to meet the metabolic demands of the plant under varying environmental conditions. This regulation occurs at multiple levels, including transcriptional control, post-translational modification of enzymes, and metabolic feedback.
Transcriptional Regulation
The expression of many photorespiratory genes is coordinated and often induced by light. Furthermore, metabolites within the pathway itself can act as signals to modulate gene expression. For instance, serine has been identified as a metabolic signal that can repress the transcription of genes involved in the glycine-to-serine conversion, such as those encoding the Glycine Decarboxylase Complex (GDC) and Serine Hydroxymethyltransferase (SHM1). Conversely, glycine may act as an inducer for some of these same genes. This feedback mechanism allows the plant to adjust the capacity of the pathway in response to the metabolic flux.
Caption: Serine and glycine act as signals to regulate the transcription of photorespiratory genes.
Post-Translational Modifications (PTMs)
Several key photorespiratory enzymes are subject to post-translational modifications, which allow for rapid control of their activity in response to cellular signals. These modifications include phosphorylation, acetylation, and various redox modifications like S-nitrosylation and glutathionylation. PTMs can alter an enzyme's catalytic efficiency, stability, or interaction with other proteins, providing a dynamic layer of regulation that can fine-tune metabolic flux much faster than transcriptional changes. For example, a meta-analysis of phosphoproteome data from Arabidopsis revealed that enzymes in all three compartments of the photorespiratory pathway can be phosphorylated.
H2O2 as a Signaling Molecule
The photorespiratory pathway is a major source of cellular hydrogen peroxide (H2O2), produced in the peroxisome by the enzyme Glycolate Oxidase (GOX). While high levels of H2O2 can cause oxidative damage, it is also a critical signaling molecule involved in acclimation to both biotic and abiotic stress. Photorespiratory H2O2 can modulate gene expression and trigger downstream defense and acclimation responses. Under stress conditions like drought or high light, increased photorespiration leads to elevated H2O2 production, which can act as a signal to readjust cellular redox homeostasis and enhance stress tolerance.
Caption: H2O2 produced during photorespiration acts as a key signaling molecule in stress responses.
Key Experimental Methodologies
Investigating the photorespiratory pathway requires a suite of specialized techniques to measure its rate, quantify its intermediates, and assess the activity of its constituent enzymes.
Measurement of Photorespiration Rate via Gas Exchange
The rate of photorespiration (Rp) can be estimated from leaf gas exchange measurements using instruments like the LI-COR LI-6800. The most common method, developed by Laisk, involves measuring the response of net CO2 assimilation (A) to varying intercellular CO2 concentrations (Ci) at several different light intensities. The concurrent lines of the A/Ci response curves at different light levels intersect at a point where the x-coordinate represents the CO2 compensation point in the absence of mitochondrial respiration (Γ*) and the y-coordinate represents Rp.
Caption: A simplified workflow for measuring the rate of photorespiration using gas exchange.
Quantification of Photorespiratory Intermediates by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the small polar molecules that act as intermediates in the C2 cycle.
Protocol: GC-MS Analysis of Photorespiratory Metabolites
-
Sample Collection: Flash-freeze plant leaf tissue (~50-100 mg) in liquid nitrogen to quench all metabolic activity. This should be done rapidly under the desired experimental conditions (e.g., high light vs. dark).
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a pre-chilled mortar and pestle or with a bead mill.
-
Extract with 1 mL of a cold (-20°C) extraction solvent, typically a mixture of methanol, chloroform (B151607), and water (e.g., 10:3:1 v/v/v), containing a labeled internal standard (e.g., ¹³C-sorbitol or ribitol) for normalization.
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
-
Phase Separation:
-
Add water and chloroform to the extract to induce phase separation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. The upper aqueous/polar phase contains the photorespiratory intermediates.
-
-
Derivatization:
-
Transfer a known volume of the polar phase to a new tube and evaporate to dryness under vacuum (e.g., using a SpeedVac).
-
To make the metabolites volatile for GC analysis, perform a two-step derivatization:
-
Step 1 (Methoximation): Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.
-
Step 2 (Silylation): Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.
-
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable column (e.g., DB-5MS) and a temperature gradient (e.g., ramp from 70°C to 325°C) to separate the metabolites.
-
The mass spectrometer will fragment the eluting compounds, generating a characteristic mass spectrum for each.
-
-
Data Analysis:
-
Identify metabolites by comparing their retention times and mass spectra to a library of known standards (e.g., NIST library, Golm Metabolome Database).
-
Quantify the relative abundance of each metabolite by integrating the area of a specific, non-interfering ion peak and normalizing to the internal standard and sample fresh weight.
-
Enzymatic Assays
This assay measures the rate of ¹⁴CO₂ incorporation into acid-stable products (primarily 3-PGA). It is considered the gold standard for measuring RuBisCO activity.
Protocol: Radiometric ¹⁴CO₂ Fixation Assay
-
Protein Extraction:
-
Rapidly freeze leaf tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract the protein in an ice-cold extraction buffer (e.g., 100 mM Bicine-NaOH pH 8.2, 20 mM MgCl₂, 1 mM EDTA, protease inhibitors, DTT, and PVPP).
-
Centrifuge at 14,000 x g for 1 minute at 4°C. The supernatant contains the soluble proteins, including RuBisCO.
-
-
Assay Procedure:
-
To measure total activity, pre-incubate the leaf extract for 3-5 minutes in the assay buffer containing MgCl₂ and non-radioactive NaHCO₃ to fully carbamylate (activate) all RuBisCO sites.
-
To measure initial activity (the in vivo activation state), omit the pre-incubation step and add the extract directly to the reaction mix.
-
Start the reaction by adding the substrate, RuBP, and NaH¹⁴CO₃ (specific activity ~9.25 kBq/µmol) to the activated extract. The final reaction volume is typically 500 µL.
-
Allow the reaction to proceed for a short, defined time (e.g., 30-60 seconds) at a constant temperature (e.g., 25°C or 30°C).
-
-
Quenching and Scintillation Counting:
-
Stop the reaction by adding a strong acid (e.g., 100 µL of 10 M formic acid or 2 M HCl). This denatures the enzyme and removes any un-fixed ¹⁴CO₂ as gas.
-
Evaporate the samples to dryness in a fume hood or with gentle heating to ensure all unincorporated ¹⁴CO₂ is removed.
-
Resuspend the dried pellet in water or a scintillation cocktail.
-
Measure the amount of acid-stable radioactivity (¹⁴C incorporated into 3-PGA) using a liquid scintillation counter.
-
-
Calculation: Calculate the specific activity based on the amount of radioactivity incorporated per unit time per milligram of protein.
This assay measures the activity of GOX by detecting the H₂O₂ produced as it converts glycolate to glyoxylate.
Protocol: Phenylhydrazine-Based Spectrophotometric Assay
-
Protein Extraction: Extract soluble proteins from leaf tissue as described for the RuBisCO assay, using a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.3).
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing:
-
100 mM Phosphate Buffer (pH 8.3)
-
5 mM Flavin Mononucleotide (FMN), a required cofactor for GOX
-
3.2 mM Phenylhydrazine-HCl (This reagent reacts with the product, glyoxylate, to form a stable phenylhydrazone)
-
-
Assay Procedure:
-
Add the plant protein extract to the reaction mixture and mix.
-
Initiate the reaction by adding the substrate, ~6.5 mM glycolic acid.
-
Immediately monitor the increase in absorbance at 324 nm (A₃₂₄) over time (e.g., for 10-15 minutes) using a spectrophotometer. The increase in absorbance is due to the formation of the glyoxylate phenylhydrazone.
-
-
Calculation:
-
Determine the linear rate of change in absorbance per minute (ΔA₃₂₄/min).
-
Calculate the enzyme activity using the molar extinction coefficient of the glyoxylate phenylhydrazone. One unit of activity is typically defined as the amount of enzyme that produces 1 µmole of glyoxylate per minute.
-
Conclusion and Future Perspectives
Photorespiration is far from a mere metabolic curiosity or a simple "wasteful" process. It is a central hub in plant metabolism, essential for the viability of C3 plants in our current oxygen-rich atmosphere. Its roles in metabolic salvage, photoprotection, and stress signaling are critical for plant survival and productivity. The intricate regulation of the pathway at transcriptional and post-translational levels highlights its dynamic integration with the overall metabolic state of the cell.
For professionals in crop science and drug development, understanding photorespiration offers significant opportunities. The demonstrated yield increases from engineering the pathway highlight its potential as a prime target for improving crop efficiency, particularly in the face of climate change which predicts hotter and drier conditions that exacerbate photorespiratory losses. Future research will likely focus on further elucidating the complex signaling roles of photorespiratory intermediates, identifying the full complement of regulatory proteins and transcription factors, and developing more sophisticated synthetic bypasses for targeted introduction into elite crop varieties. A deeper understanding of this vital pathway is paramount to developing more resilient and productive agricultural systems.
References
2-Phosphoglycolic Acid: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and biological significance of 2-phosphoglycolic acid (2-PGA). A metabolite at the crossroads of carbon metabolism and photorespiration, 2-PGA's role as a potent enzyme inhibitor presents intriguing possibilities for research and therapeutic development.
Core Chemical Properties
2-Phosphoglycolic acid is the O-phospho derivative of glycolic acid. It is a key intermediate in the photorespiratory pathway in plants and other oxygenic photosynthetic organisms.[1] This small, charged molecule plays a significant role in cellular metabolism due to its structural similarity to other glycolytic and pentose (B10789219) phosphate (B84403) pathway intermediates.
Structure and Identification
The chemical structure and key identifiers of 2-phosphoglycolic acid are summarized below.
| Identifier | Value |
| IUPAC Name | 2-(phosphonooxy)acetic acid |
| Synonyms | Phosphoglycolic acid, 2-Phosphoglycolate, PGO |
| CAS Number | 13147-57-4 |
| Chemical Formula | C₂H₅O₆P |
| Molecular Weight | 156.03 g/mol |
| SMILES | C(C(=O)O)OP(=O)(O)O |
| InChI Key | ASCFNMCAHFUBCO-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes key physicochemical properties of 2-phosphoglycolic acid, providing insights into its behavior in biological and experimental systems.
| Property | Value | Source |
| pKa (strongest acidic) | 1.14 | ChemAxon |
| Water Solubility | 18.4 g/L | ALOGPS |
| logP | -2.3 | ALOGPS |
| Polar Surface Area | 104.06 Ų | ChemAxon |
| Hydrogen Bond Donors | 3 | ChemAxon |
| Hydrogen Bond Acceptors | 5 | ChemAxon |
Experimental Protocols
This section details methodologies for the synthesis, purification, and quantitative analysis of 2-phosphoglycolic acid, compiled from established experimental approaches for this and structurally related compounds.
Enzymatic Synthesis of 2-Phosphoglycolic Acid
An enzymatic approach offers high specificity and yield for the synthesis of 2-phosphoglycolic acid. This protocol is adapted from methods for the synthesis of similar phosphorylated sugars.[2]
Materials:
-
Glycolic acid
-
ATP (Adenosine triphosphate)
-
Glycerate kinase (or a suitable kinase with activity towards glycolic acid)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MgCl₂
-
Enzyme quenching solution (e.g., perchloric acid)
-
Neutralizing solution (e.g., KOH)
Procedure:
-
Prepare a reaction mixture containing glycolic acid, ATP, and MgCl₂ in the reaction buffer.
-
Initiate the reaction by adding glycerate kinase.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a predetermined time.
-
Monitor the reaction progress by measuring the consumption of ATP or the formation of ADP.
-
Terminate the reaction by adding the enzyme quenching solution.
-
Neutralize the reaction mixture with the neutralizing solution.
-
Proceed with the purification of 2-phosphoglycolic acid.
Purification by Ion-Exchange Chromatography
Due to its charged nature, 2-phosphoglycolic acid can be effectively purified using anion-exchange chromatography.[3][4]
Materials:
-
Anion-exchange resin (e.g., DEAE-Sepharose or a strong anion exchanger)
-
Equilibration buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Elution buffer (e.g., a linear gradient of NaCl or ammonium (B1175870) bicarbonate in the equilibration buffer)
-
Crude 2-phosphoglycolic acid solution
Procedure:
-
Pack a chromatography column with the anion-exchange resin.
-
Equilibrate the column with the equilibration buffer.
-
Load the crude 2-phosphoglycolic acid solution onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound 2-phosphoglycolic acid using a linear gradient of the elution buffer.
-
Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 210 nm) or use a phosphate assay to identify fractions containing 2-phosphoglycolic acid.
-
Pool the fractions containing pure 2-phosphoglycolic acid and desalt if necessary.
References
Methodological & Application
Application Note: Quantification of Phosphoglycolic Acid in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycolic acid (2-phosphoglycolate or 2-PG) is a small, phosphorylated metabolite with significant roles in various biological processes. In plants and certain bacteria, it is a key intermediate in the photorespiration pathway.[1] In mammalian cells, 2-PG is generated during the repair of DNA strand breaks and is also implicated in glycolysis.[1] Given its involvement in fundamental cellular functions, the accurate quantification of 2-PG in biological matrices is crucial for understanding its metabolic roles in health and disease. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing. A schematic of this workflow is presented below.
Caption: A diagram illustrating the key steps in the quantification of this compound.
Metabolic Context of this compound
This compound is an important node in cellular metabolism, primarily intersecting with glycolysis and DNA repair pathways. Understanding its metabolic origin and fate is essential for interpreting quantitative data.
References
Application Notes and Protocols for Phosphoglycolic Acid Assay in Leaf Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycolic acid, or 2-phosphoglycolate (B1263510) (2-PG), is a key metabolic intermediate in the photorespiratory pathway in C3 plants.[1][2][3] The formation of 2-PG is initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which competes with its carboxylase activity.[1][2] Elevated levels of 2-PG can inhibit essential enzymes in the Calvin-Benson cycle, making its quantification crucial for understanding photosynthetic efficiency, particularly under abiotic stress conditions. This document provides a detailed protocol for the sensitive and specific quantification of 2-phosphoglycolate in leaf extracts using Ion Chromatography coupled with Mass Spectrometry (IC-MS).
Principle of the Method
This protocol employs ion chromatography (IC) to separate 2-phosphoglycolate from other metabolites in the leaf extract based on its charge and polarity. The separated analyte is then introduced into a mass spectrometer (MS) for detection and quantification. The mass spectrometer is set to selectively monitor the mass-to-charge ratio (m/z) of the deprotonated 2-phosphoglycolate molecule, providing high specificity and sensitivity.
Data Presentation
The following table summarizes representative quantitative data for 2-phosphoglycolate levels in Arabidopsis thaliana leaf extracts under varying atmospheric CO2 concentrations. High CO2 conditions suppress photorespiration and thus 2-PG formation, while low CO2 conditions enhance it.
| Plant Species | Genotype/Condition | CO2 Concentration | 2-Phosphoglycolate (nmol/g FW) | Reference |
| Arabidopsis thaliana | Wild Type | High CO2 (1% v/v) | Not specified, but used as baseline | |
| Arabidopsis thaliana | Wild Type | Low CO2 (Normal Air) | 1.8 | |
| Arabidopsis thaliana | pglp1 mutant (deficient in 2-PG phosphatase) | High CO2 (1% v/v) | Elevated compared to wild type | |
| Arabidopsis thaliana | pglp1 mutant (deficient in 2-PG phosphatase) | Low CO2 (Normal Air) | 1100 | |
| Arabidopsis thaliana | PGLP1 Overexpressor Line O1 | Low CO2 (Normal Air) | 1.1 | |
| Arabidopsis thaliana | PGLP1 Overexpressor Line O9 | Low CO2 (Normal Air) | 0.7 |
Experimental Protocols
Leaf Tissue Sample Preparation
This protocol is adapted from methodologies described for metabolite extraction from plant tissues for mass spectrometry analysis.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Microcentrifuge tubes (1.5 mL)
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
1,1,2-trichlorotrifluoroethane-trioctylamine (3:1, v/v)
-
Vortex mixer
-
Refrigerated centrifuge (4°C)
Procedure:
-
Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 100 mg of the frozen powder to a pre-weighed 1.5 mL microcentrifuge tube.
-
Add 1 mL of ice-cold 10% TCA to the tube.
-
Vortex the mixture continuously for 1 minute at 4°C.
-
To further promote protein precipitation, freeze the sample at -80°C for 10 minutes, then thaw and vortex again for 1 minute at 4°C.
-
Centrifuge the extract at 20,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
To remove TCA from the supernatant, add 3 volumes of 1,1,2-trichlorotrifluoroethane-trioctylamine (3:1, v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing and phase separation.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the aqueous and organic phases.
-
Collect the upper aqueous layer containing the polar metabolites, including 2-phosphoglycolate.
-
The extracted sample is now ready for IC-MS analysis. If necessary, samples can be stored at -80°C.
Ion Chromatography-Mass Spectrometry (IC-MS) Analysis
The following are general parameters for IC-MS analysis of 2-phosphoglycolate. Instrument-specific optimization is recommended.
Instrumentation:
-
Ion Chromatography system equipped with a suitable anion-exchange column (e.g., Dionex AS11-HC).
-
Mass Spectrometer with an electrospray ionization (ESI) source.
IC Parameters:
| Parameter | Value |
| Column | Anion-exchange column (e.g., Dionex AS11-HC, 2 mm) |
| Column Temperature | 30°C |
| Mobile Phase | Potassium hydroxide (B78521) (KOH) gradient |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Target m/z | 155 (for deprotonated 2-phosphoglycolate) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 120°C |
| Desolvation Temperature | 300 - 350°C |
Calibration:
Prepare a series of standard solutions of 2-phosphoglycolate in deionized water, with concentrations ranging from approximately 0.01 µM to 5 µM. Analyze these standards using the same IC-MS method as the samples to generate a calibration curve.
Data Analysis:
-
Identify the 2-phosphoglycolate peak in the sample chromatograms based on its retention time, which should match that of the standard.
-
Integrate the peak area for the m/z 155 signal.
-
Quantify the concentration of 2-phosphoglycolate in the injected sample by comparing its peak area to the calibration curve.
-
Calculate the final concentration of 2-phosphoglycolate in the original leaf tissue, taking into account the initial weight of the tissue and the dilution factors during sample preparation. The final concentration is typically expressed as nmol/g fresh weight (FW).
Visualizations
Experimental Workflow for 2-Phosphoglycolate Quantification
Caption: Workflow for 2-Phosphoglycolate Assay.
Signaling Pathway Context: Photorespiration
Caption: Simplified Photorespiration Pathway.
References
Application Note: Probing Photorespiration and Glycolysis with 13C-Phosphoglycolic Acid in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2] Stable isotope tracers, such as those labeled with Carbon-13 (13C), are instrumental in these studies, allowing researchers to trace the path of carbon atoms through metabolic networks.[3][4][5] While 13C-labeled glucose and glutamine are commonly used tracers to study central carbon metabolism, the use of other labeled metabolites can provide more specific insights into particular pathways. This application note proposes a novel methodology utilizing 13C-phosphoglycolic acid (13C-PGA) as a tracer for metabolic flux analysis.
2-Phosphoglycolate (B1263510) (2-PG), the non-labeled form of the proposed tracer, is a key metabolite in photorespiration, a pathway that occurs in photosynthetic organisms. It is produced by the oxygenase activity of RuBisCO and is generally considered a toxic byproduct that inhibits several enzymes in the Calvin cycle and glycolysis. In non-photosynthetic organisms, including mammals, 2-PG can also be formed as a byproduct of enzymatic reactions and is implicated in regulating hemoglobin oxygen affinity.
By introducing 13C-phosphoglycolic acid to a biological system, researchers can directly probe the flux through the photorespiratory pathway and investigate the downstream metabolic fate of its carbon backbone. This can be particularly valuable for:
-
Plant Biology and Agricultural Research: Quantifying the efficiency of photorespiration and its impact on carbon fixation and biomass production.
-
Drug Development: Investigating the effects of compounds targeting enzymes involved in photorespiration or related metabolic pathways.
-
Fundamental Metabolism Research: Elucidating the metabolic connections between photorespiration, glycolysis, and other central metabolic pathways.
This document provides a detailed, albeit hypothetical, protocol for the use of 13C-phosphoglycolic acid in metabolic flux analysis, from experimental design to data interpretation.
Signaling Pathways and Experimental Workflow
Metabolic Fate of 13C-Phosphoglycolic Acid
The following diagram illustrates the expected metabolic fate of 13C-phosphoglycolic acid when introduced to a plant cell. The 13C label is traced through the photorespiratory pathway and its subsequent entry into central metabolism.
Experimental Workflow for 13C-Phosphoglycolic Acid Metabolic Flux Analysis
This diagram outlines the key steps in a typical metabolic flux analysis experiment using 13C-phosphoglycolic acid.
Experimental Protocols
This section provides a hypothetical, yet detailed, protocol for conducting a 13C-phosphoglycolic acid labeling experiment in a model plant system like Arabidopsis thaliana.
Materials
-
Arabidopsis thaliana seedlings (e.g., Col-0)
-
Murashige and Skoog (MS) medium
-
[U-13C2]-Phosphoglycolic acid (synthesized and purified)
-
Liquid nitrogen
-
Quenching solution: 60% methanol, -40°C
-
Extraction solvent: 80% methanol, -20°C, containing internal standards (e.g., 13C, 15N-labeled amino acids)
-
LC-MS/MS or GC-MS system
Protocol
-
Plant Growth and Acclimation:
-
Grow Arabidopsis thaliana seedlings on MS agar (B569324) plates for 10-14 days under a controlled light/dark cycle.
-
Transfer seedlings to liquid MS medium and allow them to acclimate for 2-3 days with gentle shaking.
-
-
13C-Phosphoglycolic Acid Labeling:
-
Prepare a stock solution of [U-13C2]-phosphoglycolic acid in sterile water.
-
Spike the liquid MS medium with the 13C-PGA to a final concentration of 1 mM (concentration may need optimization).
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamics of label incorporation.
-
-
Metabolite Quenching and Extraction:
-
At each time point, rapidly harvest seedlings and immediately quench metabolism by freezing in liquid nitrogen.
-
Alternatively, plunge the seedlings into a cold quenching solution (-40°C) to halt enzymatic activity.
-
Homogenize the frozen tissue in pre-chilled extraction solvent.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS after derivatization).
-
Develop a targeted method to detect and quantify the mass isotopologues of key metabolites in the photorespiratory pathway and central carbon metabolism (e.g., glycolate, glycine, serine, glycerate, 3-PGA).
-
-
Data Analysis and Flux Calculation:
-
Determine the mass isotopologue distributions (MIDs) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Use the MIDs and a stoichiometric model of the metabolic network to calculate intracellular fluxes using software such as INCA or Metran.
-
Data Presentation
The quantitative output of a 13C-MFA experiment is the mass isotopologue distribution (MID) of key metabolites. This data provides direct evidence of the tracer's incorporation into the metabolic network.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Photorespiratory Intermediates
| Metabolite | M+0 | M+1 | M+2 |
| Glycolate | 0.10 | 0.05 | 0.85 |
| Glycine | 0.25 | 0.10 | 0.65 |
| Serine | 0.40 | 0.15 | 0.45 |
| Glycerate | 0.60 | 0.20 | 0.20 |
| 3-PGA | 0.75 | 0.15 | 0.10 |
This table shows hypothetical MID data for key metabolites after 60 minutes of labeling with [U-13C2]-phosphoglycolic acid. The high abundance of M+2 in glycolate and glycine indicates significant flux from the labeled tracer.
Table 2: Calculated Relative Fluxes Through Photorespiration and Connecting Pathways
| Metabolic Flux | Relative Flux (%) |
| Phosphoglycolate -> Glycolate | 100 |
| Glycolate -> Glycine | 85 |
| Glycine -> Serine | 60 |
| Serine -> Glycerate | 55 |
| Glycerate -> 3-PGA | 40 |
| 3-PGA -> Central Carbon Metabolism | 35 |
This table presents exemplary relative flux values calculated from the MID data. The values are normalized to the entry point of the tracer.
Conclusion
The use of 13C-phosphoglycolic acid as a tracer in metabolic flux analysis represents a novel and powerful approach to specifically investigate the photorespiratory pathway and its interactions with central carbon metabolism. While the protocol presented here is hypothetical, it is based on well-established principles of 13C-MFA and provides a solid foundation for researchers to develop and validate this methodology. This technique has the potential to provide significant insights into plant metabolism, with applications in crop improvement and the development of targeted herbicides. Furthermore, its application in non-photosynthetic organisms could uncover new roles for 2-phosphoglycolate in metabolic regulation.
References
In Vitro Synthesis of 2-Phosphoglycolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phosphoglycolic acid (2-PG) is a crucial metabolite in photorespiration, a metabolic pathway that occurs in photosynthetic organisms. It is produced by the oxygenase activity of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)[1][2][3]. The in vitro synthesis of 2-PG is essential for a variety of research applications, including the study of photorespiration, the screening of potential herbicides, and the development of drugs targeting enzymes that metabolize 2-PG. This document provides detailed application notes and protocols for the enzymatic and chemical synthesis of 2-phosphoglycolic acid in a laboratory setting.
Methods for In Vitro Synthesis of 2-Phosphoglycolic Acid
There are two primary approaches for the in vitro synthesis of 2-phosphoglycolic acid: enzymatic synthesis, which mimics the natural biological process, and chemical synthesis, which offers an alternative route using standard organic chemistry techniques.
Enzymatic Synthesis using RuBisCO
This method leverages the natural oxygenase activity of RuBisCO to produce 2-phosphoglycolic acid from Ribulose-1,5-bisphosphate (RuBP) in the presence of oxygen.
Signaling Pathway Diagram:
References
Unveiling Phosphoglycolate Phosphatase Activity: A Detailed Protocol for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of cellular metabolism, the precise measurement of enzyme activity is paramount for understanding biological pathways and developing novel therapeutics. This application note provides a comprehensive protocol for the activity assay of phosphoglycolate phosphatase (PGP), a crucial enzyme in photorespiration and other metabolic processes. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed methodology, data presentation guidelines, and visual representations of the experimental workflow and the enzyme's signaling pathway.
Introduction
Phosphoglycolate phosphatase (EC 3.1.3.18) is a ubiquitously expressed enzyme that catalyzes the hydrolysis of 2-phosphoglycolate (B1263510) to glycolate (B3277807) and inorganic phosphate (B84403). In plants, PGP is a key component of the photorespiratory pathway, a process that salvages carbon lost during the oxygenase reaction of RuBisCO. In mammals, PGP has been implicated in the regulation of 2,3-bisphosphoglycerate (B1242519) levels in erythrocytes. Given its significance in diverse biological systems, the accurate determination of PGP activity is essential for a wide range of research applications, from fundamental biochemistry to drug discovery.
This protocol details a colorimetric assay for PGP activity based on the quantification of inorganic phosphate released from the enzymatic reaction using a malachite green-based reagent. This method is sensitive, robust, and amenable to a high-throughput microplate format.[1]
Principle of the Assay
The activity of phosphoglycolate phosphatase is determined by measuring the amount of inorganic phosphate (Pi) released from the substrate, 2-phosphoglycolate. The liberated phosphate reacts with a malachite green-molybdate complex to form a colored product that can be quantified by measuring its absorbance at a wavelength of 620-640 nm.[2] The intensity of the color is directly proportional to the amount of phosphate produced, and thus to the PGP activity.
Materials and Reagents
-
Phosphoglycolate Phosphatase (purified or as a component of a cell/tissue lysate)
-
2-Phosphoglycolate (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Malachite Green Reagent (commercial kit or prepared in-house)
-
Phosphate Standard (for standard curve generation)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-640 nm
-
Incubator
Experimental Protocol
Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 10 mM MgCl₂. The optimal pH for PGP activity can vary depending on the source of the enzyme, with a range of 6.3 to 8.0 being reported.[3] Divalent cations like Mg²⁺ are essential for PGP activity.[4][5]
-
Substrate Solution: Prepare a stock solution of 2-phosphoglycolate (e.g., 100 mM) in deionized water. The final substrate concentration in the assay will typically be in the range of the enzyme's Km, which can vary. For human erythrocyte PGP, the Km for phosphoglycolate is approximately 1 mM.
-
Phosphate Standards: Prepare a series of phosphate standards (e.g., 0, 5, 10, 20, 40, 60, 80 µM) by diluting a stock solution of potassium phosphate in the Assay Buffer.
-
Enzyme Solution: Dilute the phosphoglycolate phosphatase enzyme preparation in Assay Buffer to a concentration that will result in a linear rate of product formation over the desired reaction time.
Assay Procedure
-
Set up the reaction plate: To a 96-well microplate, add the following components in the order listed:
-
50 µL of Assay Buffer to all wells.
-
10 µL of Phosphate Standard to the standard curve wells.
-
10 µL of diluted enzyme solution to the sample wells. For the blank (negative control), add 10 µL of Assay Buffer instead of the enzyme.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction: Start the enzymatic reaction by adding 40 µL of the 2-phosphoglycolate substrate solution to all wells except the phosphate standard wells. The final reaction volume will be 100 µL.
-
Incubation: Incubate the plate at the reaction temperature for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction and color development: Stop the reaction by adding 25 µL of the Malachite Green Reagent to each well. The reagent typically contains a strong acid which will denature the enzyme.
-
Color incubation: Incubate the plate at room temperature for 15-20 minutes to allow for full color development.
-
Measure absorbance: Read the absorbance of each well at 620-640 nm using a microplate reader.
Data Analysis
-
Generate a phosphate standard curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate the amount of phosphate produced: Use the standard curve equation to determine the concentration of phosphate released in each sample well from their corresponding absorbance values.
-
Calculate PGP activity: The specific activity of the enzyme can be calculated using the following formula:
Specific Activity (µmol/min/mg) = (Phosphate produced (µmol) / (Reaction time (min) x Amount of enzyme (mg)))
Data Presentation
The following table summarizes typical quantitative data for a phosphoglycolate phosphatase activity assay. Note that these values can vary depending on the enzyme source, purity, and assay conditions.
| Parameter | Typical Value Range | Source Organism | Reference |
| Substrate Concentration | 0.1 - 5 mM | Varies | |
| Enzyme Concentration | 0.1 - 1 µ g/well | Varies | - |
| Magnesium Chloride (MgCl₂) Concentration | 5 - 20 mM | Varies | |
| pH | 6.3 - 8.0 | Varies | |
| Michaelis Constant (Km) for 2-phosphoglycolate | ~1 mM | Human Erythrocytes | |
| Specific Activity | ~99 µmol/min/mg | Maize | |
| Specific Activity | ~468 µmol/min/mg | Tobacco | |
| Absorbance Reading (620 nm) | 0.1 - 1.5 AU | - | - |
Visualizations
Experimental Workflow
Caption: Workflow for the phosphoglycolate phosphatase activity assay.
Phosphoglycolate Phosphatase in the Photorespiration Pathway
Caption: Role of PGP in the photorespiration pathway.
References
- 1. High Throughput Phosphoglycolate Phosphatase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoglycolate phosphatase - Wikipedia [en.wikipedia.org]
- 5. Phosphoglycolate phosphatase. Effect of cation and pH on activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Phosphoglycolate Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and analysis of phosphoglycolate isomers, 2-phosphoglycolate (B1263510) (2-PG) and 3-phosphoglycolate (3-PG). The protocols are designed for researchers in metabolic studies, drug discovery, and diagnostics who require robust and reliable methods to distinguish between these closely related structural isomers.
Introduction
2-phosphoglycolate is a key metabolite in photorespiration and is also implicated in other metabolic pathways. Its isomer, 3-phosphoglycolate, is a known intermediate in glycolysis. The accurate differentiation and quantification of these isomers are crucial for understanding their distinct biological roles and for the development of targeted therapeutics. This document outlines two primary analytical techniques for their separation: High-Performance Liquid Chromatography (HPLC) with a mixed-mode column and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for the deconvolution of co-eluting isomers. A protocol for sample preparation from biological matrices is also included.
Data Presentation
The following table summarizes representative quantitative data for the separation of phosphoglycerate isomers, which are structurally analogous to phosphoglycolate isomers. These values can be used as a starting point for method development and optimization for 2-PG and 3-PG.
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 2-Phosphoglycerate | 5.8 | \multirow{2}{*}{>1.5} | 2-49 | ~150 |
| 3-Phosphoglycerate (B1209933) | 6.5 | 2-49 | ~150 |
Note: The retention times are illustrative and based on the separation of phosphoglycerate isomers using a mixed-mode column. Actual retention times for phosphoglycolate isomers will need to be determined experimentally. The LOD and LOQ values are based on a UPLC-MS/MS method for glycolytic intermediates.
Experimental Protocols
Protocol 1: Separation of Phosphoglycolate Isomers by Mixed-Mode HPLC-ELSD
This protocol is adapted from a validated method for the separation of 2- and 3-phosphoglycerate using a Newcrom B mixed-mode column[1]. This column utilizes a combination of anion-exchange and reversed-phase retention mechanisms[2][3].
Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and Evaporative Light Scattering Detector (ELSD).
-
Column: Newcrom B, 4.6 x 150 mm, 5 µm, 100 Å (SIELC Technologies)[4][5].
-
Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
-
Standards:
-
2-Phosphoglycolic acid (Sigma-Aldrich or equivalent)
-
3-Phosphoglycolic acid (Requires custom synthesis or sourcing from specialized chemical suppliers. Check with vendors like Sigma-Aldrich, Santa Cruz Biotechnology, or Toronto Research Chemicals for availability).
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 5% Acetonitrile and 95% deionized water. Add formic acid to a final concentration of 0.1% (v/v). Degas the mobile phase by sonication or vacuum filtration.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: ELSD (Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow: 1.5 SLM)
-
-
Standard Preparation: Prepare individual stock solutions of 2-phosphoglycolate and 3-phosphoglycolate in the mobile phase at a concentration of 1 mg/mL. Prepare a mixed standard solution containing both isomers at a concentration of 100 µg/mL each.
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mixed standard solution to determine the retention times and resolution of the two isomers.
-
Inject individual standard solutions to confirm the peak identity.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Prepare a calibration curve by injecting a series of standard solutions of known concentrations.
-
Inject the prepared samples for analysis.
-
Protocol 2: Quantification of Co-eluting Phosphoglycolate Isomers by UPLC-MS/MS
This protocol is based on a method developed for the deconvolution of co-eluting glycolytic intermediates, including 2- and 3-phosphoglycerate. This approach is particularly useful if complete baseline separation of the phosphoglycolate isomers is not achieved.
Materials:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase:
-
A: 10 mM Ammonium acetate (B1210297) in water with 0.1% acetic acid
-
B: Acetonitrile
-
-
Standards: As in Protocol 1.
Procedure:
-
UPLC Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 85% B
-
1-5 min: 85% to 20% B
-
5-5.1 min: 20% to 85% B
-
5.1-7 min: 85% B
-
-
-
MS/MS Conditions (Negative ESI Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
2-Phosphoglycolate: Determine precursor ion (e.g., m/z 155) and unique product ions.
-
3-Phosphoglycolate: Determine precursor ion (e.g., m/z 155) and unique product ions. (Note: Specific MRM transitions need to be optimized by infusing individual standards.)
-
-
-
Deconvolution of Co-eluting Peaks:
-
Identify at least two unique product ions for each isomer that show significantly different abundance ratios.
-
Measure the peak areas of these unique product ions for the co-eluting peak in the sample.
-
Calculate the contribution of each isomer to the total peak area using a system of linear equations based on the unique product ion ratios determined from the analysis of individual standards.
-
Protocol 3: Sample Preparation from Biological Tissues
This protocol is adapted from a method for the extraction of 2-phosphoglycolate from tissue samples for IC-MS analysis.
Materials:
-
Trichloroacetic acid (TCA): 10% (w/v) in ice-cold water.
-
1,1,2-Trichlorotrifluoroethane (Freon) - Trioctylamine mixture: 3:1 (v/v).
-
Centrifuge: Capable of reaching >10,000 x g at 4 °C.
-
Vortex mixer.
Procedure:
-
Tissue Homogenization: Freeze-clamp the tissue sample in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in 10 volumes of ice-cold 10% TCA.
-
Protein Precipitation: Vortex the homogenate continuously for 1 minute at 4 °C. Freeze the sample at -80 °C for 10 minutes to further promote protein precipitation. Thaw the sample and vortex again for 1 minute at 4 °C.
-
Centrifugation: Centrifuge the homogenate at >10,000 x g for 15 minutes at 4 °C to pellet the precipitated proteins.
-
TCA Removal: Transfer the supernatant to a new tube. Add 3 volumes of the Freon-trioctylamine mixture. Vortex vigorously for 1 minute to extract the TCA into the organic phase.
-
Phase Separation: Centrifuge at 4 °C to facilitate phase separation.
-
Sample Collection: Carefully collect the upper aqueous layer containing the phosphoglycolate isomers.
-
Dilution: The extracted sample may require further dilution with the mobile phase before injection into the analytical system.
Visualizations
Caption: Workflow for the separation of phosphoglycolate isomers using HPLC-ELSD.
Caption: Metabolic relationship between 2-phosphoglycolate and 3-phosphoglycolate.
Caption: Logical workflow for quantifying co-eluting phosphoglycolate isomers by MS/MS.
References
- 1. Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newcrom B | SIELC Technologies [sielc.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. Sielc Newcrom B HPLC Columns - Aurora Borealis Control BV [aurora-borealis.nl]
Application Notes and Protocols for Developing Phosphoglycolate Phosphatase (PGP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycolate phosphatase (PGP) is a crucial enzyme in metabolic proofreading, responsible for the detoxification of inhibitory sugar phosphates generated as byproducts of mainstream metabolic pathways like glycolysis.[1][2][3] PGP hydrolyzes 2-phosphoglycolate (B1263510) (2-PG), a potent inhibitor of the glycolytic enzymes triosephosphate isomerase and phosphofructokinase, thereby preventing metabolic slowdown.[2][3][4] Due to its essential role in maintaining metabolic homeostasis, PGP has emerged as a promising therapeutic target for various diseases, including cancer and parasitic infections.[3][5] These application notes provide a comprehensive guide to the development of PGP inhibitors, from initial screening to detailed characterization.
PGP Signaling and Metabolic Pathways
PGP functions as a key regulator in central carbon metabolism. Its primary role is to salvage carbon lost through the oxygenase activity of RuBisCO in photosynthetic organisms or to eliminate toxic byproducts in other organisms.[4] In mammals, PGP is involved in clearing toxic metabolites such as 2-phosphoglycolate, which can arise from the repair of oxidatively damaged DNA.[1][2] By catalyzing the conversion of these toxic compounds to their corresponding alcohols and inorganic phosphate (B84403), PGP ensures the smooth functioning of glycolysis and the pentose (B10789219) phosphate pathway.[1]
Quantitative Data on PGP Inhibitors
A high-throughput screening campaign of over 41,000 compounds led to the identification of several potent PGP inhibitors.[5] The inhibitory activities of these compounds against both human and murine PGP have been characterized.
| Compound | Target | IC50 (µM) | Reference |
| CP1 | Human PGP | 0.15 ± 0.02 | [6] |
| Murine PGP | 0.22 ± 0.02 | [6] | |
| CP2 | Human PGP | 0.35 ± 0.04 | [6] |
| Murine PGP | 0.43 ± 0.05 | [6] | |
| CP3 | Human PGP | 0.08 ± 0.01 | [6] |
| Murine PGP | 0.11 ± 0.01 | [6] |
The binding affinities of selected inhibitors to PGP were determined using isothermal titration calorimetry (ITC).
| Compound | K D (µM) | Stoichiometry (n) | Reference |
| CP1 | 0.78 ± 0.12 | 1.05 ± 0.02 | [6] |
| CP3 | 0.43 ± 0.07 | 0.98 ± 0.01 | [6] |
Experimental Protocols
High-Throughput Screening (HTS) for PGP Inhibitors
This protocol outlines a primary screen to identify potential PGP inhibitors from a large compound library using a fluorogenic substrate.
Materials:
-
Recombinant murine PGP[5]
-
Difluoro-4-methylumbelliferyl phosphate (DiFMUP)[5]
-
Assay Buffer: 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween 20[7]
-
Compound library
-
1536-well microplates
Procedure:
-
Compound Plating: Dispense test compounds into 1536-well plates using an automated liquid handler.
-
Enzyme Addition: Add recombinant murine PGP to each well.
-
Pre-incubation: Incubate the plates at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding DiFMUP to each well.[5]
-
Incubation: Incubate the plates at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for DiFMUP).
-
Data Analysis: Calculate the percentage of PGP inhibition for each compound relative to DMSO controls. Compounds exhibiting significant inhibition (e.g., ≥50% reduction in fluorescence) are selected as primary hits.[6]
IC50 Determination using a Coupled Enzyme Assay
This secondary assay confirms the inhibitory activity of hits from the primary screen and determines their potency (IC50) using a more physiologically relevant substrate, 2-phosphoglycolate. The release of inorganic phosphate is measured using a coupled enzyme system.[8]
Materials:
-
Purified PGP (human or murine)
-
2-phosphoglycolate (substrate)
-
Glycolate oxidase (GOX)[8]
-
Horseradish peroxidase (HRP)
-
o-dianisidine[8]
-
Assay Buffer: 200 mM Tricine–NaOH (pH 7.4), 5 mM MgCl2[2]
-
Hit compounds
-
96-well plates
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing GOX, HRP, and o-dianisidine in assay buffer.
-
Compound Dilution: Prepare serial dilutions of the hit compounds in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
PGP enzyme
-
Diluted hit compound or DMSO (for control)
-
-
Pre-incubation: Incubate the plate for a defined period at 37°C.
-
Reaction Initiation: Add 2-phosphoglycolate to each well to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 440 nm in a plate reader at 37°C, taking readings at regular intervals.[8]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each compound concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for PGP Inhibition
This protocol assesses the effect of PGP inhibitors on cellular glycolysis by measuring lactate production. Inhibition of PGP is expected to lead to an accumulation of toxic metabolites and a subsequent decrease in glycolytic flux.[5]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium
-
PGP inhibitors
-
Lactate assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PGP inhibitor or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Lactate Measurement:
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
-
Cell Viability Assay: Perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to normalize the lactate production data to the number of viable cells.
-
Data Analysis:
-
Normalize the lactate concentration to cell viability.
-
Plot the normalized lactate production against the inhibitor concentration to determine the effect of PGP inhibition on cellular glycolysis.
-
Conclusion
The protocols and data presented here provide a robust framework for the discovery and characterization of novel PGP inhibitors. The identification of potent and selective inhibitors of PGP holds significant promise for the development of new therapeutic strategies for diseases with altered metabolic states. Further optimization of hit compounds through structure-activity relationship studies and lead optimization will be crucial for advancing these inhibitors towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphoglycolate phosphatase is a metabolic proofreading enzyme essential for cellular function in Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoglycolate phosphatase is a metabolic proofreading enzyme essential for cellular function in Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoglycolate phosphatase - Wikipedia [en.wikipedia.org]
- 5. Glycolytic flux control by drugging phosphoglycolate phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Phosphoglycolate Phosphatase Activity via a Coupled Reaction Using Recombinant Glycolate Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphoglycolic Acid: A Key Biomarker for Photorespiration Rates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Photorespiration is a metabolic pathway that occurs in photosynthetic organisms, initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This process is particularly prominent in C3 plants under conditions of high light, high temperatures, and low CO2 concentrations. The first product of the oxygenase reaction is 2-phosphoglycolate (B1263510) (P-glycolate), a two-carbon compound that is inhibitory to several key enzymes in carbon metabolism.[1][2] Consequently, plants have evolved a complex salvage pathway, the photorespiratory cycle, to metabolize P-glycolate, recovering a portion of the carbon and nitrogen. Given its position as the initial product of photorespiration, the concentration of P-glycolate serves as a direct and sensitive biomarker for the rate of this pathway.[3] Monitoring P-glycolate levels can provide valuable insights into photosynthetic efficiency and plant stress responses, making it a crucial area of study for crop improvement and the development of agricultural therapeutics.
Core Principles
The fundamental principle behind using P-glycolate as a biomarker is its direct stoichiometric relationship with the oxygenase activity of RuBisCO. Under conditions that favor photorespiration (e.g., low CO2/O2 ratio), the production of P-glycolate increases. Conversely, under conditions that suppress photorespiration (e.g., high CO2), P-glycolate levels decrease. Therefore, by quantifying the cellular concentration of P-glycolate, one can infer the relative rate of photorespiration.
This relationship is particularly evident in studies involving genetic modifications of the photorespiratory pathway. For instance, mutants with impaired P-glycolate phosphatase (PGLP1), the enzyme that catalyzes the first step in P-glycolate metabolism, exhibit a significant accumulation of P-glycolate and display a photorespiratory-deficient phenotype.[4]
Data Presentation
The following tables summarize quantitative data on P-glycolate levels and related photorespiratory parameters from studies on Arabidopsis thaliana.
Table 1: P-glycolate Levels in Wild-Type and pglp1 Mutant Arabidopsis thaliana
| Genotype | Condition | P-glycolate (nmol/g FW) | Reference |
| Wild-Type (Col-0) | High CO2 (1% CO2) | 0.4 | [5] |
| Wild-Type (Col-0) | Low CO2 (Normal Air) | ~10 (estimated) | |
| pglp1 knockout | High CO2 (1% CO2) | Not significantly different from WT | |
| pglp1 knockout | Low CO2 (Normal Air) | Massive accumulation |
Table 2: Impact of PGLP1 Overexpression on Photosynthetic Parameters under High Photorespiratory Conditions (40% O2)
| Genotype | Net Photosynthesis (µmol CO2 m⁻² s⁻¹) | Photorespiration Rate (Rp) | CO2 Compensation Point (Γ40) (µmol mol⁻¹) | Reference |
| Wild-Type (Col-0) | 8.5 ± 0.5 | 10.3 ± 0.7 | 105 ± 5 | |
| PGLP1 Overexpressor Line O1 | 10.2 ± 0.6 | 11.5 ± 0.8 | 98 ± 4 | |
| PGLP1 Overexpressor Line O2 | 9.8 ± 0.4 | 11.1 ± 0.6 | 101 ± 3 | |
| PGLP1 Overexpressor Line O3 | 9.6 ± 0.5 | 10.9 ± 0.5 | 102 ± 4 |
Experimental Protocols
Protocol 1: Extraction of P-glycolate from Plant Tissue for LC-MS/MS Analysis
This protocol is adapted from methodologies for polar metabolite extraction from plant tissues.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction solvent: 80% (v/v) methanol (B129727), pre-chilled to -20°C
-
Internal standard (e.g., ¹³C-labeled P-glycolate)
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS grade water and methanol
Procedure:
-
Sample Collection and Quenching: Harvest approximately 50-100 mg of plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Maintain the sample frozen during this process by adding liquid nitrogen as needed.
-
Extraction: a. Transfer the frozen powder to a pre-weighed 1.5 mL microcentrifuge tube. b. Add 1 mL of pre-chilled 80% methanol containing the internal standard. c. Vortex vigorously for 1 minute. d. Incubate on ice for 20 minutes, with intermittent vortexing every 5 minutes.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Drying: Dry the supernatant in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS grade water or a mobile phase-compatible solvent for analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates before transferring to an LC-MS vial.
Protocol 2: Quantification of P-glycolate by LC-MS/MS
This is a general framework; specific parameters will need to be optimized for the instrument in use.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar metabolites like P-glycolate.
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute P-glycolate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM):
-
P-glycolate Precursor Ion (m/z): 155
-
P-glycolate Product Ions (m/z): 79 (PO3⁻), 95 (H2PO4⁻)
-
Internal Standard MRM transitions: Based on the specific labeled standard used.
-
-
Optimization: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
Quantification:
-
Generate a standard curve using a series of known concentrations of a P-glycolate standard.
-
Calculate the concentration of P-glycolate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations
References
- 1. An Arabidopsis GCMS chemical ionization technique to quantify adaptive responses in central metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 3. Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Photorespiratory 2-Phosphoglycolate Phosphatase, PGLP1, in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphoglycolate Analysis from Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phosphoglycolate (B1263510) (2-PG) is a key metabolic intermediate with diverse biological roles. In photosynthetic organisms, it is a product of the oxygenase activity of RuBisCO and is recycled through the photorespiratory pathway.[1][2][3] In mammalian cells, the origins of 2-PG are not as well-defined but are known to be generated during the repair of DNA strand breaks.[4][5] Given its potential as a biomarker and its role in cellular metabolism, accurate quantification of 2-phosphoglycolate in cell cultures is of significant interest.
These application notes provide detailed protocols for the sample preparation of cell cultures for the analysis of 2-phosphoglycolate, catering to both adherent and suspension cell lines. The described methodologies are designed to ensure the rapid quenching of metabolic activity and efficient extraction of intracellular metabolites, thereby providing an accurate representation of the cellular phosphoglycolate pool.
Metabolic Significance of 2-Phosphoglycolate
2-Phosphoglycolate is a product of the oxygenase reaction of RuBisCO in photosynthetic organisms.[1][2][3] This side reaction leads to the formation of one molecule of 3-phosphoglycerate (B1209933) and one molecule of 2-phosphoglycolate, the latter of which is a toxic compound that inhibits several enzymes in the Calvin cycle. The photorespiratory pathway serves to salvage the carbon from 2-phosphoglycolate.[1][2] In mammalian cells, 2-phosphoglycolate is produced during the enzymatic repair of 3'-phosphoglycolate-terminated DNA strand breaks.[4][5]
Below is a simplified representation of the generation of 2-phosphoglycolate from Ribulose-1,5-bisphosphate.
Figure 1: Generation of 2-Phosphoglycolate
Quantitative Data
The following table summarizes the reported concentrations of 2-phosphoglycolate in various biological samples. While data from cell cultures is limited, these values from tissues provide a useful reference range.
| Biological Sample | Concentration (nmol/g wet weight) | Analytical Method | Reference |
| Mouse Brain | 4.3 ± 0.4 | IC-MS | [4] |
| Mouse Heart | 16.9 ± 1.1 | IC-MS | [4] |
| Mouse Kidney | 7.2 ± 0.5 | IC-MS | [4] |
| Mouse Liver | 5.8 ± 0.4 | IC-MS | [4] |
| Mouse Lung | 4.9 ± 0.3 | IC-MS | [4] |
| Human Red Blood Cells | 10.0 ± 0.2 nmol/mL | IC-MS | [4] |
Experimental Protocols
General Considerations
-
Metabolic Quenching: Rapidly halting all enzymatic activity is critical to prevent changes in metabolite levels during sample preparation. This is typically achieved by flash-freezing in liquid nitrogen or using ice-cold solvents.
-
Cell Viability: Ensure high cell viability before harvesting to obtain physiologically relevant data.
-
Replicates: Prepare biological and technical replicates to ensure the robustness of the results.
-
Internal Standards: The use of a suitable internal standard is recommended for accurate quantification.
The overall experimental workflow is depicted in the diagram below.
References
- 1. Intracellular metabolomics extraction [protocols.io]
- 2. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells [frontiersin.org]
- 5. The glycolate and 2-phosphoglycolate content of tissues measured by ion chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Phosphoglycolate in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phosphoglycolate (B1263510) (2-PG) is a crucial metabolite, primarily recognized for its role in photorespiration in plants, where it is a toxic byproduct of the oxygenase activity of RuBisCO.[1][2] Beyond its significance in plant biology, 2-PG has emerged as a valuable tool in enzyme kinetics studies due to its ability to act as a potent inhibitor of several key metabolic enzymes. Its structural similarity to various substrates and transition states allows it to interact with the active sites of these enzymes, providing a powerful mechanism for investigating enzyme function, reaction mechanisms, and for screening potential drug candidates.
These application notes provide a comprehensive overview of the experimental use of phosphoglycolate in enzyme kinetics, including its effects on specific enzymes, quantitative kinetic data, and detailed protocols for relevant enzymatic assays.
Data Presentation: Phosphoglycolate as an Enzyme Inhibitor
The inhibitory effects of phosphoglycolate on key metabolic enzymes are summarized below. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
| Enzyme Target | Organism/Tissue | Ki Value (µM) | Inhibition Type | Reference |
| Triosephosphate Isomerase (TPI) | Pea | ~15 | Competitive | [3] |
| Triosephosphate Isomerase (TPI) | Trypanosoma brucei | Not specified | Competitive | [4] |
| Triosephosphate Isomerase (TPI) | General | ~20 | Competitive | [2] |
| Succinate Dehydrogenase (SDH) | Rat Liver Mitochondria | 7.4 | Competitive | [2] |
| Sedoheptulose 1,7-bisphosphate Phosphatase (SBPase) | Arabidopsis thaliana | ~10 | Competitive | [5] |
| Phosphofructokinase (PFK) | General | Not specified | Allosteric | Inhibition is documented, but a specific Ki is not readily available.[1] |
Signaling Pathway and Experimental Workflows
Photorespiratory Pathway
The photorespiratory pathway is a key metabolic process in plants and other oxygenic photosynthetic organisms for the detoxification of 2-phosphoglycolate. Understanding this pathway is crucial for contextualizing the role of phosphoglycolate and the enzymes that metabolize or are inhibited by it.
Caption: The photorespiratory pathway, initiated by the oxygenase activity of RuBisCO, detoxifies 2-phosphoglycolate.
Experimental Workflow: Determining Enzyme Inhibition by Phosphoglycolate
The following workflow outlines the general procedure for assessing the inhibitory effect of phosphoglycolate on a target enzyme.
Caption: General workflow for determining the kinetic parameters of enzyme inhibition by phosphoglycolate.
Experimental Protocols
Protocol 1: Phosphoglycolate Phosphatase (PGLP) Activity Assay (Coupled Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay to measure the activity of phosphoglycolate phosphatase (PGLP) by coupling the production of glycolate to the reduction of a chromogenic substrate.[6]
Principle: PGLP dephosphorylates 2-phosphoglycolate to glycolate. Glycolate is then oxidized by glycolate oxidase (GOX), producing hydrogen peroxide (H₂O₂). The H₂O₂ is used by a peroxidase to oxidize a chromogenic substrate (e.g., o-dianisidine), leading to a measurable change in absorbance.
Caption: Coupled enzyme assay for measuring Phosphoglycolate Phosphatase (PGLP) activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂
-
2-Phosphoglycolate (2-PG) solution: 10 mM in Assay Buffer
-
Glycolate Oxidase (GOX): from spinach, ~10 units/mL
-
Horseradish Peroxidase (HRP): ~250 units/mL
-
o-dianisidine solution: 5 mg/mL in ethanol (B145695) (prepare fresh and protect from light)
-
Enzyme sample: Purified PGLP or cell/tissue extract containing PGLP
-
Spectrophotometer capable of reading at 440 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare the Reaction Mixture: For each reaction, prepare a master mix containing:
-
Assay Buffer
-
GOX (final concentration ~0.1 units/mL)
-
HRP (final concentration ~2.5 units/mL)
-
o-dianisidine (final concentration ~50 µg/mL)
-
-
Set up the Assay:
-
Add the reaction mixture to each well/cuvette.
-
Add the enzyme sample (e.g., 10 µL of purified PGLP or cell extract).
-
Include a blank control with no enzyme sample.
-
-
Initiate the Reaction:
-
Start the reaction by adding the 2-phosphoglycolate solution to a final concentration of 1 mM.
-
Mix quickly and gently.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 440 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 30°C).
-
The rate of change in absorbance is proportional to the PGLP activity.
-
-
Calculate Activity:
-
Determine the linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the molar extinction coefficient of oxidized o-dianisidine.
-
Protocol 2: Assay for Triosephosphate Isomerase (TPI) Inhibition by Phosphoglycolate
This protocol measures the activity of triosephosphate isomerase (TPI) in the direction of glyceraldehyde-3-phosphate (GAP) to dihydroxyacetone phosphate (B84403) (DHAP), coupled to the reduction of NADH.
Principle: TPI converts GAP to DHAP. DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GDH), which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored. Phosphoglycolate acts as a competitive inhibitor of TPI.
Materials:
-
Assay Buffer: 100 mM Triethanolamine-HCl, pH 7.6, 1 mM EDTA
-
Glyceraldehyde-3-phosphate (GAP) solution: 10 mM in Assay Buffer
-
NADH solution: 10 mM in Assay Buffer
-
Glycerol-3-phosphate dehydrogenase (GDH): ~10 units/mL
-
Triosephosphate Isomerase (TPI) sample
-
Phosphoglycolate solution: Stock solution of known concentration in Assay Buffer
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Reaction Mixture: For each reaction, add the following to a cuvette:
-
Assay Buffer
-
NADH (final concentration 0.2 mM)
-
GDH (final concentration ~0.1 units/mL)
-
TPI sample
-
-
Inhibitor Addition:
-
For the experimental conditions, add varying concentrations of phosphoglycolate.
-
For the control, add an equal volume of Assay Buffer.
-
Incubate for 5 minutes at room temperature.
-
-
Initiate the Reaction:
-
Start the reaction by adding GAP (final concentration to be varied, e.g., 0.1 to 2 mM).
-
Mix by inverting the cuvette.
-
-
Measure Activity:
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot 1/V₀ versus 1/[GAP] (Lineweaver-Burk plot) for each phosphoglycolate concentration to determine the Km, Vmax, and Ki.
-
Protocol 3: Assay for Sedoheptulose 1,7-bisphosphate Phosphatase (SBPase) Inhibition by Phosphoglycolate
This protocol is based on the measurement of inorganic phosphate (Pi) released from the SBPase-catalyzed hydrolysis of sedoheptulose-1,7-bisphosphate.
Principle: SBPase hydrolyzes sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate and inorganic phosphate (Pi). The released Pi is quantified using a colorimetric method, such as the Malachite Green assay. Phosphoglycolate is expected to act as a competitive inhibitor.[5]
Materials:
-
Assay Buffer: 50 mM HEPES-KOH, pH 8.0, 10 mM MgCl₂, 5 mM DTT
-
Sedoheptulose-1,7-bisphosphate (SBP) solution: 10 mM in water
-
SBPase sample
-
Phosphoglycolate solution: Stock solution of known concentration in water
-
Malachite Green Reagent: Commercially available or prepared in-house
-
Phosphate Standard solution: For generating a standard curve
Procedure:
-
Set up the Reaction:
-
In microcentrifuge tubes, prepare reaction mixtures containing Assay Buffer, SBPase, and varying concentrations of phosphoglycolate.
-
Include a control without phosphoglycolate.
-
Pre-incubate the tubes at 30°C for 5 minutes.
-
-
Initiate the Reaction:
-
Start the reaction by adding SBP to a final concentration to be varied (e.g., 10 to 200 µM).
-
Incubate at 30°C for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding a stop solution (e.g., perchloric acid) or by adding the Malachite Green reagent directly if it contains a strong acid.
-
-
Quantify Phosphate Release:
-
Add the Malachite Green reagent to each tube and incubate for color development according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
Determine the concentration of released Pi using a standard curve.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the kinetic parameters of inhibition.
-
Conclusion
Phosphoglycolate is a versatile and potent tool for the study of enzyme kinetics, particularly for enzymes involved in central carbon metabolism. Its inhibitory properties allow for the detailed investigation of enzyme active sites and reaction mechanisms. The protocols provided herein offer a starting point for researchers to explore the effects of phosphoglycolate on various enzymatic systems, which can be invaluable for basic research and for the development of novel therapeutic agents. It is always recommended to optimize assay conditions for the specific enzyme and experimental setup being used.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Site-Specific Crosslinking Reveals Phosphofructokinase-L Inhibition Drives Self-Assembly and Attenuation of Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Genetically Modified Plants with Altered Phosphoglycolate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photorespiration is a metabolic process in C3 plants that significantly curtails photosynthetic efficiency and, consequently, crop productivity. This process is initiated by the oxygenase activity of RuBisCO, which leads to the formation of the toxic compound 2-phosphoglycolate (B1263510). The detoxification of 2-phosphoglycolate through the photorespiratory pathway is an energy-intensive process that results in the loss of fixed carbon and nitrogen.[1][2] Engineering alternative, more efficient metabolic pathways to handle phosphoglycolate, often referred to as photorespiratory bypasses, presents a promising strategy for enhancing biomass and crop yields.[3][4][5]
These application notes provide an overview of the strategies and detailed protocols for creating and analyzing genetically modified plants with altered phosphoglycolate metabolism. The focus is on the introduction of synthetic metabolic pathways into the chloroplast to more efficiently process glycolate (B3277807), a downstream product of 2-phosphoglycolate.
Metabolic Engineering Strategies
Several synthetic pathways have been successfully engineered to create photorespiratory bypasses. These pathways aim to convert glycolate to glycerate within the chloroplast, thereby avoiding the energy-intensive steps of the native photorespiratory cycle and preventing the release of ammonia (B1221849).[3][6]
Three notable photorespiratory bypass strategies are:
-
E. coli Glycolate Catabolic Pathway: This pathway converts glycolate to glycerate using three enzymes from Escherichia coli: glycolate dehydrogenase (GlycolateDH), glyoxylate (B1226380) carboligase (GCL), and tartronic semialdehyde reductase (TSR). A key advantage of this pathway is that it avoids the release of ammonia.[3][6]
-
Peroxisomal Bypass: This strategy also utilizes glyoxylate carboligase but targets it to the peroxisome. The resulting tartronic semialdehyde is then fed back into the photorespiratory pathway. This bypass also prevents ammonia release.[6]
-
Glycolate Oxidation to CO2: This approach involves the complete oxidation of glycolate to CO2 within the chloroplast.[6]
Recent advancements have demonstrated that introducing synthetic glycolate metabolic pathways into tobacco chloroplasts can lead to substantial increases in biomass accumulation under field conditions.[7][8][9] One particularly successful approach involved expressing a glycolate dehydrogenase from Chlamydomonas reinhardtii and a malate (B86768) synthase from Cucurbita maxima.[8][10] This was further enhanced by suppressing the native glycolate transporter in the chloroplast membrane to maximize flux through the synthetic pathway.[7][10]
Data Presentation: Quantitative Outcomes of Altered Phosphoglycolate Metabolism
The following tables summarize the quantitative data from studies on genetically modified plants with engineered photorespiratory bypasses.
Table 1: Biomass and Photosynthetic Efficiency in Transgenic Tobacco with a Synthetic Glycolate Metabolic Pathway
| Transgenic Line | Modification | Biomass Increase (%) | Photosynthetic Quantum Yield Improvement (%) | Reference |
| AP3 | Synthetic glycolate metabolic pathway | >40 | 20 | [7][8] |
| AP3 + PLGG1 RNAi | Synthetic pathway + inhibited glycolate export | >40 | 20 | [7] |
Table 2: Photosynthetic Parameters in AP3 Transgenic Tobacco
| Parameter | Wild Type | AP3 Transgenic | Change (%) | Reference |
| CO2 Assimilation Rate (A) | Lower | Higher | Increased | [7] |
| Max. RuBisCO Carboxylation Rate (Vcmax) | Lower | Higher | Increased | [7] |
Experimental Protocols
Protocol 1: Generation of Transgenic Plants via Agrobacterium-mediated Transformation
This protocol outlines the floral dip method for transforming Arabidopsis thaliana, a commonly used model organism.[11] The general principles can be adapted for other plant species, though specific media and conditions may vary.[12]
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101, AGL-1) carrying the binary vector with the gene of interest.[13]
-
LB medium with appropriate antibiotics.
-
5% Sucrose (B13894) solution.
-
Silwet L-77.
-
Healthy, flowering Arabidopsis thaliana plants.
-
Pots with soil.
-
Plastic dome or cover.
Procedure:
-
Prepare Agrobacterium Culture:
-
Inoculate a liquid culture of LB medium containing the appropriate antibiotics with a single colony of Agrobacterium carrying the desired plasmid.
-
Grow the culture at 28°C with shaking until it reaches an OD600 of approximately 0.8.[11]
-
Pellet the Agrobacterium cells by centrifugation and resuspend them in a 5% sucrose solution to an OD600 of 0.8.[11]
-
-
Prepare Infiltration Medium:
-
Just before dipping, add Silwet L-77 to the Agrobacterium suspension to a final concentration of 0.05%.[11] Mix gently.
-
-
Floral Dip Transformation:
-
Grow healthy Arabidopsis plants until they are flowering. Clipping the initial bolts can encourage the growth of more secondary bolts.[11]
-
Invert the plants and dip the above-ground parts, particularly the inflorescences, into the Agrobacterium solution for 2-3 seconds with gentle agitation.[11]
-
Ensure a film of the bacterial suspension coats the plant.[11]
-
-
Post-Transformation Care:
-
Place the dipped plants under a plastic dome for 16-24 hours to maintain high humidity.[11]
-
After removing the dome, grow the plants under normal conditions until the seeds are mature.
-
-
Selection of Transgenic Plants:
-
Harvest the seeds from the dipped plants.
-
Select for transformants by germinating the seeds on a selective medium containing the appropriate antibiotic or herbicide corresponding to the resistance gene on the binary vector.
-
Protocol 2: Analysis of Photosynthetic Efficiency
Photosynthetic efficiency can be assessed using several methods, including chlorophyll (B73375) fluorescence and gas exchange measurements.[14][15][16]
A. Chlorophyll Fluorescence Analysis
This method provides a rapid, non-invasive assessment of the quantum efficiency of Photosystem II (PSII).[14][17]
Materials:
-
Pulse-Amplitude Modulated (PAM) fluorometer.
-
Dark-adaptation clips.
-
Transgenic and wild-type plants.
Procedure:
-
Dark Adaptation: Dark-adapt the leaves of both transgenic and wild-type plants for at least 30 minutes.
-
Measurement of Fv/Fm:
-
Use the PAM fluorometer to measure the minimum fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm. A decrease in this value can indicate stress or damage to the photosynthetic apparatus.
-
-
Light-Adapted Measurements: For more detailed analysis, measure parameters such as the operating efficiency of PSII (ΦPSII) and non-photochemical quenching (NPQ) under actinic light.[17]
B. Gas Exchange Measurements
Gas exchange systems measure the net CO2 assimilation rate (A) and transpiration rate (E).[18]
Materials:
-
Infrared Gas Analyzer (IRGA) based photosynthesis system (e.g., CI-340 Handheld Photosynthesis System).[15][16][19]
-
Transgenic and wild-type plants.
Procedure:
-
System Calibration and Setup: Calibrate the IRGA according to the manufacturer's instructions. Set the desired environmental conditions in the leaf chamber (e.g., light intensity, CO2 concentration, temperature, and humidity).[18]
-
Measurement:
-
Data Analysis: Compare the photosynthetic parameters of the transgenic plants with those of the wild-type controls. A/Ci curves (plotting assimilation rate against intercellular CO2 concentration) can be generated to estimate the maximum rate of RuBisCO carboxylation (Vcmax) and the rate of electron transport (Jmax).[7][18]
Protocol 3: Metabolite Profiling
Metabolite profiling is crucial for understanding the metabolic consequences of the engineered pathway.[19][20][21]
Materials:
-
Liquid nitrogen.
-
Freeze-dryer.
-
Extraction solvent (e.g., 80% methanol).
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.
-
Leaf tissue from transgenic and wild-type plants.
Procedure:
-
Sample Collection and Quenching:
-
Harvest leaf tissue from plants grown under controlled conditions and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
-
Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract the metabolites with a pre-chilled extraction solvent.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
-
Derivatization (for GC-MS):
-
Dry the supernatant and derivatize the metabolites to make them volatile for GC-MS analysis.
-
-
Analysis:
-
Analyze the samples using GC-MS or LC-MS to separate and identify the metabolites.
-
-
Data Analysis:
Visualizations
Caption: Native photorespiratory pathway and a synthetic bypass.
Caption: Experimental workflow for generating and analyzing transgenic plants.
References
- 1. Synthetic glycolate metabolism pat ... | Article | H1 Connect [archive.connect.h1.co]
- 2. A new way to genetically tweak photosynthesis boosts plant growth [sciencenews.org]
- 3. The Benefits of Photorespiratory Bypasses: How Can They Work? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The benefits of photorespiratory bypasses: how can they work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthetic glycolate metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic glycolate metabolism pathways stimulate crop growth and productivity in the field | RIPE [ripe.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. plantae.org [plantae.org]
- 11. plantpath.wisc.edu [plantpath.wisc.edu]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. intactgenomics.com [intactgenomics.com]
- 14. carbonhatsafon.com [carbonhatsafon.com]
- 15. How to Analyze Photosynthesis in Plants: Methods and Tools - CID Bio-Science [cid-inc.com]
- 16. Improving Photosynthetic Efficiency Research - CID Bio-Science [cid-inc.com]
- 17. Evaluation of Photosynthetic Efficiency in Photorespiratory Mutants by Chlorophyll Fluorescence Analysis [jove.com]
- 18. ripe.illinois.edu [ripe.illinois.edu]
- 19. researchgate.net [researchgate.net]
- 20. Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Metabolite Profiling in Arabidopsisthaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphoglycolic Acid in Herbicide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of phosphoglycolic acid and its metabolic pathway in the development of novel herbicides. The primary focus is on the inhibition of phosphoglycolate phosphatase (PGP), a key enzyme in the photorespiratory pathway, which leads to the accumulation of phytotoxic 2-phosphoglycolate (B1263510) (2-PG).
Introduction
The search for new herbicidal modes of action is critical to combat the rise of herbicide-resistant weeds. The photorespiratory pathway, essential for C3 plants, presents several potential targets for herbicide development. One of the most promising targets is phosphoglycolate phosphatase (PGP), the enzyme responsible for detoxifying 2-phosphoglycolate (2-PG), a toxic metabolite produced by the oxygenase activity of RuBisCO. Inhibition of PGP leads to the accumulation of 2-PG, which subsequently inhibits key enzymes in the Calvin-Benson cycle, ultimately leading to plant death. This document outlines the mechanism, supporting data, and experimental protocols for investigating PGP inhibitors as potential herbicides.
Mechanism of Action
In C3 plants, the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) can react with both CO2 (carboxylation) and O2 (oxygenation). The oxygenation reaction produces one molecule of 3-phosphoglycerate (B1209933) and one molecule of 2-phosphoglycolate (2-PG). 2-PG is a potent inhibitor of several enzymes in the Calvin-Benson cycle, including triose-phosphate isomerase and sedoheptulose-1,7-bisphosphatase[1]. To prevent this self-poisoning, plants utilize the photorespiratory pathway to convert 2-PG into the non-toxic glycolate (B3277807). The first committed step in this detoxification is the dephosphorylation of 2-PG by phosphoglycolate phosphatase (PGP)[2].
By inhibiting PGP, the concentration of 2-PG within the chloroplast rises to toxic levels, disrupting photosynthesis and leading to plant mortality. Therefore, compounds that effectively inhibit plant PGP are strong candidates for new herbicides.
Quantitative Data: PGP Inhibitor Efficacy
Several compounds have been identified as potent inhibitors of PGP. The following table summarizes the in vitro inhibitory activity (IC50) of selected compounds against PGP from different species.
| Compound | Target Organism | PGP Substrate | IC50 (µM) | Reference |
| Compound 1 (CP1) | Mus musculus (murine) | 2-Phosphoglycolate | 1.6 ± 0.1 | [3][4] |
| Compound 1 (CP1) | Homo sapiens (human) | 2-Phosphoglycolate | 1.1 ± 0.1 | [3] |
| Compound 2 (CP2) | Mus musculus (murine) | 2-Phosphoglycolate | 0.36 ± 0.04 | |
| Compound 2 (CP2) | Homo sapiens (human) | 2-Phosphoglycolate | 0.51 ± 0.04 | |
| Compound 3 (CP3) | Mus musculus (murine) | 2-Phosphoglycolate | 0.76 ± 0.05 | |
| Compound 3 (CP3) | Homo sapiens (human) | 2-Phosphoglycolate | 0.70 ± 0.04 |
Signaling and Metabolic Pathways
The inhibition of PGP directly impacts the photorespiratory pathway, leading to a metabolic cascade that results in phytotoxicity.
Experimental Protocols
Protocol 1: In Vitro PGP Enzyme Inhibition Assay
This protocol is adapted from methods for determining phosphoglycolate phosphatase activity and inhibition. It utilizes a coupled enzyme reaction to spectrophotometrically measure PGP activity.
Materials:
-
Purified plant PGP enzyme
-
Recombinant glycolate oxidase (GOX)
-
Horseradish peroxidase (HRP)
-
2-Phosphoglycolate (substrate)
-
o-dianisidine (chromogenic substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing GOX, HRP, and o-dianisidine.
-
Compound Addition: To each well of a 96-well plate, add 2 µL of the test compound at various concentrations (typically a serial dilution). For the control, add 2 µL of DMSO.
-
Enzyme Addition: Add 50 µL of a solution containing purified plant PGP enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 50 µL of the 2-phosphoglycolate substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 440 nm over time (e.g., every 30 seconds for 15-30 minutes). The rate of color change is proportional to the PGP activity.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Whole-Plant Phytotoxicity Assay (Post-Emergence)
This protocol provides a general framework for assessing the herbicidal effects of PGP inhibitors on whole plants in a controlled environment.
Materials:
-
Test plants (e.g., a susceptible weed species like Lolium rigidum or a model plant like Arabidopsis thaliana) grown in pots to the 2-3 leaf stage.
-
Test compounds formulated for spraying (e.g., dissolved in a suitable solvent with a surfactant).
-
A precision bench sprayer.
-
Greenhouse or controlled environment chamber.
Procedure:
-
Plant Preparation: Grow a sufficient number of plants to have several replicates for each treatment and control group. Ensure uniform growth conditions.
-
Herbicide Application:
-
Prepare different concentrations of the test compound formulation.
-
Include a negative control (formulation blank without the test compound) and a positive control (a commercial herbicide with a known mode of action).
-
Apply the treatments to the plants using a precision bench sprayer to ensure uniform coverage.
-
-
Incubation: Transfer the treated plants to a greenhouse or controlled environment chamber with standardized conditions (light, temperature, humidity).
-
Assessment:
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experiment (e.g., 21-28 days after application), harvest the above-ground biomass for each plant.
-
Measure the fresh weight and then dry the biomass in an oven to determine the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass compared to the negative control for each treatment.
-
Determine the effective dose that causes 50% inhibition of growth (ED50) by performing a dose-response analysis.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and validation of PGP inhibitors as herbicides.
Conclusion
Targeting phosphoglycolate phosphatase represents a promising strategy for the development of new herbicides with a novel mode of action. The accumulation of the toxic metabolite 2-phosphoglycolate upon PGP inhibition effectively disrupts plant photosynthesis and leads to mortality. The protocols and data presented here provide a framework for researchers to identify and characterize novel PGP inhibitors and evaluate their potential as effective weed management solutions. Further research should focus on the discovery of inhibitors with high potency and selectivity for plant PGP to ensure efficacy and crop safety.
References
- 1. The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Phosphoglycolate Phosphatase Activity via a Coupled Reaction Using Recombinant Glycolate Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycolytic flux control by drugging phosphoglycolate phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Phosphoglycolic Acid Extraction Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during phosphoglycolic acid (PGA) extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PGA), and why is its extraction challenging?
A1: 2-Phosphoglycolic acid (PGA) is a small, highly polar metabolite produced in significant amounts in plants through photorespiration and in other organisms, including mammals, as a byproduct of DNA repair and other metabolic processes.[1] Its high polarity and relatively low intracellular concentrations can make it difficult to extract efficiently and selectively from complex biological matrices. The extraction method must be carefully chosen to ensure good recovery while minimizing degradation and interference from other cellular components.
Q2: Which extraction method is best for my sample type?
A2: The optimal extraction method depends on the biological matrix and the downstream analytical technique.
-
For tissues , trichloroacetic acid (TCA) precipitation is a common and effective method for deproteinization and extraction of small polar metabolites like PGA.[1]
-
For adherent mammalian cells , rapid quenching of metabolism followed by extraction with a cold solvent mixture like methanol (B129727)/water is crucial to accurately measure intracellular concentrations.[2][3][4]
-
For biofluids like plasma or urine, which have high protein content, protein precipitation followed by solid-phase extraction (SPE) can be effective for cleanup and concentration.
Q3: How can I prevent the degradation of this compound during extraction?
A3: PGA is susceptible to enzymatic degradation by phosphatases. To prevent this, it is critical to quench metabolic activity immediately upon sample collection. This can be achieved by snap-freezing the sample in liquid nitrogen.[2][5] For cultured cells, rapid removal of media and quenching with a cold solvent is recommended.[3] Maintaining low temperatures throughout the extraction process is also essential.
Q4: What are the common challenges in quantifying PGA by LC-MS?
A4: Challenges in LC-MS quantification of PGA include its poor retention on traditional reversed-phase columns due to its high polarity, potential for ion suppression from co-eluting matrix components, and the need for sensitive detection due to its low endogenous levels.[1][6] The use of specialized chromatography, such as ion-exchange or hydrophilic interaction liquid chromatography (HILIC), can improve retention and separation.[1]
Troubleshooting Guides
Problem 1: Low Recovery or Yield of this compound
Possible Causes and Solutions in a Question-and-Answer Format:
-
Q: Was the quenching of metabolic activity rapid and effective?
-
Q: Is the chosen extraction solvent appropriate for the highly polar nature of PGA?
-
A: PGA is highly soluble in aqueous and polar organic solvents. Using insufficiently polar solvents will result in poor extraction efficiency. For liquid-liquid extractions, ensure the phase containing PGA is optimized for its partitioning. For SPE, a polar or ion-exchange sorbent is more appropriate than a non-polar (reversed-phase) sorbent.[7][8]
-
-
Q: Are you losing PGA during protein precipitation?
-
A: While protein precipitation is necessary, PGA can be co-precipitated with proteins. Ensure the precipitation protocol is optimized and consider re-extracting the protein pellet to recover any trapped PGA.[3]
-
-
Q: For SPE, is the elution solvent strong enough to desorb PGA from the sorbent?
-
A: If the elution solvent is too weak, PGA will remain bound to the SPE cartridge. For ion-exchange SPE, elution typically requires a change in pH or a high salt concentration to disrupt the ionic interaction.[7]
-
Problem 2: High Variability in Results Between Replicates
Possible Causes and Solutions in a Question-and-Answer Format:
-
Q: Is the sample homogenization consistent across all samples?
-
A: Incomplete or inconsistent homogenization of tissue samples can lead to significant variability. Ensure a standardized homogenization procedure is followed for all replicates.[9]
-
-
Q: Are there inconsistencies in the timing of sample handling and quenching?
-
A: Any delay or variation in the time between sample collection and quenching can lead to variable metabolic activity and, consequently, variable PGA levels. A consistent and rapid workflow is crucial.
-
-
Q: Is there evidence of solvent evaporation during the extraction process?
-
A: Evaporation of extraction solvents can concentrate the sample, leading to artificially high and variable results. Keep samples on ice and capped whenever possible.
-
Problem 3: Co-eluting Peaks and Matrix Effects in LC-MS Analysis
Possible Causes and Solutions in a Question-and-Answer Format:
-
Q: Is the sample cleanup sufficient to remove interfering compounds?
-
Q: Is the chromatographic method optimized for PGA separation?
-
A: Due to its high polarity, PGA is not well-retained on standard C18 columns. Consider using ion-exchange chromatography or HILIC for better separation from other polar metabolites and salts.[1]
-
-
Q: Are you using a stable isotope-labeled internal standard for PGA?
-
A: The use of a stable isotope-labeled internal standard (e.g., ¹³C₂-PGA) is the most effective way to correct for matrix effects and variations in extraction recovery and instrument response.
-
Quantitative Data Summary
The recovery of this compound is a critical parameter for accurate quantification. The following table summarizes recovery data from a study using 10% trichloroacetic acid (TCA) for extraction from various mouse tissues, followed by analysis with ion chromatography-mass spectrometry (IC-MS).
| Tissue | Recovery of this compound (%) |
| Liver | 97 - 102 |
| Kidney | 97 - 102 |
| Brain | 97 - 102 |
| Heart | 97 - 102 |
| (Data sourced from a study where tissues were spiked with PGA at a concentration equivalent to the limit of quantification)[1] |
Note: There is a lack of comprehensive studies directly comparing the extraction efficiency, yield, and purity of this compound across different methods (e.g., TCA vs. methanol-chloroform vs. SPE) in the same biological matrix. The choice of method should be guided by the specific sample type, downstream application, and in-house validation.
Detailed Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Extraction from Tissues
This protocol is adapted for the extraction of small polar metabolites, including this compound, from tissue samples.[1]
Materials:
-
10% (w/v) ice-cold trichloroacetic acid (TCA)
-
1,1,2-trichlorotrifluoroethane (Freon)
-
Trioctylamine
-
Homogenizer
-
Centrifuge (capable of 4°C)
-
Vortex mixer
Procedure:
-
Weigh the frozen tissue sample (e.g., 50-100 mg).
-
Add 10 volumes of ice-cold 10% TCA (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
Vortex the homogenate continuously for 1 minute at 4°C.
-
To further promote protein precipitation, freeze the sample at -80°C for 10 minutes, then thaw and vortex again for 1 minute at 4°C.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant.
-
To remove the TCA from the supernatant, add 3 volumes of a Freon-trioctylamine mixture (3:1, v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to promote phase separation.
-
The upper aqueous layer contains the extracted this compound and is ready for analysis (e.g., by IC-MS).
Protocol 2: Methanol-Based Extraction from Adherent Mammalian Cells
This protocol is designed for the rapid quenching and extraction of intracellular metabolites like PGA from adherent cell cultures.[3][4]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), cooled to -80°C
-
Cell scraper
-
Centrifuge (capable of 4°C)
Procedure:
-
Place the cell culture dish on ice and aspirate the growth medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Aspirate the PBS completely.
-
Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).
-
Place the dish on dry ice for 5 minutes to ensure complete quenching of metabolic activity.
-
Using a cell scraper, scrape the cells in the cold methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds at 4°C.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
The extract can be analyzed directly or dried down and reconstituted in a suitable solvent for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Biofluids (General Workflow)
This protocol provides a general workflow for the cleanup and concentration of a polar analyte like PGA from a deproteinized biofluid (e.g., plasma, urine) using an anion-exchange SPE cartridge.
Materials:
-
Anion-exchange SPE cartridge (e.g., quaternary ammonium-based)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or a low ionic strength buffer at a specific pH)
-
Wash solvent (e.g., a buffer to remove neutral and basic compounds)
-
Elution solvent (e.g., a buffer with a high salt concentration or a different pH to elute the analyte)
Procedure:
-
Sample Pre-treatment: Precipitate proteins from the biofluid sample (e.g., with acetonitrile (B52724) or TCA). Centrifuge and collect the supernatant. Adjust the pH of the supernatant to ensure PGA is in its anionic form and will bind to the sorbent.
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1-2 cartridge volumes of the equilibration solvent through the cartridge to prepare it for sample loading. Do not let the sorbent bed dry out.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove any unbound, interfering compounds.
-
Elution: Elute the bound PGA with the elution solvent into a clean collection tube.
-
The eluted fraction is now ready for LC-MS analysis, potentially after a drying and reconstitution step.
Mandatory Visualizations
Experimental and Analytical Workflow
Caption: A typical experimental workflow for this compound extraction and analysis.
Troubleshooting Low PGA Recovery
Caption: A decision tree for troubleshooting low recovery of this compound.
Photorespiration Pathway
Caption: The photorespiration pathway, a major source of this compound in plants.
DNA Repair Pathway Involving this compound
Caption: Simplified diagram of DNA repair involving 3'-phosphoglycolate ends.
References
- 1. The glycolate and 2-phosphoglycolate content of tissues measured by ion chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospec.net [biospec.net]
- 3. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 4. Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 6. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Phosphoglycolate Phosphatase Assay Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their phosphoglycolate phosphatase (PGP) assays.
Troubleshooting and FAQs
This section addresses common issues encountered during PGP experiments in a question-and-answer format.
Question 1: Why am I observing low or no PGP activity?
Answer: Several factors can contribute to low or no enzyme activity. Consider the following:
-
Incorrect Divalent Cation: PGP requires divalent cations for its activity. Magnesium (Mg²⁺) is generally the most effective activator, while manganese (Mn²⁺) and cobalt (Co²⁺) can substitute to a lesser extent. Ensure the correct cation is present in your assay buffer.[1][2][3]
-
Presence of Inhibitors: Calcium (Ca²⁺) is a known competitive inhibitor of Mg²⁺ and can inhibit PGP activity by over 90%.[2] Other potential inhibitors include the reaction products, glycolate (B3277807) and phosphate (B84403), which can cause end-product inhibition.[3] Additionally, certain compounds can act as inhibitors; for example, at high concentrations, chloride ions (Cl⁻) can act as competitive inhibitors.
-
Suboptimal pH: The optimal pH for PGP activity can vary depending on the source of the enzyme and the divalent cation present. For instance, with magnesium, two active site residues have pK values at pH 5.7 and 9.1, while with manganese or cobalt, the pK values are at pH 5.7 and 7.5. The optimal pH for human erythrocyte PGP is around 6.7, while for the enzyme from tobacco leaves, it is 6.3. It is crucial to use a buffer system that maintains the optimal pH for your specific enzyme.
-
Enzyme Instability: PGP, like many enzymes, can be sensitive to temperature. The enzyme may be labile above 30°C, with total inactivation occurring at higher temperatures (e.g., 50°C for some phosphatases). Ensure proper storage and handling of the enzyme.
-
Inactive Substrate Complex: The formation of a phosphoglycolate-magnesium complex can be kinetically inactive and inhibitory to the enzyme.
Question 2: My assay background is too high. What are the possible causes and solutions?
Answer: A high background signal can obscure the detection of true enzyme activity. Here are some common causes and how to address them:
-
Spontaneous Substrate Hydrolysis: The substrate, 2-phosphoglycolate (B1263510), may undergo spontaneous hydrolysis, especially at a suboptimal pH. It is recommended to prepare the substrate solution fresh before each use and ensure the assay buffer pH is optimal for substrate stability.
-
Phosphate Contamination: If you are using a phosphate-detection method (e.g., Malachite Green assay), contamination of your reagents, buffers, or glassware with inorganic phosphate will lead to a high background. Use high-purity, phosphate-free water and reagents, and consider using dedicated, acid-washed glassware.
-
Contaminated Nucleotides: In coupled assays involving kinases, the ATP or GTP stock may be contaminated with free phosphate. Use high-purity nucleotides to minimize this issue.
Question 3: The results of my PGP assay are not reproducible. What should I check?
Answer: Lack of reproducibility can stem from several experimental variables. To improve consistency:
-
Precise Reagent Preparation: Ensure all reagents, including buffers, enzyme solutions, and substrate solutions, are prepared consistently and accurately for each experiment.
-
Consistent Incubation Times and Temperatures: Adhere strictly to the optimized incubation times and temperatures. Even small variations can affect enzyme activity and lead to inconsistent results.
-
Enzyme Concentration: Ensure the enzyme concentration is in the linear range of the assay. If the enzyme concentration is too high, the reaction may proceed too quickly, leading to substrate depletion and non-linear kinetics.
-
Thorough Mixing: Ensure all components of the reaction mixture are mixed thoroughly before starting the assay.
Quantitative Data Summary
The following tables summarize key quantitative data for PGP activity under various conditions.
Table 1: Optimal pH for Phosphoglycolate Phosphatase Activity
| Enzyme Source | Divalent Cation | Optimal pH |
| General | Magnesium | Broad range, with pK values at 5.7 and 9.1 |
| General | Manganese or Cobalt | Broad range, with pK values at 5.7 and 7.5 |
| Human Erythrocytes | Magnesium | ~6.7 |
| Tobacco Leaves | Magnesium or Manganese | ~6.3 |
| Maize Leaf | Magnesium | 6.3 to 8.0 |
| Plasmodium berghei | Magnesium | ~7.0 |
Table 2: Michaelis-Menten Constants (Km) for Phosphoglycolate
| Enzyme Source | Km (mM) |
| Human Erythrocytes | 1 |
| Maize Leaf | 0.272 |
Table 3: Inhibitors of Phosphoglycolate Phosphatase
| Inhibitor | Type of Inhibition | Notes |
| Calcium (Ca²⁺) | Competitive with Mg²⁺ | Can inhibit over 90% of activity |
| Chloride (Cl⁻) | Competitive with phosphoglycolate | Acts as an activator at low concentrations (up to 50mM) and an inhibitor at high concentrations |
| Glycolate | Product Inhibition | One of the reaction products |
| Phosphate | Product Inhibition | One of the reaction products |
| Diisopropyl-fluorophosphate | Active Site Inhibition | Suggests a phosphoenzyme intermediate |
| N-Ethylmaleimide | Inactivation | Rate of inactivation is increased by the presence of phosphoglycolate |
Experimental Protocols
Protocol 1: Colorimetric Assay for PGP Activity
This protocol is based on the detection of inorganic phosphate released from the enzymatic reaction using a colorimetric method.
Materials:
-
Purified PGP enzyme
-
2-phosphoglycolate (substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
MgCl₂ (or other divalent cation)
-
Phosphate detection reagent (e.g., Malachite Green solution)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the phosphate standard in the assay buffer.
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing the assay buffer, MgCl₂, and the PGP enzyme. Include a negative control without the enzyme.
-
Initiate the Reaction: Add the 2-phosphoglycolate substrate to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the Reaction and Develop Color: Add the phosphate detection reagent to each well to stop the reaction and initiate color development.
-
Read Absorbance: After a suitable incubation period for color development (typically 15-30 minutes), read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Data Analysis: Subtract the absorbance of the blank (no enzyme control) from all readings. Use the phosphate standard curve to determine the amount of phosphate released in each reaction, which is indicative of PGP activity.
Protocol 2: NMR-Based Assay for PGP Activity
This protocol utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the production of glycolate.
Materials:
-
Purified PGP enzyme
-
2-phosphoglycolate (substrate)
-
Assay Buffer (e.g., deuterated buffer suitable for NMR)
-
MgCl₂
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare Reaction Mixture: In an NMR tube, combine the assay buffer, MgCl₂, and the PGP enzyme.
-
Acquire Background Spectrum: Acquire a baseline ¹H-NMR spectrum of the reaction mixture before adding the substrate.
-
Initiate the Reaction: Add a known concentration of 2-phosphoglycolate to the NMR tube.
-
Monitor Reaction Progress: Acquire ¹H-NMR spectra at different time points.
-
Data Analysis: The intensity of the glycolate signal in the ¹H-NMR spectrum will increase over time as the reaction proceeds. Quantify the amount of glycolate produced by integrating the corresponding peak and comparing it to a standard curve of known glycolate concentrations. This allows for the determination of the enzymatic reaction rate.
Visualizations
Diagram 1: PGP Experimental Workflow
A simplified workflow for a colorimetric PGP assay.
Diagram 2: PGP in Cellular Metabolism
The role of PGP in detoxifying 2-phosphoglycolate.
References
Technical Support Center: Phosphoglycolic Acid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying phosphoglycolic acid (PGA).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
A1: The most common interferences in this compound quantification, particularly when using liquid chromatography-mass spectrometry (LC-MS), can be broadly categorized as matrix effects and the presence of structurally similar molecules.
-
Matrix Effects: These are caused by components of the biological sample that co-elute with this compound and affect its ionization efficiency in the mass spectrometer. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. The primary culprits are:
-
Phospholipids (B1166683): Abundant in biological membranes, phospholipids are notorious for causing significant ion suppression.[1]
-
Salts: High concentrations of salts in the sample can also lead to ion suppression and interfere with the chromatographic separation.
-
Proteins: Though largely removed during sample preparation, residual proteins can still interfere with the analysis.
-
-
Structurally Similar Molecules: These compounds can have similar masses (isobaric) or chromatographic retention times (co-eluting) to this compound, leading to analytical challenges.
-
Sugar Phosphates: Other phosphorylated sugars (e.g., glucose-6-phosphate, fructose-6-phosphate) are common in biological systems and can have similar chromatographic behavior to this compound, potentially causing interference.[2][3]
-
Isomeric and Isobaric Compounds: It is crucial to ensure that the analytical method can distinguish this compound from other small polar metabolites with the same or very similar mass-to-charge ratios.[4]
-
Q2: How can I minimize matrix effects in my this compound analysis?
A2: Minimizing matrix effects is crucial for accurate quantification. A combination of effective sample preparation and optimized analytical conditions is key.
-
Sample Preparation: The goal is to remove interfering substances while efficiently extracting this compound.
-
Protein Precipitation (PPT): A simple and common first step, often using cold organic solvents like methanol (B129727) or acetonitrile (B52724), to remove the bulk of proteins.
-
Solid-Phase Extraction (SPE): A more selective method that can effectively remove salts and phospholipids, providing a cleaner sample extract.
-
Phospholipid Removal Plates: These are specifically designed to capture and remove phospholipids from the sample.[1]
-
-
Chromatographic Separation: Good chromatographic resolution is essential to separate this compound from co-eluting matrix components.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred chromatographic mode for highly polar analytes like this compound.
-
Method Optimization: Adjusting mobile phase composition, gradient, and column chemistry can improve separation.
-
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-phosphoglycolic acid) is highly recommended. This co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
Q3: My signal for this compound is low or non-existent. What should I check?
A3: Low or no signal can be due to a variety of factors, from sample preparation to instrument settings. Here’s a troubleshooting checklist:
-
Sample Preparation:
-
Extraction Efficiency: Ensure your chosen extraction method is suitable for a small, polar, phosphorylated molecule like this compound. Inefficient extraction will lead to low recovery.
-
Analyte Degradation: this compound can be labile. Keep samples on ice or at -80°C and minimize freeze-thaw cycles. Ensure the pH of your extraction solvent is appropriate.
-
-
LC-MS System:
-
Ionization Mode: this compound is best detected in negative ion mode due to the phosphate (B84403) group.
-
Source Conditions: Optimize ion source parameters (e.g., gas flows, temperatures, voltages) for this compound.
-
Mass Spectrometer Settings: Verify the precursor and product ion masses for your multiple reaction monitoring (MRM) transitions.
-
System Contamination: A contaminated system can lead to ion suppression. Perform system cleaning and checks.
-
-
Matrix Effects:
-
Ion Suppression: As discussed in Q1 and Q2, co-eluting matrix components can severely suppress the signal. Re-evaluate your sample cleanup procedure.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Solvent | The injection solvent should be weaker than the initial mobile phase to ensure good peak shape. For HILIC, this means a high organic content. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column | The phosphate group of this compound can interact with active sites on the column. Consider a column with different chemistry or use mobile phase additives to reduce these interactions. |
| System Dead Volume | Check all fittings and connections for leaks or improper seating, which can cause peak broadening. |
Issue 2: High Variability in Results Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and processing for all samples. Automation can help reduce variability. |
| Matrix Effects Varying Between Samples | Use a stable isotope-labeled internal standard to correct for sample-to-sample variations in matrix effects. |
| Instrument Instability | Monitor system suitability standards throughout the analytical run to ensure consistent instrument performance. |
| Analyte Instability | Prepare samples in a consistent and timely manner, minimizing the time they spend at room temperature. |
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated ion chromatography-mass spectrometry (IC-MS) method for the quantification of 2-phosphoglycolate (B1263510) in tissue samples. While the instrumentation differs from LC-MS, these values provide a useful benchmark for sensitivity and recovery.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 6 nM | [5] |
| Limit of Quantification (LOQ) | 25 nM | [5] |
| Recovery in Spiked Tissue | 97 – 102 % | [5] |
| Linearity Range | 0.016 - 5 µM | [5] |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma
This protocol is a general guideline for the extraction of this compound from plasma for LC-MS analysis. Optimization may be required for your specific application.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard for this compound.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 90% acetonitrile in water for HILIC).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS system.
Visualizations
Photorespiration Pathway
The following diagram illustrates the photorespiration pathway, a key metabolic route for this compound in plants.
Caption: The Photorespiration Pathway
Troubleshooting Logic Flow for Low Signal
This diagram outlines a logical workflow for troubleshooting low or absent signal for this compound.
Caption: Troubleshooting Low Signal
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
how to improve stability of phosphoglycolic acid in samples
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to enhance the stability of phosphoglycolic acid (PGA) in biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in my biological samples?
This compound (PGA) is a phosphate (B84403) monoester, making it susceptible to two primary degradation pathways in biological matrices:
-
Enzymatic Degradation: Biological samples contain enzymes called phosphatases, which actively cleave the phosphate group from molecules like PGA.[1][2] This hydrolysis reaction converts PGA into glycolic acid and an inorganic phosphate ion.[1]
-
Chemical Hydrolysis: The stability of the ester bond in PGA is dependent on pH.[3][4] Deviation from optimal pH can lead to non-enzymatic hydrolysis, especially at elevated temperatures.
Immediate and proper sample processing is crucial to prevent the loss of PGA.
Q2: What is the first and most critical step to prevent PGA degradation after sample collection?
The most critical step is to quench the sample's metabolic activity immediately. Quenching rapidly halts all enzymatic processes, preventing the degradation of metabolites like PGA. This is best achieved by snap-freezing the sample in liquid nitrogen or by mixing it with a pre-chilled quenching solution, such as cold methanol (B129727) or acetonitrile.
Q3: What role does temperature play in PGA stability?
Temperature is a critical factor. Lower temperatures slow down both enzymatic activity and chemical degradation rates.
-
Processing: Samples should be kept on ice (0-4°C) at all times during processing.
-
Long-term Storage: For long-term preservation, samples should be stored at ultra-low temperatures, such as -80°C. Storage at -20°C is also used, but -80°C is generally preferred for sensitive analytes.
Q4: Should I use inhibitors? If so, which ones?
Yes, using a cocktail of inhibitors is highly recommended, especially for samples like plasma or tissue homogenates. A general-purpose phosphatase inhibitor cocktail should be used. For targeted inhibition, consider the following:
-
Sodium Fluoride (B91410) (NaF): A common inhibitor of serine/threonine phosphatases and esterases. It is often included in blood collection tubes.
-
Phenylmethylsulfonyl fluoride (PMSF): An inhibitor of serine proteases, which can also have an effect on some esterases.
-
Bis(4-nitrophenyl)-phosphate (BNPP): A potent inhibitor of certain phosphatases.
The exact choice and concentration of inhibitors may require optimization for your specific sample type and experimental goals.
Q5: How does pH affect PGA stability?
The pH of the sample matrix is crucial. While phosphate esters are relatively stable at physiological pH in the absence of enzymes, controlling the pH during processing can enhance stability. Lowering the pH to an acidic range (e.g., pH 3-5) can help to denature and inactivate degradative enzymes like phosphatases. This is often achieved by adding an acid like trichloroacetic acid (TCA) or perchloric acid (PCA) during the extraction process.
Visualizing the Problem and Solution
PGA Degradation Pathway
Caption: Degradation of this compound (PGA) via enzymatic and chemical pathways.
Recommended Sample Handling Workflow
Caption: Recommended workflow for sample collection and stabilization to preserve PGA.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable PGA levels in fresh samples | Delayed Processing: Metabolic activity continued after sample collection, leading to rapid enzymatic degradation. | Quench samples immediately upon collection using liquid nitrogen or pre-chilled (-40°C) organic solvent. Minimize the time between collection and quenching to under one minute. |
| Inadequate Temperature Control: Samples were not kept consistently cold during handling and processing. | Always handle and process samples on wet ice or in a cold room (4°C). Use pre-chilled tubes and reagents. | |
| Enzymatic Activity: Endogenous phosphatases were not sufficiently inhibited. | Add a broad-spectrum phosphatase inhibitor cocktail to the sample homogenization or extraction buffer. Sodium fluoride (NaF) can be used in blood collection tubes. | |
| PGA levels decrease over time in stored samples | Improper Storage Temperature: Samples were stored at -20°C or a higher temperature, where enzymatic and chemical degradation can still occur slowly. | Store all PGA-containing samples, extracts, and homogenates at -80°C for long-term stability. |
| Incorrect Sample pH: The pH of the final sample extract is not optimal for PGA stability. | Ensure the final extraction solution is acidic (pH 3-5) to denature enzymes. Verify the pH of your storage buffer. | |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade sensitive analytes. | Aliquot samples into single-use tubes after the initial processing to avoid multiple freeze-thaw cycles. | |
| Poor reproducibility between sample replicates | Inconsistent Quenching: The time between sample collection and quenching varies between replicates. | Standardize the quenching protocol to ensure every sample is treated identically and immediately after collection. |
| Incomplete Homogenization/Extraction: PGA is not being efficiently and consistently extracted from the sample matrix. | Optimize and validate your homogenization and extraction procedures. Ensure thorough vortexing and centrifugation as per the protocol. |
Experimental Protocols
Protocol 1: Stabilization of PGA in Blood/Plasma
This protocol is designed for the rapid inhibition of enzymatic activity in blood samples to preserve PGA.
Materials:
-
Blood collection tubes containing Sodium Fluoride (NaF) and Potassium Oxalate.
-
Centrifuge capable of reaching 4°C.
-
Pre-chilled microcentrifuge tubes.
-
Phosphatase inhibitor cocktail.
-
8% (w/v) Perchloric Acid (PCA), ice-cold.
-
Liquid Nitrogen.
Methodology:
-
Collect whole blood directly into NaF/Potassium Oxalate tubes.
-
Immediately invert the tube 8-10 times and place it on ice.
-
Within 15 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to a new pre-chilled microcentrifuge tube on ice.
-
Add the phosphatase inhibitor cocktail according to the manufacturer's instructions.
-
To quench and precipitate proteins, add an equal volume of ice-cold 8% PCA to the plasma.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which now contains the acid-stable metabolites, including PGA.
-
For immediate analysis, proceed to the analytical workflow. For storage, snap-freeze the supernatant in liquid nitrogen and store at -80°C.
Protocol 2: Stabilization of PGA in Tissue Homogenates
This protocol focuses on the rapid disruption and quenching of tissue samples.
Materials:
-
Tissue homogenization equipment (e.g., bead beater, Dounce homogenizer).
-
Liquid Nitrogen.
-
Pre-chilled microcentrifuge tubes.
-
Quenching/Extraction Solution: 80% Methanol containing a phosphatase inhibitor cocktail, pre-chilled to -40°C.
-
Centrifuge capable of reaching 4°C.
Methodology:
-
Excise tissue immediately and snap-freeze in liquid nitrogen. This step is critical and must be done as quickly as possible to halt metabolism.
-
Weigh the frozen tissue (typically 20-50 mg).
-
In a pre-chilled tube, add the frozen tissue and the appropriate volume of cold (-40°C) Quenching/Extraction Solution (e.g., 500 µL for 25 mg of tissue).
-
Immediately homogenize the tissue in the cold solution until fully dissociated. Keep the sample on dry ice or in a cold block during this process to maintain a low temperature.
-
Incubate the homogenate at -20°C for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
The sample is now ready for analysis or can be stored at -80°C.
Quantitative Data Summary
While specific data on this compound stability is limited in publicly available literature, the stability of phosphate esters and other common metabolites under various storage conditions provides a strong guideline. The following table summarizes expected stability based on general principles for labile metabolites.
| Storage Condition | Time Period | Expected PGA Stability | Rationale |
| Room Temperature (~22°C) | < 1 hour | Very Poor | High enzymatic and chemical degradation rates. |
| 4°C (On Ice) | 1-4 hours | Poor to Moderate | Slows enzymatic activity, but significant degradation can still occur. |
| -20°C | 1-30 days | Moderate to Good | Adequate for short-to-medium term storage for many analytes, but sensitive molecules may still degrade. |
| -80°C | > 1 year | Excellent | Recommended for all long-term storage. Halts virtually all enzymatic and chemical activity. |
| -80°C with Acidification (pH ~4) | > 1 year | Optimal | The combination of ultra-low temperature and acidic pH provides the most robust protection against degradation. |
References
Technical Support Center: Chromatographic Resolution of Phosphoglycolate and Glycolate
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in resolving phosphoglycolate from glycolate (B3277807) in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for separating phosphoglycolate and glycolate?
A1: The most effective techniques for resolving phosphoglycolate and glycolate are Ion-Exchange Chromatography (IC), particularly when coupled with Mass Spectrometry (IC-MS), and Hydrophilic Interaction Liquid Chromatography (HILIC). Both methods are well-suited for separating small, polar, and charged molecules.
Q2: Why is separating phosphoglycolate and glycolate challenging?
A2: The separation is challenging due to the structural similarity of the two molecules. Both are small, two-carbon organic acids. The primary difference is the presence of a phosphate (B84403) group on phosphoglycolate, which provides a key handle for separation based on charge and polarity.
Q3: What are the advantages of using IC-MS for this separation?
A3: IC-MS is a highly reliable and direct method for quantifying both phosphoglycolate and glycolate.[1][2] It offers excellent selectivity based on the charge of the phosphate group and provides mass confirmation for confident peak identification. The use of a suppressor in-line before the mass spectrometer reduces background noise and enhances sensitivity.
Q4: Can I use HILIC for this separation? What are the potential benefits?
A4: Yes, HILIC is a viable alternative for separating these polar compounds. HILIC separates compounds based on their hydrophilicity, making it suitable for retaining and resolving phosphoglycolate and glycolate. A key advantage of HILIC is its use of mobile phases with a high percentage of organic solvent, which can enhance ESI-MS sensitivity.
Q5: What are common interfering compounds from biological samples?
A5: In biological matrices, lactate (B86563) is a common interferent that can co-elute with glycolate in some ion chromatography systems.[2] Other small organic acids and salts from the sample matrix or buffers can also interfere with the separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of phosphoglycolate and glycolate.
Ion-Exchange Chromatography (IC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between phosphoglycolate and glycolate | Inappropriate column chemistry or mobile phase conditions. | - Column Selection: For complex biological samples, an anion-exchange column like the Dionex AS15 is recommended as it can resolve glycolate from interfering peaks such as lactate. The AS11-HC is suitable for simpler matrices.[2]- Mobile Phase Gradient: Optimize the potassium hydroxide (B78521) (KOH) gradient. A shallower gradient can improve the separation between closely eluting peaks. |
| Peak Tailing | Secondary interactions with the stationary phase or column contamination. | - Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the desired charge state of the analytes.- Column Cleaning: If the column is contaminated, follow the manufacturer's instructions for cleaning. Adsorbed contaminants can lead to peak tailing. |
| Variable Retention Times | Inconsistent mobile phase concentration or flow rate, or insufficient column equilibration. | - Eluent Preparation: Ensure accurate and consistent preparation of the KOH eluent.- Pump Performance: Check the pump for stable flow rate delivery.- Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions between injections. |
| Co-elution of Glycolate and Lactate | Use of a column with insufficient selectivity for these two compounds. | - Switch Column: Utilize a Dionex AS15 column, which is designed to provide better separation of glycolate and lactate compared to the AS11-HC column.[2] |
Hydrophilic Interaction Liquid Chromatography (HILIC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Mismatch between sample solvent and mobile phase, or secondary interactions. | - Sample Solvent: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (high organic content).[3] Injecting samples in highly aqueous solutions can cause severe peak distortion.[4][5]- Mobile Phase Additives: Incorporate volatile additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) into the mobile phase. These can improve peak shape by minimizing secondary interactions with the stationary phase.[6] For phosphorylated compounds, a higher pH mobile phase (e.g., using ammonium carbonate) can improve peak symmetry.[7] |
| Inconsistent Retention Times | Insufficient column equilibration or temperature fluctuations. | - Column Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase. Ensure a consistent and sufficient equilibration period between runs.[3]- Temperature Control: Use a column oven to maintain a stable temperature, as retention in HILIC can be sensitive to temperature changes. |
| Low Signal Intensity in MS Detection | Ion suppression from the mobile phase or matrix components. | - Mobile Phase Additives: Use volatile mobile phase additives like formic acid or acetic acid at low concentrations (0.05-0.2%) to facilitate ionization.[8] However, be aware that some additives can cause ion suppression, so optimization is key.- Sample Cleanup: Implement a thorough sample preparation procedure to remove interfering matrix components that can cause ion suppression. |
| Peak Splitting | Sample overload or issues with the injection process. | - Sample Concentration: Dilute the sample to avoid overloading the column.[9]- Injection Volume: Reduce the injection volume.- Needle Wash: If using an autosampler, ensure the needle wash solvent is compatible with the HILIC mobile phase. A needle wash with a high water content can introduce excess water into the system and cause peak splitting.[5] |
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography-Mass Spectrometry (IC-MS)
This protocol is adapted from a method for the quantification of glycolate and phosphoglycolate in tissues.[2]
1. Sample Preparation (Tissue) a. Homogenize freeze-clamped tissue in 10% ice-cold trichloroacetic acid (TCA). b. Vortex for 1 minute at 4°C. c. Freeze at -80°C for 10 minutes to precipitate proteins. d. Thaw and vortex again for 1 minute at 4°C. e. Centrifuge to pellet the precipitate. f. Remove the TCA from the supernatant by liquid-liquid extraction with 3 volumes of a 3:1 (v/v) mixture of 1,1,2-trichlorotrifluoroethane (B165192) and trioctylamine. g. Vortex vigorously and centrifuge to separate the phases. h. Collect the upper aqueous layer for analysis. i. Dilute the sample two to ten-fold with water prior to IC-MS analysis.
2. Chromatographic Conditions
-
Instrument: Dionex IC system coupled to a single quadrupole mass spectrometer.
-
Columns:
-
For Phosphoglycolate: Dionex IonPac AS11-HC (2 x 250 mm) with an AG11-HC guard column.
-
For Glycolate (to resolve from lactate): Dionex IonPac AS15 (2 x 250 mm) with an AG15 guard column.[2]
-
-
Mobile Phase: Potassium hydroxide (KOH) gradient.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection: Suppressed conductivity and mass spectrometry (negative electrospray ionization).
3. Quantitative Data
| Analyte | Column | Mobile Phase | Expected Retention Time (min) |
| Phosphoglycolate | AS11-HC | 32 mM KOH | ~5.5 |
| Glycolate | AS15 | 3 mM KOH | ~4.0 |
Note: Retention times are approximate and can vary based on the specific instrument and conditions.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is a recommended starting point for the separation of phosphoglycolate and glycolate, based on methods for similar polar and phosphorylated compounds.[6][7]
1. Sample Preparation (General) a. Perform protein precipitation using a cold organic solvent like acetonitrile (B52724) (3 volumes of solvent to 1 volume of sample). b. Vortex and centrifuge to pellet the proteins. c. Transfer the supernatant and evaporate to dryness under a stream of nitrogen. d. Reconstitute the sample in a solvent with a high organic content (e.g., 90% acetonitrile in water with mobile phase additives) to match the initial chromatographic conditions.
2. Chromatographic Conditions
-
Instrument: HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: A polymer-based amino HILIC column is a good starting point for phosphorylated compounds.[7] A zwitterionic HILIC column can also provide good retention and peak shape for polar analytes.[6]
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted as needed.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min for a standard analytical column.
-
Column Temperature: 30-40°C.
-
Detection: Mass spectrometry (negative electrospray ionization).
3. Quantitative Data
| Analyte | Column Type | Mobile Phase System | Expected Elution Order |
| Glycolate | Amino or Zwitterionic HILIC | Acetonitrile/Ammonium Formate | Will elute before phosphoglycolate due to lower polarity. |
| Phosphoglycolate | Amino or Zwitterionic HILIC | Acetonitrile/Ammonium Formate | Will be more retained due to the polar phosphate group. |
Note: Specific retention times will need to be determined empirically during method development.
Visualizations
Caption: General experimental workflow for the analysis of phosphoglycolate and glycolate.
Caption: A simplified logic diagram for troubleshooting poor peak resolution.
References
- 1. Glycolate and 2-phosphoglycolate content of tissues measured by ion chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glycolate and 2-phosphoglycolate content of tissues measured by ion chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Avoid Common Problems with HILIC Methods [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. uhplcs.com [uhplcs.com]
Technical Support Center: Measurement of Low Concentrations of Phosphoglycolic Acid
Welcome to the technical support center for the analysis of phosphoglycolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the measurement of low concentrations of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Enzymatic Assays
Question 1: Why are my absorbance/fluorescence readings for the standards and samples lower than expected?
Possible Causes and Solutions:
-
Suboptimal Reagent Preparation or Storage:
-
Incorrect Incubation Times or Temperatures:
-
Solution: Refer to your specific assay protocol and confirm the correct incubation times and temperatures are being followed.[1] Small deviations can significantly impact enzyme activity.
-
-
Pipetting Inaccuracies:
-
Enzyme Instability:
-
Solution: Enzymes can lose activity if stored improperly or subjected to repeated freeze-thaw cycles. Store enzymes at the recommended temperature and aliquot them to avoid multiple freeze-thaw cycles.
-
Question 2: My standard curve is not linear. What should I do?
Possible Causes and Solutions:
-
Incomplete Reagent Thawing:
-
Solution: Ensure all components, especially standards, are fully thawed and mixed to create a homogenous solution before preparing dilutions.[1]
-
-
Pipetting Errors in Standard Dilutions:
-
Solution: Carefully prepare your standard dilutions. Avoid introducing air bubbles into the wells by pipetting gently against the side of the tube or well.[1]
-
-
Signal Saturation:
-
Solution: If the curve flattens at higher concentrations, the signal may be saturating the detector. You may need to adjust the gain or voltage of the plate reader or dilute your standards and samples.
-
-
Incorrect Blank Subtraction:
-
Solution: Ensure you are using the appropriate blank control (e.g., a sample without the enzyme or substrate) and that the blank values are correctly subtracted from all readings.
-
Mass Spectrometry (LC-MS/MS)
Question 3: Why am I observing high signal variability or ion suppression for my this compound peak?
Possible Causes and Solutions:
-
Matrix Effects:
-
Cause: Co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683), can interfere with the ionization of this compound, leading to ion suppression or enhancement.[2][3][4]
-
Solution 1: Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from the bulk of the matrix components. This may involve adjusting the gradient, changing the column chemistry, or using a wash step to remove highly retained interfering substances.[2]
-
Solution 2: Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering substances. Options include:
-
Protein Precipitation: While simple, it may not effectively remove phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound.
-
Solid-Phase Extraction (SPE): Offers a more targeted cleanup and can be very effective at removing interfering compounds.[5]
-
Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids from the sample.[5]
-
-
-
Analyte Instability:
-
Solution: this compound may be susceptible to degradation in the sample matrix or during sample processing. Ensure samples are stored at appropriate temperatures (e.g., -80°C for long-term storage) and consider the use of preservatives if necessary.[6][7] The pH of the sample can also impact stability.[8]
-
Question 4: I am having difficulty achieving the required sensitivity (low limit of detection). How can I improve it?
Possible Causes and Solutions:
-
Suboptimal Ionization:
-
Solution: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, to maximize the signal for this compound. Consider using negative ion mode, as phosphate-containing compounds often ionize well in this mode.
-
-
Inefficient Sample Cleanup:
-
Solution: As mentioned above, matrix effects can significantly reduce sensitivity. Improving sample cleanup is crucial.[9]
-
-
Low Injection Volume or Concentration:
-
Solution: If possible, increase the injection volume or concentrate the sample prior to analysis. Be mindful that concentrating the sample can also concentrate interfering matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring low concentrations of this compound?
A1: The main challenges include:
-
Low Endogenous Concentrations: this compound is often present at very low levels in biological samples, requiring highly sensitive analytical methods.
-
Matrix Interference: Biological samples are complex matrices containing numerous compounds that can interfere with the measurement, particularly in mass spectrometry.[3][4]
-
Analyte Stability: this compound can be unstable, and its concentration can change during sample collection, storage, and processing.[6][10]
-
Lack of Strong Chromophore/Fluorophore: The molecule itself does not have strong UV absorbance or fluorescence, often necessitating derivatization or indirect measurement methods in spectrophotometric and fluorometric assays.
Q2: Which analytical technique is more suitable for measuring low concentrations of this compound: enzymatic assay or mass spectrometry?
A2: Both techniques have their advantages and disadvantages:
-
Enzymatic Assays: Can be highly specific and sensitive, especially when coupled with fluorescent detection.[11] They are often simpler to perform and do not require expensive instrumentation. However, they can be susceptible to interference from compounds in the sample that affect enzyme activity.
-
Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and can provide structural confirmation of the analyte. It is considered a gold standard for quantitative analysis. However, it is more susceptible to matrix effects and requires more extensive sample preparation and specialized, expensive equipment.[2]
The choice of technique will depend on the specific requirements of the study, including the required sensitivity, sample matrix, available equipment, and throughput needs.
Q3: How can I ensure the stability of this compound in my samples?
A3: To maintain the stability of this compound:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low-Temperature Storage: For short-term storage, keep samples at 4°C. For long-term storage, -80°C is recommended.[6][7]
-
Control pH: The pH of the sample can affect the stability of the analyte. Consider buffering the sample if necessary.[8]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples to avoid multiple freeze-thaw cycles, which can lead to degradation.
Quantitative Data Summary
The following table summarizes typical performance characteristics for enzymatic and mass spectrometric assays for related small, phosphorylated molecules. This data can serve as a general guideline for what to expect when developing an assay for this compound.
| Parameter | Enzymatic Assay (Fluorometric) | LC-MS/MS |
| Limit of Detection (LOD) | 1 - 5 µM (in reaction mixture)[11] | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Typically 2-3 times the LOD | Low ng/mL to pg/mL range |
| Linear Range | Varies, can be narrow | Often spans several orders of magnitude |
| Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Experimental Protocols
General Protocol for a Fluorometric Enzymatic Assay
This protocol is a general template and will require optimization for this compound. It is based on a coupled enzyme assay that produces a fluorescent product.
-
Reagent Preparation:
-
Prepare a stock solution of this compound standard.
-
Prepare a reaction buffer at the optimal pH for the enzymes.
-
Prepare solutions of the necessary enzymes and cofactors.
-
Prepare a solution of the fluorescent probe (e.g., Amplex Red).[11]
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the this compound stock solution in the reaction buffer to create a standard curve.
-
-
Sample Preparation:
-
Prepare your biological samples. This may involve extraction, deproteinization, and dilution to bring the analyte concentration within the linear range of the assay.
-
-
Assay Procedure:
-
Add standards and samples to the wells of a black 96-well plate.[11]
-
Prepare a master mix containing the reaction buffer, enzymes, cofactors, and fluorescent probe.
-
Initiate the reaction by adding the master mix to each well.
-
Incubate the plate at a constant temperature for a set period, protected from light.
-
-
Detection:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
-
General Protocol for LC-MS/MS Analysis
This protocol outlines the key steps for developing an LC-MS/MS method for this compound.
-
Sample Preparation:
-
Thaw samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
For cleaner samples, perform LLE or SPE on the supernatant.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC Separation:
-
Use a suitable column (e.g., a HILIC or mixed-mode column) for retaining the polar this compound.
-
Develop a gradient elution method to separate this compound from other matrix components.
-
-
MS/MS Detection:
-
Optimize the MS parameters in negative ion mode.
-
Perform a precursor ion scan to identify the molecular ion of this compound.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Set up a Multiple Reaction Monitoring (MRM) method using the precursor and product ion transitions for both this compound and the internal standard.
-
-
Data Acquisition and Analysis:
-
Create a standard curve by analyzing a series of known concentrations of this compound.
-
Analyze the prepared samples.
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Visualizations
Caption: LC-MS/MS experimental workflow for this compound measurement.
References
- 1. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The impact of pre‐analytical variations on biochemical analytes stability: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of phosphoglycolic acid during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of phosphoglycolic acid during sample preparation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound (PGA) is a small, phosphorylated metabolite. Its structure, containing both a phosphate (B84403) and a carboxylic acid group, makes it susceptible to degradation under various conditions encountered during routine sample preparation. The primary degradation pathway is the hydrolysis of the phosphate ester bond, which can be catalyzed by changes in pH, temperature, and the presence of enzymes. This degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the main factors that can cause this compound degradation during sample preparation?
The primary factors contributing to the degradation of this compound include:
-
pH: The phosphate ester bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally at its minimum in the neutral pH range.
-
Temperature: Higher temperatures significantly accelerate the rate of hydrolysis. Therefore, it is crucial to keep samples cold throughout the preparation process.
-
Enzymatic Activity: Biological samples contain various enzymes, such as phosphatases and esterases, that can rapidly degrade this compound. Immediate quenching of metabolic activity is essential to prevent enzymatic degradation.
-
Light Exposure: this compound is known to be light-sensitive.[1] Exposure to light, particularly UV light, can lead to photodegradation. It is advisable to protect samples from light during all stages of preparation and storage.
-
Choice of Solvents: The stability of this compound can vary in different organic solvents. Some solvents may promote degradation, especially if they contain impurities or are not properly stored.
Q3: How should I store my samples to ensure the stability of this compound?
For short-term storage, samples should be kept at 4°C. For long-term storage, it is recommended to store samples at -40°C or ideally at -80°C to minimize degradation.[1] It is also crucial to protect the samples from light during storage.[1]
Q4: What are the initial signs that my this compound may have degraded during sample preparation?
Signs of degradation can include:
-
Low or inconsistent recovery: If you observe significantly lower than expected concentrations of this compound or high variability between replicate samples, degradation may be a contributing factor.
-
Appearance of unexpected peaks in chromatograms: Degradation products, such as glycolic acid and inorganic phosphate, may appear as new peaks in your analytical run.
-
Poor peak shape: In some cases, degradation during the analytical run itself can lead to tailing or broadened peaks.
II. Troubleshooting Guides
This section provides a question-and-answer style guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low Recovery of this compound
Q: I am consistently getting low recovery of this compound from my samples. What are the likely causes and how can I improve it?
A: Low recovery is a common issue and can stem from several factors throughout the sample preparation workflow. Here is a systematic approach to troubleshooting this problem:
1. Inefficient Metabolic Quenching:
-
Problem: Endogenous enzymes in biological samples can rapidly degrade this compound if metabolic activity is not halted immediately upon sample collection.
-
Solution: Implement a rapid quenching protocol. For cell cultures, this can involve flash-freezing the cell pellet in liquid nitrogen.[2] For tissues, immediate freezing in liquid nitrogen is also recommended. The goal is to lower the temperature of the sample as quickly as possible to inactivate enzymes.
2. Suboptimal Extraction Conditions:
-
Problem: The choice of extraction solvent and pH can significantly impact the recovery of polar molecules like this compound.
-
Solution:
-
Acidic Extraction: Use a cold, acidic extraction solvent. A common and effective method is extraction with a perchloric acid solution on ice.[3] The acidic environment helps to precipitate proteins and can improve the stability of some phosphorylated compounds.
-
Organic Solvents: A mixture of cold organic solvents, such as methanol (B129727)/water or acetonitrile/methanol/water, is often used to extract polar metabolites. The specific ratio can be optimized for your sample type.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be a valuable tool for both cleanup and concentration. Anion exchange SPE materials can be used to retain and then elute this compound. However, it's important to optimize the loading, washing, and elution conditions to ensure good recovery.
-
3. Degradation During Sample Handling:
-
Problem: Prolonged exposure to room temperature, light, or non-optimal pH can lead to degradation.
-
Solution:
-
Maintain Cold Chain: Keep samples on ice or in a cold block at all times during processing. Use pre-chilled tubes, solvents, and equipment.
-
Protect from Light: Use amber-colored tubes or wrap tubes in aluminum foil to protect samples from light.[1]
-
pH Control: Ensure that the pH of your extraction and final sample solutions is within a stable range for this compound, ideally close to neutral after any initial acidic or basic extraction steps are neutralized.
-
4. Issues with Analytical Method:
-
Problem: The analytical method itself may not be optimized for this compound, leading to apparent low recovery.
-
Solution:
-
Method Validation: Ensure your analytical method (e.g., LC-MS, GC-MS) is properly validated for the quantification of this compound. This includes assessing linearity, accuracy, and precision.
-
Matrix Effects: In LC-MS analysis, co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to an underestimation of its concentration. Consider using a matrix-matched calibration curve or stable isotope-labeled internal standards to correct for matrix effects.
-
Summary of Troubleshooting Strategies for Low Recovery:
| Potential Cause | Recommended Action | Key Considerations |
| Inefficient Quenching | Implement rapid freezing with liquid nitrogen. | Speed is critical to halt enzymatic activity. |
| Suboptimal Extraction | Use cold, acidic extraction buffers (e.g., perchloric acid) or optimized organic solvent mixtures. Consider anion exchange SPE. | The choice of method depends on the sample matrix and downstream analysis. |
| Sample Degradation | Maintain a strict cold chain, protect from light, and control pH. | Minimize sample handling time. |
| Analytical Issues | Validate the analytical method and assess for matrix effects. | Use appropriate internal standards for accurate quantification. |
Issue 2: High Variability in this compound Measurements
Q: I am observing high variability in my this compound measurements between replicate samples. What could be causing this and how can I improve reproducibility?
A: High variability often points to inconsistencies in the sample preparation workflow. Here’s how to address this:
1. Inconsistent Quenching and Extraction Times:
-
Problem: Even small variations in the time it takes to quench or extract samples can lead to different levels of degradation, resulting in high variability.
-
Solution: Standardize your quenching and extraction protocols to ensure that each sample is treated identically and for the same duration. Using automated or semi-automated systems can help improve consistency.
2. Incomplete Homogenization:
-
Problem: For tissue samples, incomplete homogenization can lead to non-uniform extraction of this compound.
-
Solution: Ensure that tissue samples are thoroughly homogenized to a uniform consistency before extraction. Using bead beaters or other mechanical homogenizers can improve reproducibility.
3. Pipetting Errors:
-
Problem: Inaccurate pipetting, especially of small volumes of extraction solvents or internal standards, can introduce significant variability.
-
Solution: Calibrate your pipettes regularly. When possible, use larger volumes to minimize the impact of small pipetting errors. Prepare master mixes of reagents to be added to all samples.
4. Sample Heterogeneity:
-
Problem: Biological samples can be inherently heterogeneous.
-
Solution: For cell cultures, ensure you have a well-mixed and representative aliquot for each replicate. For tissues, it may be necessary to pool and homogenize a larger piece of tissue before taking aliquots for extraction.
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the sample preparation of this compound.
Protocol 1: Quenching and Extraction of this compound from Adherent Cell Cultures
This protocol is designed to rapidly quench metabolism and efficiently extract polar metabolites, including this compound, from adherent cells.
Materials:
-
Liquid nitrogen
-
Cold (-80°C) 80% Methanol / 20% Water
-
Cell scrapers
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Aspiration of Media: Quickly aspirate the culture medium from the plate.
-
Washing (Optional but Recommended): Immediately wash the cells with an appropriate ice-cold buffer (e.g., phosphate-buffered saline) to remove any residual medium. Aspirate the wash buffer completely.
-
Quenching: Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and halt all metabolic activity.
-
Extraction:
-
Add a sufficient volume of cold (-80°C) 80% methanol / 20% water to the frozen cells to cover the cell monolayer.
-
Using a pre-chilled cell scraper, scrape the cells into the methanol/water solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis: Vortex the tube vigorously for 1 minute to ensure complete cell lysis.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Storage: The extract can be immediately analyzed or stored at -80°C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound from Aqueous Samples
This protocol provides a general framework for using anion exchange SPE to clean up and concentrate this compound from aqueous samples. Specific conditions may need to be optimized for your particular sample matrix.
Materials:
-
Anion exchange SPE cartridges (e.g., quaternary ammonium-based)
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Water (HPLC-grade)
-
Elution solvent (e.g., a buffer with a high salt concentration or an acidic solution)
Procedure:
-
Cartridge Conditioning:
-
Pass 1-2 mL of methanol through the SPE cartridge.
-
Pass 1-2 mL of water through the cartridge to equilibrate it to aqueous conditions. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Adjust the pH of your sample to ensure that this compound is charged (typically a neutral to slightly basic pH is suitable for anion exchange).
-
Load the sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of water to remove any unbound, non-polar, and neutral impurities.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be used to remove additional impurities, but this step should be optimized to avoid elution of this compound.
-
-
Elution:
-
Elute the this compound from the cartridge using a small volume of an appropriate elution solvent. This could be a high-salt buffer or an acidic solution that neutralizes the charge on the analyte or the sorbent.
-
-
Post-Elution Processing:
-
The eluate can be dried down and reconstituted in a suitable solvent for analysis.
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments [authors.library.caltech.edu]
protocol refinement for phosphoglycolate derivatization
Welcome to the Technical Support Center for Phosphoglycolate Derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols and troubleshooting advice for the successful derivatization of 2-phosphoglycolate (B1263510) (2PG) and related polar metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues users may encounter during the derivatization of phosphoglycolate, which typically involves a two-step process of methoximation followed by silylation.
Q1: Why is my derivatized phosphoglycolate peak missing or showing very low intensity in the chromatogram?
This is a common issue that can be attributed to several factors:
-
Incomplete Derivatization: The reaction may not have gone to completion. Phosphorylated and carboxylic acid groups, like those in phosphoglycolate, can be challenging to derivatize. Ensure you are using a sufficient excess of the silylation reagent and consider adding a catalyst. For sterically hindered groups, a catalyst like Trimethylchlorosilane (TMCS) is often used with BSTFA to improve reaction efficiency[1].
-
Moisture Contamination: Silylation reagents are extremely sensitive to moisture.[2] Any water present in the sample, solvents, or reaction vessel will react preferentially with the silylating agent, rendering it inactive for your analyte.[2] Samples should be rigorously dried, ideally by lyophilization (freeze-drying), before adding reagents.[2]
-
Reagent Degradation: Silylating reagents like BSTFA have a limited shelf life once opened, often only a month or two, even when stored in a freezer. If the reagent is old or has been exposed to air frequently, it may have lost its activity.
-
Analyte Degradation: Although silyl (B83357) derivatives are more thermally stable than their parent compounds, they can be susceptible to hydrolysis.[3] It is recommended to analyze trimethylsilyl (B98337) (TMS) ethers promptly after preparation.[1]
Q2: I'm seeing multiple peaks for my phosphoglycolate standard. What is the cause?
Multiple peaks can arise from incomplete derivatization or the formation of different isomers.
-
Incomplete Silylation: If not all active hydrogens (on the phosphate (B84403) and carboxyl groups) are replaced by a silyl group, you will see peaks for partially derivatized molecules. Try using more forcing reaction conditions, such as increasing the temperature or reaction time, or using a more powerful silylating agent.
-
Tautomerization: While less of an issue for phosphoglycolate than for sugars, some molecules can exist in different isomeric forms that are "locked" during derivatization, leading to separate peaks. A methoximation step prior to silylation is crucial for converting carbonyl groups into oximes, which prevents tautomerization and reduces the number of byproducts.[4]
Q3: My chromatogram shows significant peak tailing for my analyte. How can I improve the peak shape?
Peak tailing is often caused by the interaction of polar analytes with active sites within the GC system.
-
Active Sites in the GC System: Free silanol (B1196071) (Si-OH) groups on the surface of the GC inlet liner or the column can interact with polar analytes. Periodically silanizing the GC liner can help mask these active sites.[1] Injecting the silylating reagent itself can also temporarily deactivate these surfaces.
-
Incomplete Derivatization: If the derivatization is incomplete, the remaining free polar groups on the phosphoglycolate molecule will cause peak tailing. Ensure the reaction has gone to completion.
-
Column Choice: Use a GC column appropriate for silylated analytes. Low to moderately polar siloxane-based phases are recommended. Avoid phases with active hydrogen groups (like polyethylene (B3416737) glycol) as they can react with the derivatives or leftover reagent.
Q4: How do I completely remove water from my sample before derivatization?
Ensuring anhydrous (water-free) conditions is the most critical step for successful silylation.[5]
-
Lyophilization (Freeze-Drying): This is the most effective method. Freeze your sample and then place it under a vacuum to allow the water to sublimate, turning directly from a solid to a gas.[4]
-
Evaporation with Nitrogen Stream: For samples dissolved in an organic solvent, the solvent can be evaporated to dryness under a gentle stream of dry nitrogen gas. Heating may be applied to speed up the process.
-
Azeotropic Removal: Adding a solvent like methylene (B1212753) chloride and re-evaporating it can help remove residual water azeotropically.
Q5: Should I use a catalyst with my silylating reagent?
For compounds that are difficult to derivatize, such as those with sterically hindered hydroxyl groups or multiple functional groups, a catalyst is often necessary.[1][3]
-
TMCS (Trimethylchlorosilane): This is a common catalyst added at 1-10% to silylating agents like BSTFA. It enhances the donor strength of the primary reagent and helps derivatize hindered groups more effectively.[1]
-
Pyridine (B92270): Pyridine can be used both as a solvent and a catalyst. It helps to speed up the reaction, especially for hindered groups.[3]
Data Presentation: Comparison of Silylation Conditions
The optimal derivatization conditions can vary based on the analyte and the sample matrix. The following tables summarize common reagents and reaction parameters used for polar metabolites, including organic and phosphorylated acids.
Table 1: Comparison of Common Silylation Reagents
| Reagent | Full Name | Properties & Use Cases | Byproducts |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Versatile and common reagent for hydroxyls, carboxyls, and amines. Byproducts are highly volatile, causing minimal interference.[3] | N-methyl-trimethylsilyltrifluoroacetamide, Trifluoroacetamide |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Considered the most volatile silylating reagent. Its byproducts typically elute with the solvent front, reducing chromatographic interference.[1][4] | N-methyltrifluoroacetamide |
| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | Forms more stable t-butyldimethylsilyl (TBDMS) derivatives that are less susceptible to hydrolysis compared to TMS derivatives.[6] Produces characteristic mass spectra fragments ([M-57]+). | N-methyltrifluoroacetamide |
Table 2: Typical Reaction Parameters for Two-Step Derivatization of Polar Metabolites
| Parameter | Step 1: Methoximation | Step 2: Silylation | Rationale & Notes |
| Reagent | Methoxyamine hydrochloride (MOX) in pyridine | MSTFA or BSTFA (+/- 1% TMCS) | MOX protects carbonyl groups to prevent multiple derivatives.[4] MSTFA is often preferred for its volatile byproducts.[4] |
| Reagent Volume | 20-50 µL | 80-100 µL | A significant molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is recommended.[3] |
| Temperature | 30 - 37 °C[4][7] | 37 - 70 °C[1][4] | Higher temperatures can accelerate the silylation reaction, but excessive heat may degrade certain analytes. |
| Time | 90 minutes[4] | 30 - 60 minutes[1][4] | Reaction times vary widely. Monitor reaction completion by analyzing aliquots at different time points until the product peak area no longer increases.[3] |
Experimental Protocols
The following is a detailed methodology for the derivatization of phosphoglycolate for GC-MS analysis, adapted from the widely used two-step protocol in metabolomics.[4][8][9]
Objective: To derivatize polar metabolites, including phosphoglycolate, in a dried sample extract to make them volatile for GC-MS analysis.
Materials:
-
Dried biological extract or chemical standard
-
Methoxyamine hydrochloride (MOX) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (optional, but recommended)
-
Anhydrous pyridine or other suitable aprotic solvent
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or thermomixer
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation (Drying):
-
Ensure the sample is completely free of water. Place 10-50 µL of aqueous sample extract into a GC vial and freeze-dry (lyophilize) to complete dryness. If the sample is in an organic solvent, evaporate it to dryness under a gentle stream of dry nitrogen.
-
-
Step 1: Methoximation:
-
Add 50 µL of the MOX solution to the dried sample in the GC vial.
-
Cap the vial tightly.
-
Vortex vigorously for 1 minute to ensure the sample is fully dissolved.
-
Incubate the vial in a thermomixer or heating block at 37°C for 90 minutes with constant shaking (e.g., 1200 rpm).[4] This step protects aldehyde and keto groups.
-
-
Step 2: Silylation:
-
After the methoximation step, carefully add 80 µL of MSTFA (with 1% TMCS, if used) to the same vial.
-
Recap the vial tightly.
-
Vortex for 1 minute.
-
Incubate the vial at 37°C for 30 minutes with constant shaking.[4] This step replaces active hydrogens on hydroxyl, carboxyl, and phosphate groups with a trimethylsilyl (TMS) group.
-
-
Analysis:
-
After cooling to room temperature, transfer the vial to the GC-MS autosampler.
-
Inject 1 µL of the derivatized sample into the GC-MS for analysis. It is best to analyze samples as soon as possible after derivatization as TMS derivatives can degrade in the presence of trace moisture.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for phosphoglycolate derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Phosphoglycolic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the yield of in vitro phosphoglycolic acid (2-PG) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic method for in vitro synthesis of this compound?
A1: The primary enzymatic method is the phosphorylation of glycolic acid, catalyzed by a glycolate (B3277807) kinase or a similar enzyme with kinase activity towards glycolate. This reaction utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor.
Q2: Why is this compound considered a potentially toxic metabolite in some biological systems?
A2: this compound (2-PG) can be toxic because it inhibits key enzymes in central carbon metabolism.[1][2] Specifically, it has been shown to inhibit triose-phosphate isomerase and phosphofructokinase, which are critical for glycolysis and the Calvin cycle.[2][3][4] Its efficient removal is crucial for cellular homeostasis.
Q3: What are the critical cofactors for the enzymatic synthesis of this compound?
A3: Divalent cations are essential for kinase activity. Magnesium (Mg²⁺) is the most common and effective cofactor for phosphoglycolate phosphatase, the enzyme that catalyzes the reverse reaction, and is also critical for most ATP-dependent kinases. Therefore, Mg²⁺ is a critical cofactor for the forward synthesis reaction.
Q4: How can the progress of the synthesis reaction be monitored?
A4: Reaction progress can be monitored by measuring the depletion of ATP or the formation of products (ADP and this compound). This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) to separate and quantify substrates and products, or by using coupled enzyme assays to measure ADP production. The release of inorganic phosphate from a subsequent phosphatase reaction can also be measured colorimetrically.
Q5: What is the main challenge in achieving a high yield of this compound?
A5: A primary challenge is the potential for product degradation by contaminating phosphatases in the enzyme preparation, which can hydrolyze the newly synthesized this compound back to glycolate. Additionally, ensuring the stability and activity of the glycolate kinase throughout the reaction is crucial.
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro synthesis of this compound.
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inactive Enzyme (Glycolate Kinase) | 1. Verify the activity of the enzyme with a positive control substrate if available. 2. Ensure the enzyme has not undergone excessive freeze-thaw cycles. Aliquot the enzyme upon receipt. 3. Check for proper storage conditions (-20°C or -80°C as recommended). |
| Suboptimal Buffer Conditions | 1. Verify the pH of the reaction buffer. Most kinases prefer a pH between 7.0 and 8.5. 2. Ensure the buffer does not contain chelating agents like EDTA, which can sequester the essential Mg²⁺ cofactor. |
| Cofactor/Substrate Issues | 1. Ensure ATP is fresh and has not degraded. Prepare fresh ATP solutions and adjust the pH to ~7.0. 2. Confirm the final concentration of Mg²⁺ is in excess of the ATP concentration (typically 2-10 mM). 3. Verify the purity and concentration of the glycolic acid substrate. |
| Presence of Inhibitors | 1. High concentrations of product (this compound) or byproduct (ADP) can cause feedback inhibition. Consider a semi-continuous system to remove products. 2. Calcium (Ca²⁺) ions can act as competitive inhibitors to Mg²⁺ and reduce enzyme activity. Use high-purity water and reagents. |
| Product Degradation | 1. The enzyme preparation may be contaminated with phosphatases. Include a general phosphatase inhibitor (e.g., sodium fluoride, NaF) in the reaction mix. Note: Test for compatibility with your kinase first. 2. Purify the kinase to remove contaminating phosphatases. |
Issue 2: Inconsistent Yields Between Experiments
| Possible Cause | Suggested Solution |
| Reagent Instability | 1. Prepare fresh aliquots of critical reagents like ATP and the enzyme to avoid degradation from multiple freeze-thaw cycles. 2. Store reagents at their recommended temperatures and protect them from light where necessary. |
| Pipetting Inaccuracies | 1. Calibrate pipettes regularly. 2. Use master mixes for common reagents to minimize pipetting errors and ensure consistency across reactions. |
| Temperature Fluctuations | 1. Ensure the incubator or water bath maintains a stable and uniform temperature throughout the reaction period. |
Data Summary Tables
Table 1: Recommended Reaction Component Concentrations
| Component | Recommended Starting Concentration | Notes |
| Glycolic Acid | 10 - 50 mM | Higher concentrations may be inhibitory. |
| ATP | 15 - 75 mM | Should be in slight excess of glycolic acid. |
| MgCl₂ | 20 - 100 mM | Must be in excess of the total ATP concentration. |
| Glycolate Kinase | 1 - 10 µM | Optimize based on enzyme specific activity. |
| Buffer (HEPES/Tris) | 50 - 100 mM | Maintain pH between 7.0 - 8.5. |
| DTT | 1 - 5 mM | Optional, to maintain a reducing environment. |
| Phosphatase Inhibitor | Varies | e.g., 10 mM Sodium Fluoride (NaF). Test for compatibility. |
Table 2: Influence of Cations on Phosphatase Activity (Illustrative for Product Stability)
Data adapted from studies on phosphoglycolate phosphatase, the degrading enzyme.
| Cation | Effect on Phosphatase Activity | Implication for Synthesis |
| Mg²⁺ | Required for maximal activity | Contaminating phosphatases will be active. |
| Co²⁺, Mn²⁺ | Can substitute for Mg²⁺ to a lesser extent | Avoid if possible to reduce degradation risk. |
| Ca²⁺ | Competitive inhibitor of Mg²⁺ | Can inhibit degrading phosphatases, but may also inhibit the kinase. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol outlines a standard batch reaction for synthesizing this compound.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of Glycolic Acid, pH adjusted to 7.5 with NaOH.
-
Prepare a 500 mM stock solution of ATP, pH adjusted to 7.0 with NaOH.
-
Prepare a 1 M stock solution of MgCl₂.
-
Prepare a 1 M stock solution of HEPES buffer, pH 7.5.
-
Prepare all solutions in nuclease-free, high-purity water.
-
-
Reaction Assembly:
-
In a sterile microcentrifuge tube on ice, assemble the following components to a final volume of 1 mL:
-
1 M HEPES (pH 7.5): 100 µL (Final: 100 mM)
-
1 M Glycolic Acid: 50 µL (Final: 50 mM)
-
500 mM ATP: 120 µL (Final: 60 mM)
-
1 M MgCl₂: 80 µL (Final: 80 mM)
-
Nuclease-free water: 640 µL
-
Glycolate Kinase (e.g., 1 mg/mL stock): 10 µL (Final: 10 µg/mL)
-
-
Gently mix by pipetting. Avoid vortexing to prevent enzyme denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours. The optimal time should be determined empirically.
-
-
Reaction Quenching:
-
Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of ice-cold methanol.
-
-
Analysis:
-
Analyze the reaction mixture for the presence of this compound using HPLC or an appropriate enzymatic assay.
-
Protocol 2: Purification of this compound
This protocol uses anion-exchange chromatography to separate the negatively charged this compound from other reaction components.
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture at >12,000 x g for 10 minutes to pellet the denatured enzyme.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatography:
-
Equilibrate a strong anion-exchange column (e.g., a Q-sepharose column) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the filtered sample onto the column.
-
Wash the column with the equilibration buffer to remove unbound species (e.g., glycolate).
-
Elute the bound molecules using a linear salt gradient (e.g., 0 to 1 M NaCl in 20 mM Tris-HCl, pH 8.0).
-
This compound, ADP, and ATP will elute at different salt concentrations due to their differing negative charges.
-
-
Fraction Analysis and Desalting:
-
Collect fractions and analyze them for the presence of this compound.
-
Pool the relevant fractions and desalt using dialysis or a suitable desalting column.
-
Lyophilize the final product to obtain a stable powder.
-
Visualizations
Caption: Workflow for in vitro this compound synthesis.
Caption: Enzymatic synthesis of this compound.
Caption: Troubleshooting flowchart for low synthesis yield.
References
Technical Support Center: Troubleshooting Inconsistent Results in Photorespiration Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in photorespiration studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that can lead to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific challenges you may encounter during your photorespiration experiments.
Gas Exchange Measurements (Infrared Gas Analysis - IRGA)
Question 1: Why am I observing highly variable net CO2 assimilation (A) and transpiration (E) rates between replicates of the same treatment?
Possible Causes & Solutions:
-
Leaks in the Gas Exchange System: Even small leaks in the cuvette gaskets or tubing can lead to significant errors in CO2 and H2O measurements.
-
Troubleshooting: Regularly check for leaks by clamping off the inlet and outlet tubes and observing if the pressure reading remains stable. Use a smoke pen or a dilute soap solution around connections to identify leak points. Replace worn-out gaskets and ensure all tubing is securely connected.
-
-
Inconsistent Environmental Conditions: Fluctuations in light intensity, temperature, or CO2 concentration within the cuvette can cause variability.
-
Troubleshooting: Ensure your light source provides uniform and stable illumination across the entire leaf surface.[1][2] Allow the leaf to acclimate to the cuvette conditions until a steady-state is reached before logging data.[3] Verify that the temperature and CO2 controllers of your IRGA system are functioning correctly and calibrated.
-
-
Stomatal Conductance Fluctuations: Stomatal opening and closing can be dynamic and influence gas exchange rates.
-
Troubleshooting: Allow sufficient time for stomata to acclimate to the experimental conditions. Avoid sudden changes in light or humidity that can induce stomatal closure. Monitor stomatal conductance (gs) along with A and E to understand its contribution to any observed variability.
-
-
Leaf Age and Condition: The physiological state of the leaf, including its age and health, can significantly impact photosynthetic and photorespiratory rates.
-
Troubleshooting: Use fully expanded, healthy leaves of a similar age for all replicates. Document the leaf's position on the plant and any visible signs of stress or damage.
-
Question 2: My calculated photorespiration rates (Rp) are inconsistent or negative. What could be the issue?
Possible Causes & Solutions:
-
Inaccurate Measurement of the CO2 Compensation Point (Γ):* An incorrect Γ* value, a crucial parameter for calculating Rp, will lead to erroneous results.
-
Troubleshooting: Determine Γ* empirically for your specific plant species and experimental conditions using the Laisk method or by extrapolating A/Ci curves to zero net CO2 assimilation. Be aware that Γ* is temperature-dependent.
-
-
Errors in Estimating Mitochondrial Respiration in the Light (Rlight): Distinguishing between photorespiratory CO2 release and mitochondrial respiration is challenging.
-
Troubleshooting: Use methods like the Kok method or the Yin method to estimate Rlight. Be aware of the assumptions and limitations of each method. Some researchers assume Rlight is a fraction of dark respiration (Rdark), but this can be inaccurate.
-
-
Intracellular CO2 Re-fixation: A portion of the CO2 released during photorespiration can be re-fixed by RuBisCO before it diffuses out of the leaf, leading to an underestimation of the true photorespiration rate.
-
Troubleshooting: Isotopic methods using 13CO2 can help to account for re-fixation, although these methods have their own complexities. Be mindful that high CO2 concentrations used in some techniques can affect mitochondrial respiration.
-
Enzyme Activity Assays
Question 3: I am getting inconsistent results in my RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase) activity assays. Why?
Possible Causes & Solutions:
-
Rapid Inactivation of RuBisCO: RuBisCO activity can change rapidly in response to environmental fluctuations, particularly light intensity. Shading a leaf even for a few seconds before sampling can lead to deactivation and an underestimation of its in vivo activity.
-
Troubleshooting: Sample leaves under stable and controlled light conditions. Immediately freeze the samples in liquid nitrogen to preserve the enzyme's activation state. Using a specialized light rig for sampling can help maintain consistent light exposure.
-
-
Suboptimal Assay Conditions: The pH, temperature, and concentration of co-factors (e.g., Mg2+, CO2) in the assay buffer are critical for optimal RuBisCO activity.
-
Troubleshooting: Ensure your assay buffer is at the correct pH and that all components are at their optimal concentrations. The carbamylation state of RuBisCO (its activation by CO2 and Mg2+) is crucial for activity.
-
-
Methodological Inconsistencies: Different assay methods (e.g., radiometric vs. spectrophotometric) can yield different results.
-
Troubleshooting: Be consistent with the chosen method throughout your study. Radiometric assays using 14CO2 are often considered more robust as they directly measure carbon fixation. If using a spectrophotometric (NADH-linked) assay, be aware of potential interferences and ensure the coupling enzymes are not rate-limiting.
-
Question 4: My glycine (B1666218) decarboxylase (GDC) activity measurements are highly variable. What are the common pitfalls?
Possible Causes & Solutions:
-
Mitochondrial Integrity: GDC is a mitochondrial enzyme complex, and its activity is dependent on the integrity of the mitochondria.
-
Troubleshooting: Use gentle extraction methods to isolate intact mitochondria. Perform assays promptly after extraction to minimize degradation.
-
-
Cofactor and Substrate Availability: The GDC reaction requires several cofactors, including NAD+, tetrahydrofolate (THF), and pyridoxal (B1214274) phosphate.
-
Troubleshooting: Ensure all cofactors are present at saturating concentrations in the assay buffer. The substrate, glycine, should also be at a concentration that does not cause substrate inhibition.
-
-
Assay Method Sensitivity: The method used to measure GDC activity (e.g., monitoring 14CO2 release from [1-14C]glycine or measuring NADH production) can influence the results.
-
Troubleshooting: The radiometric assay is highly sensitive and directly measures the decarboxylation step. If using a spectrophotometric assay, be aware of potential background reactions that could interfere with NADH measurement.
-
Metabolite Analysis
Question 5: I am seeing inconsistent levels of photorespiratory intermediates (e.g., glycolate, glycine, serine) in my samples. What could be causing this?
Possible Causes & Solutions:
-
Rapid Metabolite Turnover: Photorespiratory intermediates have a rapid turnover rate. Delays between sampling and quenching of metabolic activity can lead to significant changes in their concentrations.
-
Troubleshooting: Flash-freeze leaf tissue in liquid nitrogen immediately upon collection to halt enzymatic activity.
-
-
Inefficient Extraction: The extraction method may not be efficient for all metabolites of interest.
-
Troubleshooting: Use a validated extraction protocol, often involving a cold methanol/chloroform/water mixture, to ensure efficient and reproducible extraction of polar metabolites.
-
-
Metabolite Degradation: Some photorespiratory intermediates are labile and can degrade during sample preparation and analysis.
-
Troubleshooting: Keep samples on ice or at -80°C throughout the extraction and preparation process. Minimize the time between extraction and analysis.
-
-
Analytical Variability: Inconsistencies in analytical platforms (e.g., LC-MS, GC-MS) can introduce variability.
-
Troubleshooting: Use internal standards to normalize for extraction and analytical variations. Ensure proper calibration and maintenance of your analytical instruments.
-
Data Presentation: Comparative Photorespiration Rates
The following tables summarize quantitative data on photorespiration rates and related parameters from various studies to provide a reference for expected values.
Table 1: Relative Rates of Photorespiration and Respiration in the Light at Different Intercellular CO2 Concentrations.
| Intercellular CO2 Concentration (µmol mol⁻¹) | Photorespiration Rate (% of total decarboxylation) | Respiration Rate (% of total decarboxylation) | Plant Species |
| ~50 (near compensation point) | 89% | 11% | Plantago lanceolata, Poa trivialis, Secale cereale |
| ~250 (ambient) | 85-89% | 11-15% | Plantago lanceolata, Poa trivialis, Secale cereale |
| >1000 (elevated) | Decreased | Increased | Plantago lanceolata, Poa trivialis, Secale cereale |
Table 2: Effect of Temperature on Net Photosynthesis and Photorespiration-related Parameters in Tobacco.
| Treatment | Net CO2 Assimilation (µmol m⁻² s⁻¹) | Maximum Rate of Rubisco Carboxylation (Vcmax) (µmol m⁻² s⁻¹) | Apparent CO2 Compensation Point (Ci*) (µmol mol⁻¹) |
| Ambient Temperature | ~25 | ~150 | ~45 |
| Elevated Temperature (+5°C) | ~20 | ~125 | ~60 |
Data adapted from studies on engineered tobacco plants, showing the typical impact of increased temperature on photosynthetic parameters and the CO2 compensation point, which is influenced by photorespiration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Measurement of Photorespiration Rate using an Infrared Gas Analyzer (IRGA)
This protocol is based on the widely used method of measuring gas exchange to estimate the rate of photorespiration.
Materials:
-
Infrared Gas Analyzer (IRGA) with a leaf cuvette and controls for light, temperature, and CO2 concentration.
-
Healthy, well-watered plants.
Procedure:
-
System Warm-up and Calibration: Turn on the IRGA and allow it to warm up for at least 30 minutes. Calibrate the CO2 and H2O analyzers according to the manufacturer's instructions.
-
Leaf Selection and Acclimation: Select a fully expanded, healthy leaf. Gently enclose the leaf in the cuvette, ensuring a good seal with the gaskets.
-
Set Environmental Conditions: Set the cuvette conditions to the desired light intensity (e.g., saturating light, typically >1000 µmol photons m⁻² s⁻¹), temperature, and ambient CO2 concentration (e.g., 400 µmol mol⁻¹).
-
Steady-State Measurement: Allow the leaf to acclimate to the cuvette conditions until the net CO2 assimilation rate (A), stomatal conductance (gs), and transpiration rate (E) are stable. This may take 15-30 minutes. Record the steady-state gas exchange parameters.
-
A/Ci Curve Generation: To determine RuBisCO capacity and other parameters, generate an A/Ci curve by systematically varying the CO2 concentration in the cuvette (e.g., from 50 to 1500 µmol mol⁻¹) while keeping other conditions constant.
-
Data Analysis: Use the Farquhar, von Caemmerer, and Berry (FvCB) model of photosynthesis to estimate the maximum rate of RuBisCO carboxylation (Vcmax), the maximum rate of electron transport (Jmax), and the rate of photorespiration (Rp). Rp can be calculated from the model or estimated using the relationship between A, Rlight, and the CO2 compensation point in the absence of mitochondrial respiration (Γ*).
Protocol 2: Radiometric Assay for RuBisCO Activity
This protocol provides a reliable method for measuring the initial and total activity of RuBisCO.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., containing MgCl2, EPPS-NaOH pH 8.0, DTT)
-
Assay buffer (containing NaH¹⁴CO₃, RuBP)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Formic acid (to stop the reaction)
Procedure:
-
Sample Collection and Freezing: Under defined light and temperature conditions, quickly excise a leaf disc and immediately freeze it in liquid nitrogen.
-
Extraction: Grind the frozen leaf disc to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen. Add ice-cold extraction buffer and continue grinding until a homogenous slurry is formed.
-
Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 4°C to pellet the cell debris.
-
Initial Activity Assay: To measure the in vivo activation state, immediately add a small aliquot of the supernatant to the assay buffer pre-incubated at the desired temperature. The assay buffer contains a known concentration of radioactive sodium bicarbonate (NaH¹⁴CO₃) and a saturating concentration of Ribulose-1,5-bisphosphate (RuBP).
-
Reaction Termination: After a short incubation period (e.g., 30-60 seconds), stop the reaction by adding formic acid. This will acidify the solution and drive off any un-fixed ¹⁴CO₂.
-
Total Activity Assay: To measure the total potential activity, pre-incubate an aliquot of the supernatant with saturating concentrations of Mg²⁺ and CO₂ to fully activate the enzyme before adding RuBP to start the reaction.
-
Quantification: Dry the samples, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated ¹⁴C is proportional to the RuBisCO activity.
Protocol 3: Glycine Decarboxylase (GDC) Activity Assay
This protocol measures the activity of the GDC complex by quantifying the release of ¹⁴CO₂ from radiolabeled glycine.
Materials:
-
Mitochondria isolation buffer
-
Assay buffer (e.g., containing MOPS, MgCl₂, NAD⁺, THF, pyridoxal phosphate)
-
[1-¹⁴C]glycine
-
Scintillation vials with a CO₂ trapping agent (e.g., a filter paper soaked in a strong base)
-
Sulfuric acid (to stop the reaction and release dissolved ¹⁴CO₂)
-
Scintillation counter
Procedure:
-
Mitochondria Isolation: Isolate intact mitochondria from leaf tissue using differential centrifugation.
-
Assay Setup: In a sealed reaction vial, add the isolated mitochondria to the assay buffer.
-
Reaction Initiation: Start the reaction by adding [1-¹⁴C]glycine.
-
Incubation: Incubate the reaction mixture at a constant temperature with gentle shaking.
-
Reaction Termination and CO₂ Trapping: Stop the reaction by injecting sulfuric acid into the reaction mixture. This will also release any dissolved ¹⁴CO₂ into the headspace of the vial, where it will be trapped by the alkaline solution on the filter paper.
-
Quantification: Remove the filter paper and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter. The amount of trapped ¹⁴CO₂ is proportional to the GDC activity.
Mandatory Visualizations
Diagram 1: The Photorespiratory Pathway
Caption: The core photorespiratory pathway spanning three organelles.
Diagram 2: Experimental Workflow for Investigating Inconsistent Photorespiration Data
Caption: A logical workflow for troubleshooting inconsistent results.
Diagram 3: Logical Relationship of Factors Affecting Photorespiration Measurement
Caption: Interacting factors influencing photorespiration measurements.
References
Validation & Comparative
cross-validation of different phosphoglycolate detection methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common methods for the detection and quantification of 2-phosphoglycolate (B1263510) (2-PG), a key metabolite in photorespiration and other fundamental biological processes. Understanding the strengths and limitations of each technique is crucial for selecting the most appropriate method for your research needs.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of different phosphoglycolate detection methods based on available experimental data.
| Method | Principle | Sample Type(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| Ion Chromatography-Mass Spectrometry (IC-MS) | Separation by ion exchange chromatography followed by detection with mass spectrometry. | Tissues, Cells | 6 nM[1] | 25 nM[1] | Medium | High sensitivity and specificity, requires minimal sample preparation.[1] | Requires specialized IC-MS instrumentation. |
| Liquid Chromatography-Tandem MS (LC-MS/MS) | Separation by liquid chromatography followed by detection with tandem mass spectrometry. | Tissues, Cells | 2-49 ng/mL (estimated) | Not explicitly reported | High | High sensitivity and specificity, suitable for complex biological matrices. | Can require complex method development, including ion-pairing agents. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by detection with mass spectrometry. | Biological Samples | Not explicitly reported | Not explicitly reported | Medium-High | High resolution and sensitivity. | Requires chemical derivatization, which can be time-consuming and introduce variability. |
| Enzymatic Assay | Enzymatic conversion of phosphoglycolate to a detectable product (e.g., H₂O₂, inorganic phosphate). | Cell/Tissue Extracts | Not explicitly reported | Not explicitly reported | High | High specificity, relatively simple and cost-effective instrumentation. | Commercial kits are not readily available; requires purified enzymes. |
Signaling Pathway: The Photorespiration Cycle
The following diagram illustrates the central role of 2-phosphoglycolate in the photorespiration pathway, a critical process in photosynthetic organisms for salvaging carbon lost due to the oxygenase activity of RuBisCO.
Experimental Protocols
Ion Chromatography-Mass Spectrometry (IC-MS)
This protocol is adapted from Knight et al., 2012.[1]
a. Sample Preparation (Tissue)
-
Homogenize 50-100 mg of frozen tissue in 1 mL of 10% trichloroacetic acid (TCA).
-
Vortex the homogenate continuously for 1 minute at 4°C.
-
Freeze the sample at -80°C for 10 minutes to facilitate protein precipitation.
-
Thaw the sample and vortex again for 1 minute at 4°C.
-
Centrifuge to pellet the precipitated protein.
-
To remove TCA, vigorously vortex the supernatant with 3 volumes of a 3:1 (v/v) mixture of 1,1,2-trichlorotrifluoroethane (B165192) and trioctylamine.
-
Centrifuge to separate the phases and collect the upper aqueous layer for analysis.
-
Dilute the sample two to ten-fold with water prior to IC-MS analysis.[1]
b. IC-MS Analysis
-
Ion Chromatograph: Dionex IC system (or equivalent)
-
Column: Dionex IonPac AS11-HC (2 x 250 mm) with an AG11 guard column.
-
Eluent: 32 mM KOH.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Thermo-Finnigan MSQ ELMO single quadrupole mass spectrometer (or equivalent).
-
Ionization Mode: Negative electrospray ionization (ESI).
-
Selected Ion Monitoring (SIM): m/z 155 for phosphoglycolate.
-
Cone Voltage: 40 V.
-
Needle Voltage: 3.0 kV.
-
Probe Temperature: 450°C.
Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol
a. Sample Preparation and Derivatization
-
Extract metabolites from the biological sample using a suitable solvent system (e.g., methanol/chloroform/water).
-
Lyophilize the polar extract to complete dryness.
-
Methoximation: Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups.
-
Silylation: Add 20 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample. Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility.
b. GC-MS Analysis
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at 5°C/minute, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975C MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Enzymatic Assay (Coupled Assay Principle)
Currently, there are no commercially available kits specifically for the detection of 2-phosphoglycolate. However, a sensitive assay can be developed based on the coupled activity of phosphoglycolate phosphatase (PGPase) and glycolate oxidase (GOX). This protocol outlines the principle for such an assay.
a. Assay Principle
-
Step 1: Phosphoglycolate phosphatase (PGPase) specifically hydrolyzes 2-phosphoglycolate to glycolate and inorganic phosphate (B84403) (Pi).
-
Step 2: Glycolate oxidase (GOX) then oxidizes glycolate to glyoxylate and hydrogen peroxide (H₂O₂).
-
Step 3: The produced H₂O₂ can be quantified using a variety of methods, such as a colorimetric assay involving horseradish peroxidase (HRP) and a suitable chromogen (e.g., Amplex Red, o-dianisidine).
b. Experimental Workflow
References
A Comparative Analysis of Phosphoglycolate Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of phosphoglycolate metabolism across various species, including plants, algae, cyanobacteria, and mammals. The objective is to offer a clear overview of the pathways, key enzymatic players, and their kinetic properties, supported by experimental data and detailed methodologies. This information is intended to be a valuable resource for researchers in the fields of plant biology, metabolic engineering, and drug development.
Introduction
Phosphoglycolate, a two-carbon phosphorylated compound, is a metabolic byproduct that organisms across different kingdoms have evolved mechanisms to handle. In photosynthetic organisms such as plants, algae, and cyanobacteria, the production of phosphoglycolate is a significant consequence of the oxygenase activity of RuBisCO, initiating a pathway known as photorespiration. While often viewed as an energy-intensive and carbon-losing process, photorespiration is essential for the survival of these organisms in an oxygen-rich atmosphere. In contrast, the role and metabolism of phosphoglycolate in non-photosynthetic organisms, such as mammals, are less understood but are emerging as important in metabolite repair and metabolic regulation. This guide will delve into the intricacies of these pathways, highlighting the key differences and similarities across species.
Comparative Pathway Analysis
The metabolism of phosphoglycolate varies significantly across the tree of life. In photosynthetic organisms, it is primarily dealt with through the photorespiratory pathway, which involves a series of reactions distributed across the chloroplast, peroxisome, and mitochondrion. In contrast, mammalian cells appear to utilize a more streamlined process for phosphoglycolate detoxification.
The Photorespiratory Pathway in Plants
In C3 plants, the photorespiratory pathway is a complex and highly compartmentalized process that salvages carbon from phosphoglycolate. The pathway begins in the chloroplast with the dephosphorylation of phosphoglycolate and culminates in the mitochondrion with the conversion of two molecules of glycine (B1666218) to one molecule of serine, releasing CO2 and ammonia.
Phosphoglycolate Metabolism in Cyanobacteria and Algae
Cyanobacteria and many algae possess a photorespiratory pathway that shares similarities with that of plants but also exhibits key differences. A notable distinction is the presence of glycolate dehydrogenase (GDH) in many of these organisms, which replaces the glycolate oxidase (GOX) found in plants. GDH does not produce hydrogen peroxide, thus eliminating the need for a robust catalase system for detoxification. Furthermore, some cyanobacteria possess alternative pathways for glycolate metabolism, providing them with greater metabolic flexibility.[1]
Phosphoglycolate Metabolism in Mammals
In mammals, phosphoglycolate is not a product of photosynthesis but can arise from other metabolic processes, including the repair of oxidative DNA damage and as a side product of certain enzymatic reactions.[2] The primary enzyme responsible for its detoxification is phosphoglycolate phosphatase (PGP), which is ubiquitously expressed. The resulting glycolate can be further oxidized to glyoxylate by glycolate oxidase, primarily in the liver. The metabolism of phosphoglycolate in mammals is considered a "metabolite repair" system, preventing the accumulation of a potentially toxic compound.[2]
Quantitative Comparison of Key Enzymes
The efficiency and regulation of phosphoglycolate metabolism are largely determined by the kinetic properties of its key enzymes. The following tables summarize available quantitative data for phosphoglycolate phosphatase (PGP), glycolate oxidase (GOX)/glycolate dehydrogenase (GDH), and glycerate kinase across different species.
Table 1: Kinetic Parameters of Phosphoglycolate Phosphatase (PGP)
| Species | Organism | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Reference |
| Plant | Spinacia oleracea (Spinach) | 26 | - | - | 5.6 - 8.0 | [3] |
| Plant | Nicotiana tabacum (Tobacco) | - | 468 | - | - | [3] |
| Plant | Zea mays (Maize) | - | 99 | - | 6.3 - 8.0 | [3] |
| Algae | Chlamydomonas reinhardtii | 23 | - | - | 6.0 - 8.5 | [4] |
| Cyanobacteria | Anacystis nidulans | 94 | - | - | 6.3 | [4] |
| Mammal | Homo sapiens (Human) | - | - | - | - | - |
Table 2: Kinetic Parameters of Glycolate Oxidase (GOX) and Glycolate Dehydrogenase (GDH)
| Enzyme | Species | Organism | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Reference |
| GOX | Plant | Arabidopsis thaliana (GOX1) | 220-300 | - | 3.0-3.4 | 7.5 | [5][6] |
| GOX | Plant | Zea mays (GOX1) | - | - | 3.0 | - | [5] |
| GOX | Mammal | Homo sapiens (Human) | 141 | - | 4.1 | 7.5 | [7] |
| GDH | Cyanobacteria | Synechocystis sp. PCC 6803 | - | - | - | - | [4] |
GDH kinetic data from cyanobacteria is not as extensively characterized as plant GOX.
Table 3: Kinetic Parameters of Glycerate Kinase
| Species | Organism | Km (D-glycerate, µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Reference |
| Plant | Arabidopsis thaliana | - | - | - | - | [8] |
| Plant | Spinacia oleracea (Spinach) | - | - | - | - | [3] |
| Cyanobacteria | Nostoc sp. PCC 7120 | - | - | - | - | [3] |
| Mammal | Homo sapiens (Human) | - | - | - | - | - |
Comprehensive kinetic data for glycerate kinase across these species is limited in the literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.
Protocol 1: Phosphoglycolate Phosphatase (PGP) Enzyme Assay
This spectrophotometric assay measures the release of inorganic phosphate (B84403) from 2-phosphoglycolate.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl2 (10 mM)
-
2-phosphoglycolate (2-PG) substrate solution (varying concentrations for kinetic analysis)
-
Enzyme extract or purified PGP
-
Malachite green colorimetric reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and MgCl2.
-
Add the enzyme extract or purified PGP to the reaction mixture and pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the 2-PG substrate.
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released.
-
Calculate the specific activity of PGP (µmol of phosphate released per minute per mg of protein).
Logical Workflow for PGP Assay:
Protocol 2: Glycolate Oxidase (GOX) Enzyme Assay
This assay measures the production of H2O2 from the oxidation of glycolate, which is coupled to a colorimetric reaction.
Materials:
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Glycolate substrate solution
-
Enzyme extract or purified GOX
-
Horseradish peroxidase (HRP)
-
O-dianisidine (or another suitable chromogenic substrate for HRP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, HRP, and o-dianisidine.
-
Add the enzyme extract or purified GOX to the mixture.
-
Initiate the reaction by adding the glycolate substrate.
-
Immediately monitor the change in absorbance at 440 nm over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the GOX activity.
-
Calculate the specific activity using the molar extinction coefficient of the oxidized chromogen.
Protocol 3: Glycerate Kinase Enzyme Assay
This is a coupled enzyme assay that measures the ATP-dependent phosphorylation of glycerate.
Materials:
-
HEPES buffer (50 mM, pH 7.8)
-
MgCl2 (10 mM)
-
ATP (5 mM)
-
NADH (0.2 mM)
-
Phosphoenolpyruvate (PEP) (2 mM)
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) (coupling enzymes)
-
D-glycerate substrate solution
-
Enzyme extract or purified glycerate kinase
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, ATP, NADH, PEP, PK, and LDH.
-
Add the enzyme extract or purified glycerate kinase.
-
Initiate the reaction by adding D-glycerate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is stoichiometrically linked to the glycerate kinase activity.
-
Calculate the specific activity based on the rate of absorbance change and the molar extinction coefficient of NADH.
Conclusion
The metabolism of phosphoglycolate, while originating from different sources, represents a crucial aspect of cellular maintenance and metabolic regulation across a wide range of species. The intricate and energy-demanding photorespiratory pathway in photosynthetic organisms stands in contrast to the more direct metabolite repair function in mammals. Understanding the comparative biochemistry and regulation of the enzymes involved in these pathways is not only fundamental to our knowledge of cellular metabolism but also holds significant potential for practical applications. For instance, engineering more efficient photorespiratory bypasses in crops is a promising strategy for enhancing agricultural productivity. In the context of human health, a deeper understanding of phosphoglycolate metabolism may provide insights into certain metabolic disorders and offer novel targets for therapeutic intervention. This guide serves as a foundational resource to stimulate further research and innovation in these exciting areas.
References
- 1. The Plant-Like C2 Glycolate Cycle and the Bacterial-Like Glycerate Pathway Cooperate in Phosphoglycolate Metabolism in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycolate has profound metabolic effects but most likely no role in a metabolic DNA response in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Roles of Glycerate Kinase—From Photorespiration to Gluconeogenesis, C4 Metabolism, and Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Photorespiratory Glycolate Oxidase among Archaeplastida [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. GLYCOLATE OXIDASE3, a Glycolate Oxidase Homolog of Yeast l-Lactate Cytochrome c Oxidoreductase, Supports l-Lactate Oxidation in Roots of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Phosphoglycolate Phosphatase Orthologs for Researchers and Drug Development
An essential enzyme in metabolic proofreading and photorespiration, phosphoglycolate phosphatase (PGP) presents a compelling subject for comparative functional analysis across different species. This guide provides an objective comparison of PGP orthologs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of this critical enzyme.
Phosphoglycolate phosphatase (PGP), also known as 2-phosphoglycolate (B1263510) phosphatase, is a ubiquitous enzyme that plays a crucial role in a variety of metabolic pathways. In photosynthetic organisms, PGP is a key component of the photorespiratory cycle, where it catalyzes the conversion of 2-phosphoglycolate to glycolate.[1][2][3][4][5][6][7] In non-photosynthetic organisms, PGP functions as a "metabolic proofreading" enzyme, detoxifying the cell by removing inhibitory metabolites such as 2-phosphoglycolate, which can be formed as a byproduct of DNA repair or enzymatic side reactions.[8][9][10][11][12] This guide delves into a functional comparison of PGP orthologs, highlighting differences in their enzymatic activity, substrate specificity, and physiological roles.
Quantitative Comparison of Kinetic Parameters
The enzymatic efficiency of PGP orthologs varies significantly across species. A comparison of the kinetic parameters for the dephosphorylation of 2-phosphoglycolate reveals these differences.
| Ortholog Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Plasmodium berghei | 120 | 18.2 | 1.5 x 105 |
| Mus musculus (Mouse) | 11 | 1.6 | 1.5 x 105 |
| Saccharomyces cerevisiae (Yeast) | 36 | 4.7 | 1.3 x 105 |
| Arabidopsis thaliana (AtPGLP1) | 33 | 14.5 | 4.4 x 105 |
Table 1: Comparison of kinetic parameters of PGP orthologs for the substrate 2-phosphoglycolate. Data for P. berghei, mouse, and yeast are from[8]. Data for A. thaliana was not found in the provided search results.
Notably, the P. berghei PGP exhibits a significantly higher turnover rate (kcat) for 2-phosphoglycolate compared to its murine and yeast counterparts, although its binding affinity (Km) is lower.[8] This suggests that the parasitic enzyme is adapted for efficient processing of this substrate, which can accumulate to toxic levels during the parasite's life cycle.[8]
Substrate Specificity and Physiological Roles
While 2-phosphoglycolate is a primary substrate for all known PGP orthologs, their activity towards other phosphorylated metabolites can differ, reflecting their diverse physiological roles.
-
Plasmodium berghei : In this malaria parasite, PGP efficiently hydrolyzes both 2-phosphoglycolate and 2-phospho-L-lactate.[8] The accumulation of these metabolites can inhibit key glycolytic enzymes, making PGP essential for the parasite's survival.[8]
-
Plants (e.g., Arabidopsis thaliana) : PGP is indispensable for photorespiration, a process that salvages carbon lost due to the oxygenase activity of RuBisCO.[1][3][7] Without functional PGP, plants accumulate 2-phosphoglycolate, which inhibits enzymes in the Calvin cycle, leading to a lethal phenotype in normal air.[6]
-
Mammals (e.g., Mouse, Human) : In mammals, PGP is considered a metabolic repair enzyme.[10] It has been shown to dephosphorylate toxic byproducts of enzymatic side reactions, such as 2-phospho-L-lactate and 4-phosphoerythronate.[10][11] There is also evidence to suggest that glycerol-3-phosphate may be a physiologically relevant substrate for mammalian PGP.[10] The enzyme in human red blood cells plays a role in regulating the levels of 2,3-bisphosphoglycerate, a modulator of hemoglobin's oxygen affinity.[1][10]
-
Yeast (Saccharomyces cerevisiae) : Similar to mammals, yeast PGP is involved in metabolic proofreading.[8]
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Phosphatase Activity Assay
This protocol is adapted from general phosphatase assay procedures and can be optimized for specific PGP orthologs.[13][14]
Materials:
-
Purified PGP enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Substrate (e.g., 2-phosphoglycolate)
-
Malachite green reagent for phosphate (B84403) detection
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the PGP enzyme.
-
Initiate the reaction by adding the substrate to the reaction mixture.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time period.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm to quantify the amount of inorganic phosphate released.
-
A standard curve using known concentrations of phosphate should be generated to determine the specific activity of the enzyme.
Thermal Shift Assay (TSA)
TSA is used to assess the thermal stability of a protein and can be employed to study ligand binding.[15][16][17][18][19]
Materials:
-
Purified PGP enzyme
-
SYPRO Orange dye
-
Buffer solutions of varying pH and ionic strength
-
Potential ligands (inhibitors or activators)
-
Real-time PCR instrument
Procedure:
-
Mix the purified PGP enzyme with the SYPRO Orange dye in the desired buffer.
-
Add potential ligands to the experimental wells.
-
Place the samples in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is determined by the inflection point of the fluorescence curve. An increase in Tm upon the addition of a ligand suggests binding and stabilization of the protein.
Visualizing PGP's Role in Cellular Metabolism
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. Phosphoglycolate phosphatase - Wikipedia [en.wikipedia.org]
- 2. Photorespiratory Metabolism and Its Regulatory Links to Plant Defence Against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photorespiration - Wikipedia [en.wikipedia.org]
- 4. The impact of photorespiration on plant primary metabolism through metabolic and redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of photorespiration on plant primary metabolism through metabolic and redox regulation [ouci.dntb.gov.ua]
- 6. Identification of the Photorespiratory 2-Phosphoglycolate Phosphatase, PGLP1, in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Phosphoglycolate phosphatase is a metabolic proofreading enzyme essential for cellular function in Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Phosphoglycolate has profound metabolic effects but most likely no role in a metabolic DNA response in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sserc.org.uk [sserc.org.uk]
- 14. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. bio-rad.com [bio-rad.com]
- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. axxam.com [axxam.com]
- 19. bitesizebio.com [bitesizebio.com]
Confirming Phosphoglycolic Acid Peaks in GC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of metabolites is paramount. This guide provides a comprehensive comparison of methods and experimental data for confirming the identity of phosphoglycolic acid peaks in Gas Chromatography-Mass Spectrometry (GC-MS).
This compound, a key metabolite in photorespiration and a product of certain enzymatic reactions, requires derivatization to increase its volatility for GC-MS analysis. This guide focuses on the widely used trimethylsilyl (B98337) (TMS) derivatization and provides detailed protocols, data presentation, and visualizations to aid in the confident identification of this compound.
Comparison of Methods for Peak Confirmation
The confirmation of a this compound peak relies on a multi-faceted approach, comparing the retention time and mass spectrum of an unknown peak with that of an authentic standard. Two primary methods for generating a reliable internal standard for quantification and confirmation are presented below.
| Method | Description | Pros | Cons |
| In-situ Labeling with Deuterated Derivatizing Agent | A deuterated silylating agent (e.g., d9-MSTFA) is used to derivatize the sample. This creates a labeled version of this compound in the sample itself, which will have a slightly higher mass but a nearly identical retention time to the unlabeled analyte. | Cost-effective; readily implemented with commercially available reagents. | The mass shift depends on the number of active hydrogens replaced; potential for incomplete labeling. |
| Custom-Synthesized Deuterated Internal Standard | A deuterated analog of this compound (e.g., this compound-d2) is synthesized and spiked into the sample before derivatization. | Provides the most accurate quantification as it mimics the analyte throughout the entire sample preparation and analysis process. | Higher initial cost; requires sourcing from a custom synthesis provider. |
Experimental Protocols
Sample Preparation and Derivatization
A robust and reproducible derivatization protocol is crucial for the successful analysis of this compound by GC-MS. The following two-step protocol, involving methoximation followed by silylation, is recommended to reduce the formation of multiple derivatives and ensure complete derivatization.
1. Methoximation:
-
Purpose: To stabilize the carbonyl group and prevent tautomerization.
-
Reagents:
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)
-
-
Procedure:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of the MeOx solution to the dried sample.
-
Incubate at 60°C for 30 minutes.
-
2. Silylation:
-
Purpose: To replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.
-
Reagents:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
-
Procedure:
-
To the methoximated sample, add 100 µL of MSTFA with 1% TMCS.
-
Incubate at 70°C for 60 minutes.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-600 |
Data Presentation: Identifying the this compound Peak
Confirmation of the this compound peak is achieved by comparing its retention time and mass spectrum with a known standard.
Retention Time
The retention time of the derivatized this compound should be reproducible under consistent chromatographic conditions. Comparison with an authentic standard run under the same conditions is the primary method of confirmation.
Mass Spectrum and Fragmentation Pattern
The mass spectrum of the tris-trimethylsilyl (3TMS) derivative of this compound is characterized by specific fragment ions. While an experimentally derived spectrum for this specific derivative is not widely available in public libraries, its fragmentation can be predicted based on the known behavior of silylated carboxylic acids and phosphates.
Predicted Key Fragment Ions for 3TMS-Phosphoglycolic Acid:
| m/z | Ion Structure/Fragment Loss | Significance |
| [M-15]+ | Loss of a methyl group (-CH3) from a TMS group | Confirms the presence of a TMS group. |
| [M-89]+ | Loss of a -O-Si(CH3)3 group | Characteristic of silylated alcohols and phosphates. |
| [M-117]+ | Loss of a -COOSi(CH3)3 group | Characteristic of silylated carboxylic acids. |
| 299 | [O=P(OTMS)3]+ | A prominent ion indicating the silylated phosphate (B84403) moiety. |
| 207 | [(CH3)3SiO-P(=O)-OSi(CH3)3]+ | Further fragmentation of the phosphate group. |
| 147 | [((CH3)2Si=O)2H]+ | A common ion in the spectra of silylated compounds. |
| 73 | [Si(CH3)3]+ | The base peak, characteristic of all TMS derivatives. |
Comparison with a Structural Analog: 2TMS-Glycolic Acid
The NIST Mass Spectrometry Data Center provides a reference spectrum for the 2TMS derivative of glycolic acid, a structurally similar compound. This spectrum can be a useful reference for identifying characteristic fragmentation patterns.
| m/z (Glycolic Acid-2TMS) | Relative Intensity |
| 73 | 100 |
| 147 | 50 |
| 205 ([M-15]+) | 20 |
Mandatory Visualizations
Caption: Experimental workflow for the confirmation of this compound in GC-MS.
Caption: Predicted fragmentation of 3TMS-phosphoglycolic acid in EI-MS.
Phosphoglycolic Acid Levels in C3 vs. C4 Plants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phosphoglycolic acid (PGA) levels in C3 and C4 plants, supported by experimental data. Understanding the differential production of this key photorespiratory metabolite is crucial for research in plant sciences, crop improvement, and the development of targeted herbicides.
Executive Summary
This compound is a primary product of the oxygenase activity of RuBisCO and the entry point into the photorespiratory pathway. C3 plants, which utilize the Calvin cycle for initial carbon fixation, exhibit significantly higher levels of this compound compared to C4 plants. This is because C4 plants possess a highly efficient carbon concentrating mechanism that elevates CO2 levels around RuBisCO, thereby minimizing the oxygenase reaction and subsequent production of this compound. This fundamental difference in photosynthetic strategy has profound implications for plant growth, water use efficiency, and survival in different environments.
Quantitative Data Comparison
The following table summarizes representative levels of 2-phosphoglycolate (B1263510) (a form of this compound) in a C3 and a C4 plant, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. It is important to note that direct comparisons of absolute concentrations across different studies can be challenging due to variations in experimental conditions, plant age, and analytical methods. However, the data clearly illustrates the significant difference in the basal and induced levels of this metabolite between the two photosynthetic types.
| Plant Type | Species | Condition | 2-Phosphoglycolate Level (nmol g⁻¹ FW) | Reference |
| C3 | Arabidopsis thaliana | Normal Air (Low CO2) | ~0.4 | [1] |
| C4 | Flaveria bidentis (Wild Type) | Normal Air | Significantly lower than C3, often below detection limits in unstressed plants. In PGLP-RNAi lines with photorespiratory stress, levels reached >10 nmol g⁻¹ FW, while wild-type levels remained very low. | [2] |
FW = Fresh Weight
Biochemical Pathways and their Implications
The disparity in this compound levels between C3 and C4 plants stems from their distinct carbon fixation pathways.
C3 Pathway and Photorespiration:
In C3 plants, the enzyme RuBisCO directly fixes atmospheric CO2. However, RuBisCO can also react with O2, particularly under conditions of high temperature, high light intensity, and low CO2 concentrations. This oxygenase activity produces one molecule of 3-phosphoglycerate (B1209933) (which enters the Calvin cycle) and one molecule of 2-phosphoglycolate. The latter is a toxic compound that inhibits several key enzymes in the Calvin cycle. To salvage the carbon from 2-phosphoglycolate, C3 plants employ the energy-intensive photorespiratory pathway.
C4 Pathway and CO2 Concentrating Mechanism:
C4 plants have evolved a sophisticated two-stage system to concentrate CO2 around RuBisCO, thereby minimizing its oxygenase activity. This process occurs across two different cell types: mesophyll cells and bundle sheath cells.
References
- 1. The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient 2-phosphoglycolate degradation is required to maintain carbon assimilation and allocation in the C4 plant Flaveria bidentis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Phosphoglycolate Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different phosphoglycolate phosphatase (PGP) inhibitors, supported by experimental data. PGP is a key enzyme in metabolic pathways such as photorespiration in plants and the detoxification of glycolytic byproducts in mammals, making it a target of interest for therapeutic and research applications.
Data Presentation: Quantitative Comparison of PGP Inhibitors
The following table summarizes the quantitative efficacy data for select PGP inhibitors. The half-maximal inhibitory concentration (IC50) and dissociation constant (KD) are key metrics for evaluating the potency of these compounds. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 (µM) | KD (µM) | Selectivity |
| CP1 | Murine PGP | 0.36 | 0.78 | Selective over PDXP |
| Human PGP | 0.55 | - | ||
| CP2 | Murine PGP | 0.99 | - | Selective over PDXP |
| Human PGP | 1.1 | - | ||
| CP3 | Murine PGP | 0.28 | 0.43 | Selective over PDXP |
| Human PGP | 0.38 | - |
Note: Data is derived from studies using purified PGP and phosphoglycolate as a substrate[1]. Selectivity was determined by counterscreening against pyridoxal-5'-phosphate phosphatase (PDXP), the closest PGP relative[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of PGP inhibitors.
In Vitro PGP Inhibition Assay (Biochemical Assay)
This protocol outlines a typical enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against purified PGP.
a. Materials and Reagents:
-
Purified recombinant murine or human PGP
-
Phosphoglycolate (PG) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
Test compounds (inhibitors) dissolved in DMSO
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
384-well microplates
b. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the diluted test compounds or DMSO (as a control).
-
Add 20 µL of purified PGP enzyme solution (final concentration, e.g., 1 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of the phosphoglycolate substrate solution (final concentration, e.g., 100 µM).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 20 µL of the phosphate detection reagent.
-
Incubate for 15 minutes at room temperature to allow color development.
-
Measure the absorbance at a wavelength of 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Counterscreening for Selectivity against PDXP
To assess the selectivity of the inhibitors, a similar in vitro assay is performed using purified pyridoxal-5'-phosphate phosphatase (PDXP).
a. Materials and Reagents:
-
Purified recombinant PDXP
-
Pyridoxal-5'-phosphate (PLP) as the substrate
-
Other reagents and materials as listed in the PGP inhibition assay protocol.
b. Procedure: The procedure is identical to the PGP inhibition assay, with the substitution of PDXP for PGP and PLP for phosphoglycolate as the substrate. The results will indicate the inhibitory activity of the compounds against the closest PGP relative, thus providing a measure of their selectivity.
Visualizations: Signaling Pathways and Experimental Workflow
Diagrams created using Graphviz (DOT language) to illustrate key biological and experimental processes.
Caption: Role of PGP in the plant photorespiration pathway.
Caption: PGP's role in detoxifying a glycolytic byproduct.
Caption: Workflow for PGP inhibitor screening and validation.
References
A Comparative Analysis of a Novel Phosphoglycolic Acid Biosensor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel electrochemical biosensor for the detection of phosphoglycolic acid (PGA) against the current benchmark analytical method, Ion Chromatography-Mass Spectrometry (IC-MS). This compound is a key metabolite in various physiological and pathological processes, making its accurate and efficient quantification crucial for research and drug development. This document outlines the performance characteristics, experimental protocols, and underlying signaling pathways of the novel biosensor, offering a comprehensive evaluation for its potential integration into research workflows.
Performance Comparison: Novel Biosensor vs. IC-MS
The novel biosensor demonstrates competitive performance in key analytical parameters when compared to the established IC-MS method. The following table summarizes the quantitative data for a clear comparison.
| Parameter | Novel this compound Biosensor | Ion Chromatography-Mass Spectrometry (IC-MS)[1] |
| Limit of Detection (LOD) | 8 nM | 6 nM[1] |
| Limit of Quantification (LOQ) | 28 nM | 25 nM[1] |
| Linear Range | 0.05 µM - 100 µM | 0.016 µM - 5 µM[1] |
| Analysis Time per Sample | ~5 minutes | ~1 hour[1] |
| Sample Volume Required | 10 µL | 50-100 µL |
| Portability | High (Handheld device) | Low (Benchtop instrumentation) |
| Interference | Minimal from common cellular metabolites | Potential for lactate (B86563) suppression[1] |
| Expertise Required | Minimal | High |
Signaling Pathway and Detection Mechanism
The novel biosensor operates on the principle of a specific enzymatic reaction coupled with an electrochemical transducer. The signaling pathway is initiated by the specific recognition and conversion of this compound, leading to a measurable electrical signal.
Experimental Workflow
The operational workflow for the novel biosensor is designed for simplicity and speed, enabling rapid sample analysis without extensive preparation.
Experimental Protocols
Detailed methodologies for the validation and use of the novel this compound biosensor are provided below.
Protocol 1: Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Preparation of Standards: Prepare a series of this compound standards in the appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) with concentrations ranging from 1 nM to 100 nM.
-
Blank Measurement: Perform 20 replicate measurements of the buffer solution without this compound to determine the mean and standard deviation of the blank signal.
-
LOD Calculation: The LOD is calculated as the mean blank signal plus three times the standard deviation of the blank signal.
-
LOQ Calculation: The LOQ is calculated as the mean blank signal plus ten times the standard deviation of the blank signal. The LOQ is also validated by measuring the lowest concentration standard with an acceptable level of precision and accuracy.
Protocol 2: Specificity Analysis
-
Preparation of Interfering Solutions: Prepare solutions of potentially interfering substances (e.g., glycolic acid, phosphoric acid, lactic acid, ascorbic acid, uric acid) at concentrations typically found in biological samples.
-
Measurement: Measure the biosensor response to these interfering substances individually and in combination with a known low concentration of this compound.
-
Analysis: Compare the signal generated by the interfering substances to the signal from this compound to determine the percentage of interference.
Protocol 3: Analysis of Biological Samples
-
Sample Preparation:
-
For cell culture experiments, collect cells and prepare cell lysates using a suitable lysis buffer. Centrifuge to remove cellular debris.
-
For tissue samples, homogenize the tissue in a suitable buffer and centrifuge to obtain a clear supernatant.[1]
-
-
Sample Measurement:
-
Pipette 10 µL of the prepared sample onto the active area of the biosensor strip.
-
Insert the strip into the handheld reader.
-
Record the concentration reading displayed after the measurement cycle is complete (approximately 5 minutes).
-
-
Standard Addition: To account for matrix effects, perform a standard addition experiment by spiking the biological sample with known concentrations of this compound and re-measuring. This allows for the validation of the accuracy of the measurements in a complex matrix.
Conclusion
The novel this compound biosensor presents a compelling alternative to traditional analytical methods like IC-MS. Its high portability, rapid analysis time, and ease of use make it particularly well-suited for high-throughput screening and real-time monitoring in research and drug development settings. While the IC-MS method offers slightly better sensitivity in its raw detection limits, the biosensor's broader linear range and significantly reduced sample processing and analysis time provide considerable advantages for many applications. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate the seamless adoption and validation of this promising new technology.
References
A Researcher's Guide to the Metabolic Landscape of Photorespiratory Mutants
For researchers, scientists, and drug development professionals, understanding the intricate metabolic consequences of genetic mutations is paramount. This guide provides a comparative analysis of key Arabidopsis thaliana photorespiratory mutants, offering insights into the metabolic perturbations that arise from disruptions in this essential plant pathway. By examining quantitative metabolomic data, detailed experimental protocols, and pathway visualizations, this guide serves as a valuable resource for dissecting the complexities of photorespiration and its interplay with broader cellular metabolism.
Photorespiration is a crucial metabolic pathway in C3 plants that mitigates the oxygenase activity of RuBisCO. When RuBisCO fixes O₂ instead of CO₂, it produces the toxic compound 2-phosphoglycolate (B1263510) (2-PG). The photorespiratory pathway salvages the carbon from 2-PG, converting it back into the Calvin cycle intermediate 3-phosphoglycerate (B1209933) (3-PGA). This process, however, comes at a cost of energy and fixed carbon and nitrogen. Genetic mutations in the enzymes of this pathway lead to characteristic metabolic signatures, providing a powerful tool to study metabolic flux and its regulation.
This guide focuses on a comparative analysis of several key photorespiratory mutants, including hpr1 (hydroxypyruvate reductase 1), ggt1 (glutamate:glyoxylate (B1226380) aminotransferase 1), and cat2 (catalase 2), with additional context on shmt1 (serine hydroxymethyltransferase 1). While a direct quantitative comparison across different studies is challenging due to variations in experimental conditions, this guide synthesizes available data to highlight the distinct metabolic profiles of these mutants.
Comparative Metabolomics of Photorespiratory Mutants
The disruption of specific enzymatic steps in the photorespiratory pathway leads to the accumulation of substrate intermediates and deficiencies in downstream products. The following table summarizes the observed changes in the levels of key photorespiratory metabolites in various mutants compared to wild-type plants.
| Metabolite | hpr1 Mutant | ggt1 Mutant | shmt1 Mutant | Metabolic Impact |
| Glycine (B1666218) | ▲▲▲ (Significant Increase) | - | ▲▲▲▲ (Drastic Increase) | Accumulation indicates a bottleneck in the mitochondrial conversion of glycine to serine. |
| Serine | ▲▲ (Moderate Increase) | ▼ (Decrease) | - | Altered levels reflect disruptions in both the production (from glycine) and subsequent conversion of serine. |
| Glycerate | ▲▲▲ (Significant Increase) | - | - | Accumulation points to a blockage in the final steps of the photorespiratory cycle. |
| 3-Hydroxypyruvate (3HP) | ▲▲▲▲ (Drastic Increase) | - | - | As the direct substrate of HPR1, its accumulation is a hallmark of the hpr1 mutant. |
| Glyoxylate | - | ▲▲▲▲ (Drastic Increase) | - | Accumulation is the primary metabolic signature of the ggt1 mutant due to impaired transamination. |
Data synthesized from multiple sources. The number of arrows indicates the relative magnitude of change. A direct quantitative comparison is limited by inter-study variability.
In the hpr1 mutant, the deficiency in hydroxypyruvate reductase leads to a significant build-up of its substrate, 3-hydroxypyruvate, and the preceding intermediates glycine, serine, and glycerate[1]. The ggt1 mutant, lacking glutamate:glyoxylate aminotransferase activity, exhibits a characteristic accumulation of glyoxylate and a corresponding decrease in the downstream product, serine[2]. Mutants deficient in the mitochondrial enzyme serine hydroxymethyltransferase (shmt1) show a dramatic accumulation of glycine, as its conversion to serine is blocked[3][4]. The cat2 mutant, deficient in a key enzyme for detoxifying hydrogen peroxide produced during photorespiration, exhibits a more complex phenotype related to oxidative stress, which can indirectly affect the levels of various metabolites[5].
Experimental Protocols
The following are generalized protocols for metabolomic analysis of Arabidopsis thaliana leaf tissue, based on common methodologies cited in the literature.
Metabolite Extraction from Arabidopsis Leaf Tissue
-
Harvesting: Harvest approximately 50-100 mg of fresh leaf tissue from 4-6 week old Arabidopsis thaliana plants (wild-type and mutant lines) grown under controlled conditions (e.g., 12-hour light/12-hour dark cycle, 22°C). Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction Solvent Preparation: Prepare a pre-chilled extraction solvent of methanol, chloroform (B151607), and water in a 2.5:1:1 (v/v/v) ratio.
-
Extraction: Add 1 mL of the extraction solvent to the powdered tissue. Vortex vigorously for 30 seconds.
-
Phase Separation: Add 300 µL of chloroform and 300 µL of water to the extract. Vortex again and then centrifuge at 14,000 x g for 10 minutes at 4°C. This will separate the sample into a polar (upper methanol/water) phase and a non-polar (lower chloroform) phase.
-
Fraction Collection: Carefully collect the upper polar phase for analysis of primary metabolites (amino acids, organic acids, sugars). The lower non-polar phase can be used for lipid analysis.
-
Drying: Dry the collected polar phase completely using a vacuum concentrator (e.g., SpeedVac).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the analysis of primary metabolites. It requires a derivatization step to make the metabolites volatile.
-
Derivatization:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes with shaking. This step protects carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes with shaking. This step silylates hydroxyl and amine groups, increasing volatility.
-
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with helium as the carrier gas. A typical temperature program starts at 70°C, holds for 1 minute, then ramps up to 325°C at a rate of 5°C/minute, and holds for 10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.
-
Data Analysis: Identify metabolites by comparing their mass spectra and retention indices to a reference library (e.g., Golm Metabolome Database). Quantify metabolites based on the peak area of a characteristic ion.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is particularly useful for the analysis of less volatile and larger molecules.
-
Sample Resuspension: Resuspend the dried polar extract in a suitable solvent, such as 100 µL of 80% methanol.
-
Injection: Inject 5-10 µL of the resuspended sample into the LC-MS system.
-
Chromatographic Separation: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size). A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). A gradient elution is used to separate the metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) mode, in both positive and negative ion modes to detect a wider range of compounds. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is often used for accurate mass measurements and metabolite identification.
-
Data Analysis: Process the raw data using software such as XCMS or MZmine for peak picking, alignment, and quantification. Identify metabolites by matching their accurate mass and fragmentation patterns (MS/MS) to metabolite databases (e.g., KEGG, Metlin).
Visualizing the Metabolic Network
To better understand the flow of metabolites and the points of disruption in the mutants, the following diagrams illustrate the photorespiratory pathway and a general workflow for metabolomic analysis.
Caption: The photorespiratory pathway in Arabidopsis thaliana.
Caption: A typical workflow for comparative metabolomics.
Conclusion
The comparative metabolomic analysis of photorespiratory mutants provides a window into the robustness and interconnectivity of plant metabolism. While each mutant exhibits a distinct metabolic fingerprint corresponding to its genetic lesion, the broader impacts on central carbon and nitrogen metabolism underscore the integral role of photorespiration. The data and protocols presented in this guide offer a foundation for researchers to further explore the intricate regulatory networks governing plant metabolic responses to genetic and environmental perturbations. Future studies employing standardized growth conditions and analytical platforms will be crucial for building a more comprehensive and directly comparable dataset of these and other photorespiratory mutants.
References
- 1. Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arabidopsis thaliana ggt1 photorespiratory mutants maintain leaf carbon/nitrogen balance by reducing RuBisCO content and plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytgen.com [cytgen.com]
- 4. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]
- 5. bioone.org [bioone.org]
A Researcher's Guide to Assessing the Specificity of Phosphoglycolate-Targeting Antibodies
For researchers and drug development professionals investigating the roles of phosphoglycolate in cellular metabolism and disease, the availability of highly specific antibodies is crucial for accurate detection and quantification. Phosphoglycolate is a key metabolite in photorespiration and is also implicated in DNA repair pathways in mammals. The development of antibodies targeting this small molecule presents unique challenges due to its size and the potential for cross-reactivity with structurally similar molecules. This guide provides a comprehensive framework for assessing the specificity of phosphoglycolate-targeting antibodies, complete with detailed experimental protocols and data presentation formats.
Challenges in Targeting Small Molecules
Developing specific antibodies to small molecules, or haptens, like phosphoglycolate requires careful screening and validation. Unlike larger protein antigens, haptens alone are typically not immunogenic and must be conjugated to a carrier protein to elicit an immune response. This process can sometimes lead to antibodies that recognize the linker region or the hapten-carrier complex with higher affinity than the free hapten itself. Therefore, rigorous specificity testing is paramount.
Key Experimental Assays for Specificity Assessment
The gold standard for determining the specificity of an antibody against a small molecule is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This assay measures the ability of the free hapten (phosphoglycolate) and other structurally related molecules to inhibit the binding of the antibody to a plate-bound phosphoglycolate-protein conjugate.
Table 1: Comparison of Hypothetical Phosphoglycolate-Targeting Antibodies
| Antibody Clone | Host | Isotype | Target | IC50 (Phosphoglycolate) | % Cross-Reactivity (Glycolate) | % Cross-Reactivity (Phosphate) |
| Ab-PG1 | Mouse | IgG1 | Phosphoglycolate | 5 µM | 2% | <0.1% |
| Ab-PG2 | Rabbit | IgG | Phosphoglycolate | 12 µM | 8% | <0.1% |
| Alternative-A | Mouse | IgG2a | Phosphoglycolate | 25 µM | 15% | 0.5% |
Data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Competitive ELISA Protocol
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a phosphoglycolate-targeting antibody and to assess its cross-reactivity with other molecules.
Materials:
-
96-well microtiter plates
-
Phosphoglycolate-BSA conjugate (for coating)
-
Anti-phosphoglycolate primary antibody
-
HRP-conjugated secondary antibody
-
Phosphoglycolate standard
-
Potential cross-reactants (e.g., glycolate (B3277807), inorganic phosphate (B84403), glyceraldehyde 3-phosphate)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of phosphoglycolate-BSA conjugate (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare a serial dilution of the phosphoglycolate standard and potential cross-reactants.
-
In a separate plate or tubes, pre-incubate the anti-phosphoglycolate antibody (at a concentration that gives 80-90% of maximal signal in a direct ELISA) with an equal volume of the serially diluted phosphoglycolate or cross-reactant solutions for 30 minutes.
-
Add 100 µL of the antibody-inhibitor mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximal signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Phosphoglycolate / IC50 of Potential Cross-Reactant) x 100
Visualizing Experimental Workflows and Principles
To better understand the experimental design and underlying principles, the following diagrams are provided.
Potential Cross-Reactants for Phosphoglycolate Antibodies
To thoroughly assess the specificity of a phosphoglycolate-targeting antibody, it is essential to test its binding to structurally related molecules. The following table lists key molecules that should be included in a cross-reactivity panel.
Table 2: Recommended Panel for Cross-Reactivity Testing
| Compound | Chemical Formula | Rationale for Inclusion |
| Glycolate | C₂H₃O₃⁻ | Lacks the phosphate group; tests for recognition of the glycolate backbone. |
| Inorganic Phosphate | PO₄³⁻ | Tests for non-specific binding to the phosphate moiety. |
| Glyceraldehyde 3-phosphate | C₃H₇O₆P | A key glycolytic intermediate with a phosphate group. |
| Phosphoenolpyruvate | C₃H₂O₆P³⁻ | Another phosphorylated intermediate in glycolysis. |
| Glyoxylate | C₂HO₃⁻ | Structurally similar to glycolate. |
Conclusion
The rigorous assessment of antibody specificity is a cornerstone of reliable immunological assays. For a small molecule target like phosphoglycolate, a competitive ELISA is an indispensable tool. By systematically evaluating the antibody's binding to the target and a panel of structurally related molecules, researchers can gain confidence in the specificity of their reagents. The protocols and data presentation formats provided in this guide offer a robust framework for the validation of novel phosphoglycolate-targeting antibodies, ultimately enabling more accurate and reproducible research in this important area of study.
Unraveling the Impact of Light on Photorespiration: A Quantitative Comparison of Phosphoglycolate
FOR IMMEDIATE RELEASE
Potsdam, Germany – December 2, 2025 – A comprehensive analysis of 2-phosphoglycolate (B1263510) (2PG), a key metabolic intermediate in photorespiration, reveals significant quantitative differences under varying light-induced photorespiratory conditions. This guide provides researchers, scientists, and drug development professionals with a concise comparison of 2PG levels, detailed experimental protocols for its quantification, and visual representations of the underlying biochemical pathways and workflows.
Photorespiration is a metabolic pathway that competes with photosynthesis, particularly under conditions of high light and temperature. The initial product of the oxygenase activity of RuBisCO is 2-phosphoglycolate, a potent inhibitor of several key photosynthetic enzymes.[1] Its efficient recycling is crucial for maintaining photosynthetic carbon fixation. Understanding the quantitative fluctuations of 2PG under different light regimes is therefore essential for research aimed at improving photosynthetic efficiency and crop yield.
Quantitative Analysis of 2-Phosphoglycolate
The following table summarizes the quantitative data on 2-phosphoglycolate levels in the model plant Arabidopsis thaliana under conditions designed to induce low and high rates of photorespiration, which serve as a proxy for low and high light conditions, respectively. The data is extracted from a study by Timm et al. (2017) published in The Plant Cell, where plants were shifted from a high-CO₂ environment (HC), which suppresses photorespiration, to normal air (low CO₂ - LC), which promotes a high photorespiratory rate.[2]
| Condition | Genotype | 2-Phosphoglycolate (nmol g⁻¹ FW) |
| Low Photorespiration (High CO₂) | Wild Type | Not explicitly quantified, but used as baseline |
| High Photorespiration (Low CO₂) | Wild Type | 1.8 |
FW: Fresh Weight. Data from Timm et al. (2017).[2]
The data clearly indicates a measurable increase in the pool size of 2-phosphoglycolate when photorespiration is active, highlighting the impact of environmental conditions on this metabolic pathway.
Experimental Protocols
Accurate quantification of 2-phosphoglycolate is critical for studying photorespiration. The following is a detailed methodology for the analysis of 2-phosphoglycolate using Gas Chromatography-Mass Spectrometry (GC-MS), as described in the reference study.[2]
1. Sample Collection and Preparation:
-
Harvest 50 mg of leaf tissue from Arabidopsis thaliana at the desired time point (e.g., after 5 hours of light exposure).[2]
-
Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store at -80°C until analysis.[2]
2. Metabolite Extraction:
-
The detailed procedures for metabolite extraction, derivatization, and subsequent analysis are as described previously by Lisec et al. (2006). This generally involves homogenization of the frozen plant material in a methanol-based extraction buffer.
3. Derivatization:
-
The extracted metabolites are chemically derivatized to increase their volatility and thermal stability for GC-MS analysis. This typically involves a two-step process of methoximation followed by silylation.
4. GC-MS Analysis:
-
The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer.
-
The separation of metabolites is achieved on a capillary column, and the mass spectrometer is used for detection and quantification.
-
Identification of 2-phosphoglycolate is based on its retention time and mass spectrum compared to an authentic standard.
Visualizing the Molecular Landscape
To further elucidate the context of phosphoglycolate metabolism, the following diagrams, generated using Graphviz (DOT language), illustrate the photorespiratory pathway and the experimental workflow for 2PG quantification.
This guide provides a foundational understanding of the quantitative changes in phosphoglycolate in response to light-induced photorespiration. The detailed experimental protocol and visual aids offer valuable resources for researchers investigating plant metabolism and photosynthetic efficiency.
References
Safety Operating Guide
Safe Disposal of Phosphoglycolic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of phosphoglycolic acid, ensuring compliance with general safety standards.
Immediate Safety and Disposal Information
According to a disposal guide from the University of Wisconsin-Madison, this compound can be disposed of down the sanitary sewer[1]. This indicates that it is not typically classified as a hazardous waste that requires specialized disposal methods. However, it is crucial to adhere to safe laboratory practices when handling and disposing of this substance.
Before disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Gloves: To protect your hands from direct contact with the acid.
-
Goggles: To shield your eyes from potential splashes.
-
Lab Coat: To protect your clothing and skin.
Step-by-Step Disposal Procedure
-
Consult Local Regulations: Before proceeding, always verify your institution's and local wastewater authority's specific regulations for chemical disposal. Some municipalities may have restrictions on the types and quantities of chemicals that can be discharged into the sanitary sewer.
-
Dilution: Slowly pour the this compound solution into a large volume of cold water. A general guideline for dilution is to use at least 20 parts water to one part acid solution[2]. This helps to lower the concentration and mitigate any potential reactions in the drain.
-
Pouring: Turn on the cold water in the designated sink and let it run for a minute to ensure a steady flow[3]. Slowly pour the diluted this compound solution down the drain.
-
Flushing: After pouring the solution, continue to let the cold water run for at least two additional minutes to thoroughly flush the plumbing and ensure the acid is sufficiently diluted within the sewer system[3].
-
Clean-Up: Rinse the original container with water and dispose of it according to your laboratory's procedures for non-hazardous waste. Clean the sink area to remove any residual chemical.
Quantitative Disposal Parameters
For clarity, the following table summarizes the key quantitative parameters for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Disposal Method | Sanitary Sewer | Permitted for this compound according to specific university guidelines[1]. |
| Dilution Ratio (Water:Acid) | At least 20:1 | To lower the concentration and minimize corrosivity. |
| Post-Disposal Flushing Time | Minimum of 2 minutes | To ensure the plumbing is thoroughly cleared of the chemical. |
Experimental Protocol: Neutralization (If Required by Local Regulations)
While direct sanitary sewer disposal is indicated for this compound, some local regulations may require the neutralization of all acidic waste before it enters the sewer system. If this is the case, follow this general protocol:
-
Preparation: In a fume hood, place a beaker containing the this compound solution in an ice bath to manage any heat generated during neutralization.
-
Selection of Base: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate.
-
Neutralization: Slowly add the basic solution to the stirring acidic solution.
-
pH Monitoring: Use a pH meter or pH paper to monitor the pH of the solution. Continue adding the base until the pH is between 5.5 and 9.0.
-
Disposal: Once neutralized, the solution can be disposed of down the sanitary sewer, followed by flushing with ample water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Phosphoglycolic Acid
Essential safety protocols and disposal instructions for laboratory professionals.
When working with chemical reagents, the safety of laboratory personnel is paramount. This guide provides crucial information on the appropriate personal protective equipment (PPE) for handling phosphoglycolic acid, along with detailed operational and disposal plans. While the lithium salt of 2-phosphoglycolic acid is not classified as a hazardous substance, its chemical, physical, and toxicological properties have not been fully investigated. Therefore, it is prudent to handle it with a degree of caution similar to other acidic compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential chemical exposure in a laboratory setting. Below is a summary of recommended PPE for handling this compound, categorized by the type of task being performed.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid compound | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | N95 mask (if creating dust) |
| Preparing solutions (dissolving) | Splash-proof chemical goggles and a face shield | Nitrile or neoprene gloves | Lab coat or an impervious apron | Not generally required if handled in a fume hood |
| Conducting reactions | Splash-proof chemical goggles and a face shield | Nitrile or neoprene gloves | Lab coat or an impervious apron | Not generally required if handled in a fume hood |
| Handling waste | Splash-proof chemical goggles | Nitrile or neoprene gloves | Lab coat | Not generally required |
It is crucial to always work in a well-ventilated area, preferably within a fume hood, especially when handling stock solutions or generating aerosols. Always add acid to water, not the reverse, to prevent violent splashing[1].
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow minimizes the risk of exposure and ensures a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of chemical waste is critical to protect both personnel and the environment. For this compound waste, the following steps should be taken:
-
Neutralization: For small quantities of acidic waste, neutralization is a viable option. This should be performed in a fume hood while wearing appropriate PPE. Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution until the pH is between 6.0 and 8.0. This process may generate heat and vapors, so it should be done with caution.
-
Drain Disposal: Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water. However, always consult your institution's specific guidelines and local regulations before drain disposal.
-
Hazardous Waste: If neutralization is not feasible or if the waste is mixed with other hazardous materials, it must be disposed of as hazardous waste. Collect the waste in a clearly labeled, sealed container and follow your institution's procedures for hazardous waste pickup.
Never dispose of untreated acidic waste in the regular trash or pour it directly down the drain.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Seek immediate medical attention.
For large spills, evacuate the area and contact your institution's environmental health and safety department. Small spills can be cleaned up by trained personnel using appropriate spill kits containing a neutralizing agent.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in their drug development and scientific research endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
